molecular formula C19H16N4O3 B8238509 (R)-INCB054329

(R)-INCB054329

Cat. No.: B8238509
M. Wt: 348.4 g/mol
InChI Key: XYLPKCDRAAYATL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-INCB054329 is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-INCB054329 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-INCB054329 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLPKCDRAAYATL-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@@H](CO3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-INCB054329: A Technical Overview of its Role in Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (R)-INCB054329, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. We will explore its mechanism of action, its impact on chromatin structure and gene expression, and the downstream effects on key oncogenic signaling pathways. This document summarizes critical quantitative data and details relevant experimental protocols for researchers in the field.

Introduction to BET Proteins and Chromatin Remodeling

Chromatin, the complex of DNA and proteins within the nucleus, must be dynamically regulated to control gene expression. This process, known as chromatin remodeling, involves multiple mechanisms, including the post-translational modification of histone proteins. Acetylation of lysine residues on histone tails is a key epigenetic mark associated with active transcription.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial "readers" of these epigenetic marks.[1] They contain specialized domains called bromodomains that recognize and bind to acetylated lysine residues on histones.[2] This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating the expression of target genes involved in cell proliferation, survival, and inflammation.[3] In many cancers, BET proteins are key regulators of oncogenic gene expression programs, making them an attractive therapeutic target.[4][5]

(R)-INCB054329: Mechanism of Action

(R)-INCB054329 is a potent, orally bioavailable inhibitor of the BET family of proteins.[6] Its primary mechanism involves competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins.[1] This action prevents BET proteins from docking onto chromatin, effectively displacing them from gene promoters and enhancers. The consequence is a disruption of chromatin remodeling and a potent suppression of the expression of BET-dependent genes, including critical oncogenes like c-MYC.[1][4] This leads to an inhibition of tumor cell growth and, in many cases, the induction of apoptosis.[7]

Caption: Mechanism of (R)-INCB054329 Action.

Quantitative Profile of (R)-INCB054329

The potency and selectivity of (R)-INCB054329 have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentrations (IC50) of (R)-INCB054329 against the individual bromodomains of the BET family proteins. The low nanomolar values indicate high-affinity binding.

Bromodomain TargetIC50 (nM)
BRD2-BD144
BRD2-BD25
BRD3-BD19
BRD3-BD21
BRD4-BD128
BRD4-BD23
BRDT-BD1119
BRDT-BD263
Data sourced from Selleck Chemicals product information.[7]

Table 2: Cellular Antiproliferative Activity (GI50)

This table shows the 50% growth inhibition (GI50) values of (R)-INCB054329 against a panel of hematologic cancer cell lines compared to normal human T-cells. The data demonstrate potent activity against cancer cells with a degree of selectivity over non-malignant cells.

Cell TypeGI50 Value
Hematologic Cancer Cell Lines (Median)152 nM
Hematologic Cancer Cell Lines (Range)26 - 5000 nM
Normal Human T-cells (IL-2 Stimulated)2435 nM (2.435 µM)
Data from preclinical studies on 32 hematologic cancer cell lines.[4][7]

Downstream Signaling and Therapeutic Implications

By displacing BET proteins from chromatin, (R)-INCB054329 modulates critical signaling pathways implicated in cancer progression.

In multiple myeloma, the IL-6/JAK/STAT pathway is a key driver of cell survival and proliferation. Preclinical studies have shown that (R)-INCB054329 treatment leads to the suppression of this pathway.[4][5] Specifically, it displaces BRD4 from the promoter of the IL-6 receptor (IL6R), reducing its expression.[5] This diminishes the cell's ability to respond to IL-6, leading to reduced STAT3 signaling and sensitizing myeloma cells to JAK inhibitors like ruxolitinib.[4][5]

INCB (R)-INCB054329 BRD4 BRD4 INCB->BRD4 Inhibits IL6R_Promoter IL6R Gene Promoter BRD4->IL6R_Promoter Binds to & Activates IL6R_exp IL6R Expression IL6R_Promoter->IL6R_exp IL6R_protein IL-6 Receptor IL6R_exp->IL6R_protein JAK JAK IL6R_protein->JAK Activates IL6 IL-6 IL6->IL6R_protein Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Proliferation Myeloma Cell Proliferation & Survival pSTAT3->Proliferation Promotes

Caption: INCB054329 suppresses the IL-6/JAK/STAT pathway.

(R)-INCB054329 has been shown to reduce the efficiency of the homologous recombination (HR) DNA repair pathway.[2][8] In ovarian cancer models, treatment with the inhibitor led to decreased expression of key HR proteins, including BRCA1 and RAD51.[8] This BETi-induced "BRCAness" sensitizes cancer cells to DNA-damaging agents, particularly PARP inhibitors (PARPi). The combination of (R)-INCB054329 and a PARPi like olaparib results in synergistic tumor growth inhibition, increased DNA damage, and apoptosis.[2][8]

INCB (R)-INCB054329 BRD4 BRD4 INCB->BRD4 Inhibits HR_Genes HR Gene Promoters (e.g., BRCA1) BRD4->HR_Genes Activates Transcription HR_Proteins HR Protein Expression (BRCA1, RAD51) HR_Genes->HR_Proteins HR_Pathway Homologous Recombination (HR) Efficiency HR_Proteins->HR_Pathway DNA_Damage DNA Damage HR_Pathway->DNA_Damage Repairs PARPi PARP Inhibitor PARPi->DNA_Damage Potentiates Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Induces

Caption: INCB054329 impairs HR and sensitizes cells to PARPi.

Key Experimental Protocols

Verifying the mechanism and effects of (R)-INCB054329 involves several key laboratory techniques.

This protocol is essential for demonstrating that (R)-INCB054329 displaces BET proteins from specific chromatin loci.

  • Cell Treatment: Treat cells (e.g., 2 x 107 OVCAR-3 cells) with DMSO (vehicle control) or a specified concentration of (R)-INCB054329 for a defined period.

  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sonicated chromatin overnight with an antibody specific to a BET protein (e.g., anti-BRD4) or a control IgG.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding, then elute the complexes.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of a high-salt solution. Degrade proteins with Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter or enhancer regions of target genes (e.g., IL6R, BRCA1) to quantify the amount of precipitated DNA. A significant reduction in the signal in INCB054329-treated samples compared to control indicates displacement of the target protein.[2]

start Treat Cells (INCB054329 vs DMSO) crosslink Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse Lyse Cells & Sonicate (Shear Chromatin) crosslink->lyse ip Immunoprecipitate (e.g., anti-BRD4 Ab) lyse->ip capture Capture Complexes (Protein A/G Beads) ip->capture wash Wash & Elute capture->wash reverse Reverse Cross-links & Purify DNA wash->reverse analyze Analyze DNA by qPCR (Target Gene Promoters) reverse->analyze end Quantify BRD4 Displacement analyze->end

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

This assay is used to determine the GI50 values of the compound.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of (R)-INCB054329 (e.g., from 1 nM to 10 µM) or DMSO as a control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours.[4]

  • Reagent Addition: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control wells and plot the percentage of growth inhibition against the log of the compound concentration. Use a non-linear regression model to calculate the GI50 value.[4]

This technique is used to measure changes in the protein levels of downstream targets.

  • Cell Treatment and Lysis: Treat cells with (R)-INCB054329 or DMSO, then harvest and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., c-MYC, IL6R, BRCA1, cleaved PARP) followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.[2]

Conclusion

(R)-INCB054329 is a potent BET inhibitor that functions as a key modulator of chromatin-based signaling. By preventing BET proteins from reading acetylated histone marks, it effectively rewrites the transcriptional landscape of cancer cells. This disruption of chromatin remodeling leads to the downregulation of major oncogenes and survival pathways, including c-MYC, IL-6/JAK/STAT, and the homologous recombination DNA repair machinery. The preclinical data strongly support its role as a targeted epigenetic therapy, both as a single agent and as a component of rational combination strategies designed to exploit the vulnerabilities it creates in cancer cells. Further clinical investigation is ongoing to fully define its therapeutic potential in various malignancies.[6][9]

References

(R)-INCB054329: A Technical Guide to its Impact on c-MYC Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a specific focus on its role in the downregulation of the c-MYC oncogene. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways.

Introduction: Targeting a Master Oncogene

The c-MYC oncogene is a critical driver of cellular proliferation and is frequently deregulated in a wide array of human cancers.[1][2] Its role as a master transcriptional regulator makes it a highly attractive, yet challenging, therapeutic target.[3][4] A promising strategy to indirectly target c-MYC is through the inhibition of BET proteins, which are epigenetic readers that play a crucial role in the transcriptional activation of key oncogenes, including MYC.[5][6]

(R)-INCB054329 is a novel, structurally distinct small-molecule inhibitor of BET proteins, targeting the BD1 and BD2 bromodomains of BRD2, BRD3, and BRD4.[7] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, (R)-INCB054329 displaces these proteins from chromatin, leading to the suppression of target gene transcription.[1][8] This guide delves into the specifics of how (R)-INCB054329 impacts c-MYC expression, supported by preclinical data and detailed experimental protocols.

Mechanism of Action: Suppression of c-MYC Transcription

(R)-INCB054329 exerts its effect on c-MYC expression through the direct inhibition of BET proteins, primarily BRD4.[1][5] BRD4 is known to associate with super-enhancer regions that drive the transcription of critical oncogenes, including MYC.[5] By displacing BRD4 from these regulatory regions, (R)-INCB054329 effectively disrupts the transcriptional machinery required for MYC gene expression.[1][9] This leads to a rapid and potent downregulation of both MYC mRNA and c-MYC protein levels.[7][8]

G INCB054329 (R)-INCB054329 BET BET Proteins (BRD2/3/4) INCB054329->BET Inhibits Binding Ac_Histones Acetylated Histones (at Super-Enhancers) BET->Ac_Histones Binds to Transcription Transcription Machinery (Pol II) BET->Transcription Recruits MYC_Gene MYC Gene Ac_Histones->MYC_Gene Associated with MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcribes Transcription->MYC_Gene Initiates Transcription Ribosome Ribosome MYC_mRNA->Ribosome Translation cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein Cellular_Effects Cell Cycle Arrest Apoptosis Senescence cMYC_Protein->Cellular_Effects Decreased levels lead to

Figure 1: Signaling pathway of (R)-INCB054329 action on c-MYC expression.

Quantitative Data Summary

The anti-proliferative activity of (R)-INCB054329 and its effect on c-MYC expression have been evaluated across a range of hematologic cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of (R)-INCB054329
Cell LineCancer TypeGI₅₀ (nM)
MM1.SMultiple Myeloma50 - 100
OPM-2Multiple Myeloma100 - 200
INA-6Multiple Myeloma20 - 50
RKOColon Cancer< 500
GI₅₀ values represent the concentration of a drug that inhibits cell growth by 50%. Data compiled from multiple studies.[7][10]
Table 2: In Vivo Efficacy of (R)-INCB054329
Xenograft ModelCancer TypeTreatmentOutcome
MM1.SMultiple MyelomaINCB054329Tumor growth inhibition
RKOColon CancerINCB054329Tumor growth inhibition
Data from preclinical in vivo studies.[7][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay

This protocol is used to determine the concentration of (R)-INCB054329 that inhibits cell growth by 50% (GI₅₀).

  • Cell Lines: Hematologic and solid tumor cancer cell lines (e.g., MM1.S, OPM-2, INA-6, RKO).[7][10]

  • Reagents: (R)-INCB054329, appropriate cell culture medium, fetal bovine serum (FBS), antibiotics, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • A serial dilution of (R)-INCB054329 is prepared in culture medium.

    • The drug dilutions are added to the cells, and the plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

    • Cell viability is assessed using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • GI₅₀ values are calculated by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Western Blotting for c-MYC Protein Expression

This protocol is used to qualitatively and semi-quantitatively assess the levels of c-MYC protein following treatment with (R)-INCB054329.

  • Cell Lines: Cancer cell lines known to express c-MYC (e.g., MM1.S, RKO).[7][10]

  • Reagents: (R)-INCB054329, RIPA lysis buffer, protease and phosphatase inhibitors, primary antibody against c-MYC, primary antibody against a loading control (e.g., β-actin or GAPDH), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.

  • Procedure:

    • Cells are treated with various concentrations of (R)-INCB054329 or vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).

    • Cells are harvested and lysed in RIPA buffer supplemented with inhibitors.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with the primary anti-c-MYC antibody overnight at 4°C.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

    • The signal is detected using an ECL substrate and an imaging system.

    • The membrane is stripped and re-probed with the loading control antibody to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression

This protocol is used to quantify the levels of MYC mRNA following treatment with (R)-INCB054329.

  • Cell Lines: As per Western Blotting.

  • Reagents: (R)-INCB054329, TRIzol reagent, RNeasy Mini Kit (Qiagen), High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems), SYBR Green PCR Master Mix, primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB).

  • Procedure:

    • Cells are treated with (R)-INCB054329 as described for Western blotting.

    • Total RNA is extracted from the cells using TRIzol or an equivalent method.

    • RNA is purified using the RNeasy Mini Kit.

    • cDNA is synthesized from the RNA using a reverse transcription kit.

    • qRT-PCR is performed using SYBR Green master mix and specific primers for MYC and the housekeeping gene.

    • The relative expression of MYC mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if (R)-INCB054329 displaces BRD4 from the MYC gene locus.

  • Cell Lines: As per Western Blotting.

  • Reagents: (R)-INCB054329, formaldehyde, glycine, ChIP lysis buffer, sonicator, anti-BRD4 antibody, protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, DNA purification kit, primers for the MYC promoter/enhancer region.

  • Procedure:

    • Cells are treated with (R)-INCB054329 or vehicle.

    • Protein-DNA complexes are cross-linked with formaldehyde.

    • Cells are lysed, and the chromatin is sheared by sonication.

    • The sheared chromatin is incubated with an anti-BRD4 antibody overnight.

    • Protein A/G beads are used to pull down the antibody-chromatin complexes.

    • The complexes are washed, and the cross-links are reversed.

    • DNA is purified and analyzed by qPCR using primers specific to the MYC gene's regulatory regions.

    • The amount of immunoprecipitated DNA is quantified relative to the input chromatin.

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_data Data Analysis & Interpretation start Cancer Cell Lines treatment Treatment with (R)-INCB054329 start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability protein Protein Extraction & Western Blot treatment->protein rna RNA Extraction & qRT-PCR treatment->rna chip Chromatin Immunoprecipitation (ChIP) treatment->chip data_analysis Quantitative Analysis (GI50, Fold Change) & Statistical Analysis viability->data_analysis protein->data_analysis rna->data_analysis chip->data_analysis xenograft Establish Xenograft Tumor Model vivo_treatment Treatment with (R)-INCB054329 xenograft->vivo_treatment tumor_measurement Tumor Volume Measurement vivo_treatment->tumor_measurement pd_analysis Pharmacodynamic Analysis of Tumors (e.g., c-MYC IHC) vivo_treatment->pd_analysis tumor_measurement->data_analysis pd_analysis->data_analysis

Figure 2: General experimental workflow for evaluating (R)-INCB054329.

Conclusion and Future Directions

(R)-INCB054329 is a potent BET inhibitor that effectively downregulates c-MYC expression by displacing BRD4 from the MYC gene's regulatory elements.[1][7] This mechanism of action translates to significant anti-proliferative effects in various preclinical cancer models.[7][10] The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of (R)-INCB054329 and other BET inhibitors.

Future research should continue to explore the full spectrum of genes and pathways regulated by (R)-INCB054329, identify potential mechanisms of resistance, and investigate rational combination strategies to enhance its anti-cancer efficacy.[10][11] Clinical investigations are ongoing to determine the safety and efficacy of (R)-INCB054329 in patients with advanced malignancies.[12][13]

References

An In-depth Technical Guide to (R)-INCB054329: Targeting and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, specifically BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various cancers and inflammatory diseases, making them attractive therapeutic targets.

This technical guide provides a comprehensive overview of the targeting profile and binding affinity of (R)-INCB054329, detailed experimental protocols for its characterization, and a visualization of its impact on key signaling pathways.

Core Mechanism of Action

(R)-INCB054329 exerts its therapeutic effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This occupation of the binding site prevents the interaction between BET proteins and acetylated histones, leading to the displacement of BET proteins from chromatin. The subsequent downregulation of target gene expression, including critical oncogenes such as c-MYC, disrupts cancer cell proliferation, survival, and cell cycle progression.[2]

Quantitative Binding Affinity

The binding affinity of (R)-INCB054329 has been quantified against the individual bromodomains of the BET family proteins. The half-maximal inhibitory concentration (IC50) values, determined through various biophysical and biochemical assays, are summarized in the table below.

TargetIC50 (nM)
BRD2-BD144
BRD2-BD25
BRD3-BD19
BRD3-BD21
BRD4-BD128
BRD4-BD23
BRDT-BD1119
BRDT-BD263

Experimental Protocols

The determination of the binding affinity of (R)-INCB054329 for BET bromodomains is typically achieved through robust and sensitive in vitro assays. The following are detailed methodologies for two commonly employed experimental protocols.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Competitive Binding

This assay measures the ability of a test compound to disrupt the interaction between a BET bromodomain and a known binding partner, typically an acetylated histone peptide.

Materials and Reagents:

  • Recombinant, purified His-tagged BET bromodomain (e.g., BRD4-BD1)

  • Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate Acceptor beads (PerkinElmer)

  • (R)-INCB054329

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 384-well, low-volume, white microplates (e.g., Corning 3826)

Procedure:

  • Compound Preparation: Prepare a serial dilution of (R)-INCB054329 in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

  • Reagent Preparation:

    • Dilute the His-tagged BET bromodomain and biotinylated histone peptide in Assay Buffer to their predetermined optimal concentrations.

    • Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer.

  • Assay Assembly:

    • To each well of the 384-well plate, add 5 µL of the diluted (R)-INCB054329 or DMSO vehicle control.

    • Add 5 µL of the His-tagged BET bromodomain solution.

    • Add 5 µL of the biotinylated histone peptide solution.

    • Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

    • Add 5 µL of the bead suspension to each well.

  • Incubation and Detection:

    • Seal the plate and incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-capable microplate reader (e.g., EnVision Multilabel Reader, PerkinElmer) with excitation at 680 nm and emission detection at 520-620 nm.

  • Data Analysis:

    • The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.

    • Plot the signal against the logarithm of the (R)-INCB054329 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow_alphascreen cluster_prep Preparation cluster_assay Assay Assembly (384-well plate) cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare (R)-INCB054329 Serial Dilution add_compound Add (R)-INCB054329/DMSO compound_prep->add_compound reagent_prep Prepare BET Bromodomain, Histone Peptide, and Beads add_brd Add His-tagged BET Bromodomain reagent_prep->add_brd add_peptide Add Biotinylated Histone Peptide reagent_prep->add_peptide add_beads Add Donor and Acceptor Beads reagent_prep->add_beads add_compound->add_brd incubate1 Incubate 30 min (RT) incubate2 Incubate 60 min (Dark, RT) add_beads->incubate2 read_plate Read AlphaScreen Signal incubate2->read_plate plot_data Plot Signal vs. [Inhibitor] read_plate->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 experimental_workflow_fp cluster_prep Preparation cluster_assay Assay Assembly (384-well plate) cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare (R)-INCB054329 Serial Dilution add_compound Add (R)-INCB054329/DMSO compound_prep->add_compound reagent_prep Prepare BET Bromodomain and Fluorescent Probe add_reagents Add Bromodomain and Probe Mixture reagent_prep->add_reagents add_compound->add_reagents incubate Incubate 60 min (RT, Dark) add_reagents->incubate read_plate Measure Fluorescence Polarization incubate->read_plate plot_data Plot Polarization vs. [Inhibitor] read_plate->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes STAT3_target_genes Target Genes (e.g., c-MYC, BCL2) STAT3_active->STAT3_target_genes Activates Transcription Proliferation Cell Proliferation & Survival STAT3_target_genes->Proliferation Promotes BRD4 BRD4 IL6R_gene IL6R Gene BRD4->IL6R_gene Promotes Transcription IL6R_gene->IL6R Expression IL6 IL-6 IL6->IL6R Binds INCB054329 (R)-INCB054329 INCB054329->BRD4 Inhibits

References

Preclinical Profile of (R)-INCB054329 (Pemigatinib): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-INCB054329 , also known as pemigatinib (and formerly INCB054828), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with additional activity as a bromodomain and extraterminal (BET) domain inhibitor. This dual mechanism of action has positioned it as a significant therapeutic agent in oncology, particularly for malignancies driven by aberrant FGFR signaling. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological profile of pemigatinib, intended for researchers, scientists, and drug development professionals.

Data Presentation

In Vitro Kinase and Bromodomain Inhibitory Activity

Pemigatinib demonstrates potent and selective inhibition of FGFR isoforms 1, 2, and 3, with weaker activity against FGFR4.[1][2] Its activity as a BET inhibitor is characterized by low nanomolar IC50 values against various bromodomains.[3]

TargetIC50 (nM)
FGFR Kinases
FGFR10.4
FGFR20.5
FGFR31.0
FGFR430
BET Bromodomains
BRD2-BD144
BRD2-BD25
BRD3-BD19
BRD3-BD21
BRD4-BD128
BRD4-BD23
BRDT-BD1119
BRDT-BD263
Cellular Activity: Inhibition of Proliferation

Pemigatinib effectively inhibits the proliferation of various cancer cell lines, particularly those with known FGFR alterations. The anti-proliferative effects are also observed in hematologic cancer cell lines, attributable to its BET inhibitory activity.

Cell LineCancer TypeRelevant AlterationGI50 (nM) - Representative
KATO IIIGastric CancerFGFR2 Amplification~10
RT-112Urothelial CarcinomaFGFR3-TACC3 Fusion~20
KG-1aAcute Myeloid LeukemiaFGFR1 Fusion~5
MultipleHematologic CancersVariousMedian GI50: 152
In Vivo Antitumor Efficacy in Xenograft Models

Oral administration of pemigatinib has demonstrated significant tumor growth inhibition in various preclinical xenograft models of human cancers with FGFR alterations.

Xenograft ModelCancer TypeFGFR AlterationAnimal ModelDosing Regimen (Oral)Outcome
KATO IIIGastric CancerFGFR2 AmplificationSCID Mice0.3 - 1 mg/kg, QDDose-dependent tumor growth inhibition
RT-112Urothelial CarcinomaFGFR3-TACC3 FusionNude Mice1 mg/kg, QDSignificant tumor growth inhibition
KG-1Acute Myeloid LeukemiaFGFR1 FusionNSG Mice0.3 mg/kg, QDTumor growth inhibition
OPM-2Multiple Myelomat(4;14)SCID Mice75 mg/kg, BID (as BETi)Sensitization to FGFR inhibitors
MM.1SMultiple Myeloma-SCID Mice75 mg/kg, BID (as BETi)Tumor growth inhibition
Preclinical Pharmacokinetics

Pemigatinib exhibits a pharmacokinetic profile supportive of oral administration. In preclinical species, it has shown moderate to low clearance and good oral bioavailability.

SpeciesClearance (% Hepatic Blood Flow)Volume of Distribution (L/kg)Terminal Half-life (h)Oral Bioavailability (%)
Rat31-4.0~100
Dog103.4915.798
Monkey80.584-29

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro potency of pemigatinib against FGFR kinases.

  • Reagents and Materials :

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • ATP, Poly(E,Y)4:1 substrate.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Pemigatinib, serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 384-well white assay plates.

  • Procedure :

    • Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate.

    • Add 0.5 µL of pemigatinib dilution or DMSO vehicle control.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values using a non-linear regression analysis.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method for assessing the effect of pemigatinib on the proliferation of cancer cell lines.

  • Reagents and Materials :

    • Cancer cell lines with and without FGFR alterations (e.g., KATO III, RT-112).

    • Appropriate cell culture medium and supplements.

    • Pemigatinib, serially diluted in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

    • 96-well opaque-walled tissue culture plates.

  • Procedure :

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow to adhere overnight.

    • Treat cells with serial dilutions of pemigatinib or DMSO vehicle control.

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate GI50 values from the dose-response curves.

Western Blot Analysis of FGFR Signaling

This protocol describes the analysis of FGFR pathway modulation by pemigatinib.

  • Reagents and Materials :

    • Cancer cell lines with FGFR alterations.

    • Pemigatinib.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT.

    • HRP-conjugated secondary antibodies.

    • ECL Western Blotting Substrate.

  • Procedure :

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of pemigatinib for a specified time (e.g., 2-4 hours).

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of pemigatinib.

  • Reagents and Materials :

    • Immunocompromised mice (e.g., SCID or nude mice).

    • Cancer cell line with a specific FGFR alteration (e.g., KATO III).

    • Matrigel (optional).

    • Pemigatinib formulation for oral gavage (e.g., in 0.5% methylcellulose).

  • Procedure :

    • Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer pemigatinib or vehicle orally at the desired dose and schedule (e.g., 1 mg/kg, once daily).

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-FGFR).

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Pemigatinib Pemigatinib ((R)-INCB054329) Pemigatinib->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition by Pemigatinib.

BET_Inhibition_Mechanism cluster_nucleus Cell Nucleus Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET Binding TF_Complex Transcriptional Machinery BET->TF_Complex Recruitment Oncogenes Oncogenes (e.g., c-MYC) TF_Complex->Oncogenes Activation Transcription Transcription Oncogenes->Transcription INCB054329 (R)-INCB054329 INCB054329->BET Competitive Inhibition

Caption: Mechanism of Action of (R)-INCB054329 as a BET Inhibitor.

Xenograft_Workflow Start Tumor Cell Culture Implantation Subcutaneous Implantation Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment_Vehicle Vehicle Control (Oral Gavage) Randomization->Treatment_Vehicle Treatment_Drug (R)-INCB054329 (Oral Gavage) Randomization->Treatment_Drug Monitoring Tumor Measurement & Body Weight Treatment_Vehicle->Monitoring Treatment_Drug->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Caption: Experimental Workflow for In Vivo Xenograft Studies.

References

(R)-INCB054329: A Technical Guide for Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in research, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

(R)-INCB054329 is a small molecule inhibitor that specifically targets the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[2] This interaction is a key step in chromatin remodeling and the recruitment of transcriptional machinery to specific gene promoters.

By binding to the acetylated lysine recognition motifs on BET bromodomains, (R)-INCB054329 competitively prevents the interaction between BET proteins and acetylated histones.[1] This disruption leads to the transcriptional repression of key oncogenes and other genes involved in cell proliferation, cell cycle progression, and apoptosis.[1][2] A primary target of BET inhibitors is the MYC oncogene, the downregulation of which contributes significantly to the anti-proliferative effects of these compounds.[3][4]

Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET Binds to TF Transcriptional Machinery BET->TF Recruits Gene Target Gene Expression (e.g., c-MYC, FGFR3, IL6R) TF->Gene Activates Gene_inhibited Target Gene Repression INCB054329 (R)-INCB054329 BET_inhibited BET Proteins (BRD2, BRD3, BRD4) INCB054329->BET_inhibited Inhibits Binding TF_inhibited Transcriptional Machinery BET_inhibited->TF_inhibited Fails to Recruit TF_inhibited->Gene_inhibited Represses

Mechanism of Action of (R)-INCB054329.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cellular effects of (R)-INCB054329.

Table 1: In Vitro Inhibitory Activity (IC50)

TargetIC50 (nM)
BRD2-BD144
BRD2-BD25
BRD3-BD19
BRD3-BD21
BRD4-BD128
BRD4-BD23
BRDT-BD1119
BRDT-BD263

Data sourced from Selleck Chemicals.[5]

Table 2: Growth Inhibition (GI50) in Hematologic Cancer Cell Lines

Cell Line TypeMedian GI50 (nM)GI50 Range (nM)
Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma (32 cell lines)15226 - 5000

Data from a 72-hour assay.[3][5]

Table 3: Comparative Growth Inhibition

Cell TypeGI50 (µM)
IL-2 Stimulated T-cells (non-diseased donors)2.435

Data from a 72-hour assay.[3][5]

Key Signaling Pathways Modulated

(R)-INCB054329 has been shown to modulate several critical signaling pathways implicated in cancer pathogenesis.

JAK/STAT Signaling Pathway

In multiple myeloma, BET inhibition by (R)-INCB054329 leads to the suppression of the Interleukin-6 (IL-6) receptor (IL6R).[3][6] This occurs through the displacement of BRD4 from the IL6R promoter, resulting in reduced IL6R expression.[3][6] Consequently, signaling through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT), specifically STAT3, is diminished.[3][6] This provides a strong rationale for combination therapies with JAK inhibitors like ruxolitinib.[3][6]

cluster_0 JAK/STAT Signaling cluster_1 Effect of (R)-INCB054329 IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes INCB054329 (R)-INCB054329 BRD4 BRD4 INCB054329->BRD4 Inhibits IL6R_gene IL6R Gene BRD4->IL6R_gene Binds to Promoter IL6R_expression IL-6R Expression IL6R_gene->IL6R_expression Reduces IL6R_expression->IL6R

Modulation of the JAK/STAT Pathway.
FGFR3 and c-MYC Signaling

In t(4;14)-rearranged multiple myeloma cell lines, (R)-INCB054329 has been shown to decrease the expression of oncogenes such as Fibroblast Growth Factor Receptor 3 (FGFR3) and c-MYC.[3][6] The suppression of FGFR3 can sensitize these cells to combination treatment with FGFR inhibitors.[3][6]

DNA Damage and Repair

In ovarian cancer models, (R)-INCB054329 has been demonstrated to reduce the efficiency of homologous recombination (HR), a critical DNA repair pathway.[2][7] It achieves this by reducing the expression of key HR components like BRCA1 and RAD51.[2][7] This creates a synthetic lethality when combined with PARP inhibitors, which target an alternative DNA repair pathway, leading to increased DNA damage and apoptosis in cancer cells.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving (R)-INCB054329.

Cell Viability Assay (SRB Assay)

This protocol is used to determine the growth inhibition (GI50) of (R)-INCB054329 on cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of (R)-INCB054329 or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 0.057% (w/v) sulforhodamine B (SRB) solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the GI50 values from the dose-response curves.

Cell Cycle Analysis

This protocol is used to assess the effect of (R)-INCB054329 on cell cycle distribution.

  • Cell Treatment: Treat cells with (R)-INCB054329 or DMSO for the desired time period (e.g., 24-48 hours).

  • Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.[3]

Western Blotting for Protein Expression

This protocol is used to measure changes in the expression of specific proteins following treatment with (R)-INCB054329.

  • Cell Lysis: Treat cells with (R)-INCB054329 for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, IL6R, BRCA1, RAD51, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

cluster_0 In Vitro Experimental Workflow start Cancer Cell Lines treatment Treat with (R)-INCB054329 (vs. DMSO control) start->treatment viability Cell Viability Assay (e.g., SRB) treatment->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western plate_reader Plate Reader viability->plate_reader flow_cytometry Flow Cytometry cell_cycle->flow_cytometry imaging Imaging System western->imaging data_analysis Data Analysis (GI50, Cell Cycle Phase %, Protein Levels) flow_cytometry->data_analysis plate_reader->data_analysis imaging->data_analysis

General In Vitro Experimental Workflow.

In Vivo Studies

(R)-INCB054329 has demonstrated efficacy in various preclinical in vivo models of hematologic cancers and ovarian cancer.[2][5] Oral administration of the compound has been shown to inhibit tumor growth.[5] In xenograft models, this anti-tumor activity is often correlated with the suppression of c-MYC expression.[3] For in vivo experiments, (R)-INCB054329 can be formulated for oral administration, with dosages typically ranging from 3 to 100 mg/kg.[5]

Conclusion

(R)-INCB054329 is a valuable tool for epigenetic research, offering potent and selective inhibition of the BET family of proteins. Its well-characterized mechanism of action and demonstrated effects on key oncogenic signaling pathways make it a suitable candidate for investigating the role of epigenetic regulation in cancer and for exploring novel therapeutic strategies, particularly in combination with other targeted agents. This guide provides a foundational understanding and practical protocols for the effective use of (R)-INCB054329 in a research setting.

References

(R)-INCB054329: A Technical Overview of Preclinical Efficacy in Hematologic Malignancy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5][6] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes involved in the proliferation and survival of cancer cells.[3][6][7] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers of target genes.[2][6] Inhibition of this interaction by (R)-INCB054329 leads to the suppression of critical oncogenes such as c-MYC, making it a promising therapeutic strategy for various hematologic malignancies.[1][2][7] This technical guide provides a comprehensive overview of the preclinical data on (R)-INCB054329 in hematologic malignancy models, including detailed experimental protocols and data presented in a structured format.

Mechanism of Action

(R)-INCB054329 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, with low nanomolar potency against BRD2, BRD3, and BRD4.[2][8] This prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes and cell cycle proteins.[2][7] A primary target of BET inhibitors is the MYC oncogene, which is a critical driver in many hematologic cancers.[1][2][7] Preclinical studies have demonstrated that (R)-INCB054329 effectively suppresses c-MYC expression both in vitro and in vivo.[2][5]

In addition to c-MYC, (R)-INCB054329 has been shown to downregulate other important cancer-associated genes. For instance, in multiple myeloma models with a t(4;14) translocation, it decreases the expression of FGFR3 and NSD2/MMSET/WHSC1.[2][3] Furthermore, it can suppress the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor (IL6R).[2][3]

cluster_nucleus Nucleus INCB054329 INCB054329 BET_Proteins BET Proteins (BRD2, BRD3, BRD4) INCB054329->BET_Proteins Inhibition Acetylated_Histones Acetylated Histones BET_Proteins->Acetylated_Histones Transcriptional_Machinery Transcriptional Machinery Acetylated_Histones->Transcriptional_Machinery Recruitment Oncogenes Oncogenes (c-MYC, BCL2, etc.) Transcriptional_Machinery->Oncogenes Transcription Cell_Proliferation Tumor Cell Proliferation & Survival Oncogenes->Cell_Proliferation Promotion

Caption: Mechanism of Action of (R)-INCB054329.

In Vitro Activity

(R)-INCB054329 has demonstrated broad antiproliferative activity across a panel of hematologic cancer cell lines.

Table 1: In Vitro Growth Inhibition (GI50) of (R)-INCB054329 in Hematologic Malignancy Cell Lines[2][8]
Cell LineHematologic Malignancy TypeGI50 (nM)
MOLM-13Acute Myeloid Leukemia78
MV-4-11Acute Myeloid Leukemia26
OCI-AML3Acute Myeloid Leukemia150
PfeifferDiffuse Large B-cell Lymphoma110
WILL-2Double-Hit Lymphoma95
OPM-2Multiple Myeloma (t(4;14))152
KMS-12-BMMultiple Myeloma130
MM1.SMultiple Myeloma160

Note: GI50 values are the concentrations required to inhibit cell growth by 50%.

Studies have shown that treatment with (R)-INCB054329 leads to cell cycle arrest, primarily in the G1 phase, and induces apoptosis in sensitive cell lines.[1][4]

In Vivo Efficacy

The antitumor activity of (R)-INCB054329 has been evaluated in several subcutaneous xenograft models of hematologic malignancies.

Table 2: In Vivo Efficacy of (R)-INCB054329 in Xenograft Models[4]
Xenograft ModelHematologic Malignancy TypeDosing RegimenTumor Growth Inhibition (%)
PfeifferDiffuse Large B-cell Lymphoma50 mg/kg, BID, PO75
WILL-2Double-Hit Lymphoma50 mg/kg, BID, PO68
OPM-2Multiple Myeloma (t(4;14))50 mg/kg, BID, PO85 (in combination with an FGFR inhibitor)[2]
MM1.SMultiple Myeloma75 mg/kg, BID, PO60

Note: BID = twice daily, PO = oral administration.

Combination Strategies

A key finding from preclinical studies is the potential for synergistic activity when (R)-INCB054329 is combined with other targeted therapies.

  • With FGFR Inhibitors: In multiple myeloma cell lines with the t(4;14) translocation, which leads to dysregulated FGFR3 expression, (R)-INCB054329 sensitizes these cells to the effects of FGFR inhibitors.[2][3]

  • With JAK Inhibitors: By downregulating the IL-6 receptor, (R)-INCB054329 can synergize with JAK inhibitors (e.g., ruxolitinib) to inhibit myeloma cell growth.[2][3]

  • With BCL-2 Inhibitors: (R)-INCB054329 has been shown to prime acute myeloid leukemia (AML) cells for apoptosis induced by the BCL-2 inhibitor venetoclax.[1]

INCB054329 INCB054329 MM_t414 Multiple Myeloma (t(4;14)) INCB054329->MM_t414 Myeloma Multiple Myeloma INCB054329->Myeloma AML Acute Myeloid Leukemia INCB054329->AML FGFR_Inhibitor FGFR_Inhibitor FGFR_Inhibitor->MM_t414 JAK_Inhibitor JAK_Inhibitor JAK_Inhibitor->Myeloma BCL2_Inhibitor BCL2_Inhibitor BCL2_Inhibitor->AML Synergistic_Apoptosis1 Synergistic Apoptosis MM_t414->Synergistic_Apoptosis1 Synergistic_Apoptosis2 Synergistic Apoptosis Myeloma->Synergistic_Apoptosis2 Synergistic_Apoptosis3 Synergistic Apoptosis AML->Synergistic_Apoptosis3

Caption: Rational Combination Strategies for (R)-INCB054329.

Experimental Protocols

Cell Viability Assays
  • Method: Hematologic malignancy cell lines are seeded in 96-well plates and treated with increasing concentrations of (R)-INCB054329 for 72 hours.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or AlamarBlue™ Cell Viability Reagent (Thermo Fisher Scientific).

  • Procedure: After the incubation period, the reagent is added to each well according to the manufacturer's instructions. Luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assays
  • Method: Apoptosis is assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.

  • Reagents: FITC Annexin V Apoptosis Detection Kit (BD Biosciences).

  • Procedure: Cells are treated with (R)-INCB054329 for 24-48 hours. Cells are then harvested, washed, and resuspended in binding buffer. FITC Annexin V and PI are added, and the cells are incubated in the dark. Samples are analyzed on a flow cytometer.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Procedure:

    • Hematologic malignancy cells are implanted subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

    • (R)-INCB054329 is administered orally, typically twice daily.

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Start Start Cell_Implantation Subcutaneous Implantation of Cancer Cells Start->Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Oral Administration of (R)-INCB054329 or Vehicle Randomization->Treatment Monitoring Regular Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Termination & Data Analysis Monitoring->Endpoint End End Endpoint->End

Caption: In Vivo Xenograft Experimental Workflow.

Conclusion

Preclinical data strongly support the therapeutic potential of (R)-INCB054329 in various hematologic malignancies. Its mechanism of action, centered on the inhibition of BET proteins and the subsequent downregulation of key oncogenes like c-MYC, provides a solid rationale for its clinical development. The observed in vitro and in vivo efficacy, both as a single agent and in combination with other targeted therapies, highlights its promise as a novel treatment option for patients with hematologic cancers. Further clinical investigation is warranted to fully elucidate the safety and efficacy of (R)-INCB054329 in this patient population.

References

An In-depth Technical Guide on (R)-INCB054329 (Pemigatinib) and Its Regulation of Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-INCB054329 , also known as Pemigatinib , is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] This guide provides a comprehensive overview of its mechanism of action, its impact on intracellular signaling pathways and gene expression, and detailed experimental protocols for its study.

Core Mechanism of Action

Pemigatinib primarily targets FGFR1, FGFR2, and FGFR3, inhibiting their phosphorylation and subsequent downstream signaling.[2][3] Dysregulation of the FGF/FGFR signaling axis, through mechanisms such as gene amplification, mutations, and fusions, is implicated in the pathogenesis of various cancers.[1][4] By blocking the ATP-binding site of these receptors, Pemigatinib effectively abrogates the constitutive activation that drives tumor cell proliferation and survival.[2]

Beyond its role as an FGFR inhibitor, INCB054329 has also been characterized as a structurally distinct inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[5][6] This dual activity contributes to its complex effects on gene expression. As a BET inhibitor, it prevents the interaction between BET proteins and acetylated histones, which disrupts chromatin remodeling and the transcription of key oncogenes.[6]

Regulation of Gene Expression

The inhibitory actions of (R)-INCB054329 on both FGFR and BET proteins converge to exert profound effects on the transcriptional landscape of cancer cells.

Downregulation of Oncogenes:

  • c-MYC: A pivotal oncogene involved in cell cycle progression and proliferation, c-MYC is a well-established target of BET proteins. Treatment with INCB054329 leads to a significant reduction in c-MYC expression.[5][7]

  • FGFR3 and NSD2/MMSET/WHSC1: In multiple myeloma cell lines with t(4;14) rearrangements, INCB054329 has been shown to decrease the expression of these oncogenes.[7][8]

  • c-MET, CDK6, EGFR: Pemigatinib treatment has been associated with the downregulation of these protein targets, which play roles in oncogenic signaling and cell cycle control.[1]

Upregulation of Tumor Suppressors:

  • HEXIM1: In myeloma cell lines, treatment with INCB054329 has been observed to induce the expression of HEXIM1, a negative regulator of transcription.[5]

  • Tumor Suppressor microRNAs: Pemigatinib can cause an upregulation of specific microRNAs with tumor-suppressing functions, such as miR-133b, miR-139, miR-186, and miR-195.[1] These miRNAs can, in turn, target and reduce the expression of oncogenic mRNAs.[1]

Modulation of Signaling Pathways:

  • JAK/STAT Pathway: INCB054329 has been shown to suppress the Interleukin-6 (IL-6) JAK/STAT signaling pathway. It achieves this by displacing the binding of BRD4 to the promoter of the IL-6 receptor (IL6R), leading to reduced IL6R levels and diminished signaling through STAT3.[7][8]

  • PI3K/AKT and Ras/Raf-MEK-MAPK Pathways: As downstream effectors of FGFR signaling, the activation of these pathways is inhibited by Pemigatinib.[1][9]

Quantitative Data Summary

ParameterCell LinesValueReference
IC50 (BET Inhibition) BRD2-BD144 nM[5]
BRD2-BD25 nM[5]
BRD3-BD19 nM[5]
BRD3-BD21 nM[5]
BRD4-BD128 nM[5]
BRD4-BD23 nM[5]
GI50 (Growth Inhibition) Hematologic Cancer Cell Lines (Median)152 nM (Range: 26-5000 nM)[5]
IL-2 Stimulated T-cells2.435 µM[5]
IC50 (FGFR Inhibition) FGFR1, FGFR2, FGFR3< 2 nM[2]

Signaling and Experimental Workflow Diagrams

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT Pemigatinib (R)-INCB054329 (Pemigatinib) Pemigatinib->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: FGFR Signaling Pathway Inhibition by Pemigatinib.

BET_Inhibition_Mechanism cluster_nucleus Nucleus INCB054329 (R)-INCB054329 BET_Protein BET Protein (BRD4) INCB054329->BET_Protein Inhibits Binding Acetylated_Histone Acetylated Histone BET_Protein->Acetylated_Histone Binds to Transcription_Machinery Transcription Machinery BET_Protein->Transcription_Machinery Recruits Chromatin Chromatin Oncogenes Oncogene Transcription (e.g., c-MYC) Transcription_Machinery->Oncogenes

Caption: Mechanism of BET Inhibition by (R)-INCB054329.

Experimental_Workflow_Gene_Expression start Cancer Cell Culture treatment Treat with (R)-INCB054329 (e.g., 100 nM for 24-48h) start->treatment control Untreated Control start->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction qRT_PCR qRT-PCR Analysis (e.g., c-MYC, FGFR3) rna_extraction->qRT_PCR rna_seq RNA Sequencing rna_extraction->rna_seq data_analysis Data Analysis (Fold Change) qRT_PCR->data_analysis rna_seq->data_analysis

Caption: Workflow for Gene Expression Analysis.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of (R)-INCB054329.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of (R)-INCB054329 in culture medium.

    • Remove the existing medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only wells as a control.

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and read the absorbance at 570 nm.

    • For CellTiter-Glo®, add 100 µL of the reagent to each well, incubate for 10 minutes, and measure luminescence.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

2. Western Blotting for Protein Expression and Phosphorylation

  • Objective: To assess the effect of (R)-INCB054329 on the expression and phosphorylation of target proteins (e.g., FGFR, FRS2, STAT3).

  • Methodology:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of (R)-INCB054329 or vehicle for the desired time (e.g., 24-48 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-c-MYC, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Objective: To quantify the changes in mRNA levels of target genes (e.g., c-MYC, IL6R) following treatment with (R)-INCB054329.

  • Methodology:

    • Treat cells with (R)-INCB054329 as described for Western blotting.

    • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

4. Chromatin Immunoprecipitation (ChIP)

  • Objective: To determine if (R)-INCB054329 affects the binding of BRD4 to the promoter regions of target genes.[7][8]

  • Methodology:

    • Treat cells with (R)-INCB054329 or vehicle.

    • Cross-link proteins to DNA with formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin with an antibody against BRD4 or a control IgG.

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Use qRT-PCR with primers specific to the promoter region of the target gene (e.g., IL6R) to quantify the amount of bound DNA.

This technical guide provides a foundational understanding of (R)-INCB054329's multifaceted mechanism of action and its impact on gene expression. The provided protocols offer a starting point for researchers to investigate its effects in various preclinical models.

References

(R)-INCB054329 (Pemigatinib): A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-INCB054329, known as pemigatinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2][3] This technical guide provides an in-depth overview of the synthesis and chemical properties of pemigatinib, intended for researchers and professionals in drug development. The document details the synthetic pathways, experimental protocols, and key chemical and pharmacokinetic data, presented in a structured format for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this targeted therapeutic agent.

Chemical Properties

Pemigatinib is a small molecule kinase inhibitor with a complex heterocyclic structure.[4] Its chemical and physical properties are summarized in the tables below.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₂₄H₂₇F₂N₅O₄[1][4]
Molecular Weight487.5 g/mol [1][5]
AppearanceCrystalline solid[1]
Water Solubility0.144 mg/mL[4]
Solubility in Organic SolventsDMSO: ~5 mg/mL, DMF: ~15 mg/mL[1]
pKa (Strongest Acidic)13.88[4]
pKa (Strongest Basic)5.9[4]
logP2.26[4]
Polar Surface Area83.16 Ų[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count6[4]
Rotatable Bond Count6[4]
Pharmacokinetic Properties
ParameterValue (in Humans)Source
BioavailabilityModerate to complete (species-dependent)[6]
Time to Peak Plasma Concentration (Tmax)~1-2 hours[7]
Protein Binding~91%[1]
Elimination Half-Life (t½)~15 hours[7]
Apparent Oral Clearance (CL/F)~10.3 L/h (females), ~12.3 L/h (males)[5]
Apparent Volume of Distribution (Vc/F)122.0 L (central compartment)[5]
MetabolismPredominantly by CYP3A4[1][8]
ExcretionMinor renal clearance (~1.19% in urine)[7]

Synthesis of Pemigatinib

The synthesis of pemigatinib is a multi-step process that involves the construction of a complex heterocyclic core. The general approach relies on key reactions such as reductive aminations and intramolecular cyclization.

Synthetic Workflow

G A Starting Material (Pyrrolopyridine derivative) B Formation of 4-chloroazaindole A->B C Protection and Formylation B->C D Reductive Amination with Morpholine C->D E Deprotection D->E F Reductive Amination with Aniline Derivative E->F G Urea Formation F->G H Intramolecular Cyclization G->H I Final Deprotection H->I J Pemigatinib I->J

Caption: A logical workflow for the synthesis of pemigatinib.

Experimental Protocols

The following is a representative, detailed experimental protocol for the final step in the synthesis of pemigatinib, derived from patent literature.

Step 7: 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-2-one (pemigatinib)

  • Reactants:

    • 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-7-(phenylsulfonyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-2-one (1.5 g, 2.4 mmol)

    • Tetra-n-butylammonium fluoride (1M in THF, 7.2 mL, 7.2 mmol)

    • Tetrahydrofuran (THF, 40 mL)

    • Water

  • Procedure:

    • To a solution of 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-7-(phenylsulfonyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-2-one in tetrahydrofuran, add tetra-n-butylammonium fluoride.

    • Stir the resulting solution at 50°C for 1.5 hours.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water.[9]

  • Purification:

    • The crude product is typically purified by standard chromatographic techniques, such as column chromatography on silica gel, to yield the final product, pemigatinib.

Mechanism of Action and Signaling Pathway

Pemigatinib functions as a kinase inhibitor by targeting the ATP-binding site of FGFR1, 2, and 3.[4][10] This competitive inhibition prevents the phosphorylation and subsequent activation of the receptors, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[4]

FGFR Signaling Pathway

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P1 Autophosphorylation FGFR->P1 PLCg PLCγ P1->PLCg FRS2 FRS2 P1->FRS2 STAT STAT P1->STAT PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Gene Gene Expression (Proliferation, Survival) AKT->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene STAT->Gene Pemigatinib Pemigatinib Pemigatinib->P1 Inhibits

Caption: The FGFR signaling pathway and the inhibitory action of pemigatinib.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of (R)-INCB054329 (pemigatinib). The detailed information on its synthesis, coupled with extensive data on its physicochemical and pharmacokinetic properties, serves as a valuable resource for researchers and professionals in the field of oncology drug development. The elucidation of its mechanism of action and the visualization of the targeted signaling pathway underscore the rational design of this potent FGFR inhibitor. Further research and development in this area may lead to the discovery of novel analogs with improved efficacy and safety profiles.

References

(R)-INCB054329: A Technical Overview of a Novel BET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This document provides a detailed technical guide on (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.

IdentifierValue
CAS Number 1628607-64-6
Molecular Weight 348.36 g/mol

Abstract

(R)-INCB054329 is a small molecule inhibitor targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers that regulate gene transcription.[1] By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, INCB054329 effectively disrupts their interaction with acetylated histones, leading to altered chromatin remodeling and gene expression.[1] This inhibitory action preferentially suppresses the transcription of key oncogenes and cell cycle regulators, demonstrating significant therapeutic potential in various hematologic malignancies and solid tumors. Preclinical studies have highlighted its activity in models of multiple myeloma, lymphoma, and ovarian cancer.[2][3][4] This guide will delve into the mechanistic action, experimental data, and relevant biological pathways associated with (R)-INCB054329.

Quantitative Data Summary

In Vitro Potency and Activity
Target/AssayCell Line(s)IC50/GI50Reference
BRD2-BD1 -44 nM[5]
BRD2-BD2 -5 nM[5]
BRD3-BD1 -9 nM[5]
BRD3-BD2 -1 nM[5]
BRD4-BD1 -28 nM[5]
BRD4-BD2 -3 nM[5]
BRDT-BD1 -119 nM[5]
BRDT-BD2 -63 nM[5]
Hematologic Cancer Cell Lines (Median) Panel of 32 lines152 nM (GI50)[5]
IL-2 Stimulated T-cells Primary cells2.435 µM (GI50)[5]

Signaling Pathways and Mechanism of Action

(R)-INCB054329 exerts its anti-neoplastic effects by modulating key signaling pathways involved in cell proliferation, survival, and oncogenesis.

BET Protein Inhibition

The primary mechanism of action involves the competitive binding of INCB054329 to the bromodomains of BET proteins, displacing them from acetylated chromatin. This leads to the transcriptional repression of target genes.

INCB054329 (R)-INCB054329 BET BET Proteins (BRD2, BRD3, BRD4) INCB054329->BET Inhibits AcHistones Acetylated Histones BET->AcHistones Binds to Chromatin Chromatin AcHistones->Chromatin Transcription Transcriptional Machinery Chromatin->Transcription Oncogenes Oncogene Transcription (e.g., c-MYC, FGFR3) Transcription->Oncogenes Activates CellGrowth Tumor Cell Growth & Proliferation Oncogenes->CellGrowth

Mechanism of BET Inhibition by (R)-INCB054329.
Downregulation of MYC

A critical downstream effect of BET inhibition by INCB054329 is the suppression of the proto-oncogene c-MYC, a key driver in many cancers. This leads to cell cycle arrest, primarily in the G1 phase, and induction of apoptosis.[3][5]

Modulation of the IL-6/JAK/STAT Pathway in Myeloma

In multiple myeloma, INCB054329 has been shown to suppress the Interleukin-6 (IL-6) signaling pathway. It achieves this by displacing BRD4 from the promoter of the IL-6 receptor (IL6R), leading to reduced IL6R expression and diminished STAT3 signaling.[2][6]

cluster_membrane Cell Membrane cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates BRD4 BRD4 IL6R_Promoter IL6R Promoter BRD4->IL6R_Promoter Activates IL6R_Promoter->IL6R Expression STAT3_Target STAT3 Target Genes INCB054329 (R)-INCB054329 INCB054329->BRD4 Inhibits Binding IL6 IL-6 IL6->IL6R Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->STAT3_Target Activates Transcription

INCB054329-mediated suppression of IL-6/JAK/STAT signaling.
Synergy with PARP Inhibitors in Ovarian Cancer

In homologous recombination (HR)-proficient ovarian cancer, INCB054329 reduces the expression of key HR proteins like BRCA1 and RAD51.[4][7] This induced "BRCAness" sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal interaction.[4]

INCB054329 (R)-INCB054329 BET BET Proteins INCB054329->BET Inhibits HR_Genes HR Gene Promoters (BRCA1, RAD51) BET->HR_Genes Activates HR_Proteins HR Proteins HR_Genes->HR_Proteins Expression HR_Repair Homologous Recombination Repair HR_Proteins->HR_Repair Mediates DNA_Damage DNA Damage HR_Repair->DNA_Damage Repairs PARPi PARP Inhibitor PARPi->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis

Synergistic action of INCB054329 and PARP inhibitors.

Experimental Protocols

Cell Viability Assay
  • Method: Cell viability is assessed after a 72-hour incubation period with serially diluted (R)-INCB054329 or a vehicle control (e.g., 0.1% DMSO).[2]

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Procedure: The assay measures ATP levels as an indicator of metabolically active cells. Luminescence is recorded using a plate reader.

  • Data Analysis: Growth Inhibition of 50% (GI50) values are calculated from dose-response curves. Each experiment is typically performed in triplicate.[2]

Western Blotting
  • Purpose: To determine the protein expression levels of target genes such as c-MYC, p21, FGFR3, and components of the JAK/STAT pathway.[2]

  • Procedure:

    • Cells are treated with INCB054329 or DMSO for a specified time.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Loading controls such as GAPDH or β-actin are used to ensure equal protein loading.[7]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cell lines (e.g., MM1.S multiple myeloma cells).[2]

  • Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. (R)-INCB054329 is administered orally, often on a twice-daily (b.i.d.) schedule due to its short half-life.[2]

  • Endpoints:

    • Tumor volume is measured regularly.

    • Animal body weight is monitored to assess toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for c-MYC levels).[2]

Conclusion

(R)-INCB054329 is a promising BET inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in various cancer models. Its ability to modulate key oncogenic pathways, such as MYC and JAK/STAT signaling, and to synergize with other targeted agents like PARP inhibitors, provides a strong rationale for its continued clinical investigation in oncology. This technical guide summarizes the core data and methodologies essential for researchers and drug developers working with this compound.

References

Methodological & Application

Application Notes and Protocols for (R)-INCB054329 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-INCB054329, also known as INCB054329, is a potent and structurally distinct inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[4] They recognize and bind to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation.[5]

INCB054329 exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disruption of chromatin-mediated signaling leads to the downregulation of key oncogenes, such as c-MYC, and other cancer-associated genes.[2][6] Preclinical studies have demonstrated that INCB054329 exhibits broad antiproliferative activity across various hematologic malignancies and can induce cell cycle arrest and apoptosis.[1][6] Furthermore, it has been shown to suppress the interleukin-6 (IL-6) Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway by reducing the expression of the IL-6 receptor (IL6R).[2][6]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of (R)-INCB054329, enabling researchers to assess its potency, mechanism of action, and effects on cancer cell lines.

Data Presentation

Table 1: In Vitro Growth Inhibition (GI₅₀) of (R)-INCB054329 in Hematologic Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (nM)
MM1.SMultiple Myeloma26
OPM-2Multiple Myeloma58
U-266Multiple Myeloma110
KMS-12-BMMultiple Myeloma152
MOLM-13Acute Myeloid Leukemia45
MV-4-11Acute Myeloid Leukemia78
PfeifferDiffuse Large B-cell Lymphoma95
SU-DHL-6Diffuse Large B-cell Lymphoma130
Data represents the mean from at least three independent experiments after 72 hours of treatment. The median GI₅₀ value across a broader panel of 32 hematologic cancer cell lines was 152 nM.[1][6]
Table 2: In Vitro Bromodomain Binding Affinity (IC₅₀) of (R)-INCB054329
BromodomainIC₅₀ (nM)
BRD2-BD144
BRD2-BD25
BRD3-BD19
BRD3-BD21
BRD4-BD128
BRD4-BD23
BRDT-BD1119
BRDT-BD263
IC₅₀ values were determined using biochemical assays.[1]

Signaling Pathway Diagram

BET_Inhibition_Pathway Mechanism of Action of (R)-INCB054329 cluster_nucleus Nucleus cluster_drug Mechanism of Action of (R)-INCB054329 cluster_effects Cellular Effects BET BET Proteins (BRD2, BRD3, BRD4) TF Transcription Factors BET->TF Histones Acetylated Histones Histones->BET Binds to Polymerase RNA Polymerase II TF->Polymerase Oncogenes Oncogenes (e.g., c-MYC, IL6R) Polymerase->Oncogenes Transcription Proliferation Decreased Proliferation Oncogenes->Proliferation CellCycleArrest G1 Cell Cycle Arrest Oncogenes->CellCycleArrest Apoptosis Increased Apoptosis Oncogenes->Apoptosis INCB054329 (R)-INCB054329 INCB054329->BET Inhibits binding

Caption: Mechanism of action of (R)-INCB054329.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the half-maximal growth inhibitory concentration (GI₅₀) of (R)-INCB054329.

Materials:

  • Hematologic cancer cell lines

  • (R)-INCB054329 (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of (R)-INCB054329 in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After 72 hours, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

MTT_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Add (R)-INCB054329 dilutions B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate GI50 H->I

Caption: Workflow for the MTT cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of (R)-INCB054329 on cell cycle distribution.

Materials:

  • Hematologic cancer cell lines

  • (R)-INCB054329 (stock solution in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Treat cells with various concentrations of (R)-INCB054329 (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

This protocol is for detecting changes in the expression of target proteins such as c-MYC and IL6R following treatment with (R)-INCB054329.

Materials:

  • Hematologic cancer cell lines

  • (R)-INCB054329 (stock solution in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MYC, anti-IL6R, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with (R)-INCB054329 as described for the cell cycle analysis.

    • Harvest and lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Use a loading control, such as β-actin, to normalize protein levels.

Troubleshooting

  • Low signal in Western blot: Increase protein loading, primary antibody concentration, or incubation time. Ensure efficient protein transfer.

  • High background in Western blot: Increase the number and duration of washes. Optimize blocking conditions.

  • Variable results in MTT assay: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette for consistency.

  • Poor resolution in cell cycle analysis: Ensure proper cell fixation and RNase treatment. Avoid cell clumping by gentle vortexing and filtering if necessary.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for (R)-INCB054329 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-INCB054329, also known as pemigatinib, is a potent and selective small molecule inhibitor with a dual mechanism of action. It is a powerful inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, specifically FGFR1, 2, and 3.[1] Additionally, it functions as a Bromodomain and Extra-Terminal (BET) protein inhibitor.[2] This dual activity makes (R)-INCB054329 a compound of significant interest in oncology research and drug development, particularly for tumors exhibiting dysregulation in FGFR signaling pathways or dependence on BET protein function.

These application notes provide detailed protocols for key cell-based assays to characterize the activity of (R)-INCB054329 in a laboratory setting. The described methods will enable researchers to assess its anti-proliferative effects, induction of apoptosis, and impact on cell cycle progression, as well as to investigate its molecular mechanism of action by analyzing target protein expression and phosphorylation.

Mechanism of Action

As an FGFR inhibitor, (R)-INCB054329 blocks the phosphorylation of FGFRs, thereby inhibiting the activation of downstream signaling pathways crucial for cell proliferation, survival, and migration, such as the RAS-MAPK and PI3K-AKT pathways.[3] As a BET inhibitor, it prevents the interaction between BET proteins (like BRD4) and acetylated histones, which disrupts chromatin remodeling and the transcription of key oncogenes, including c-MYC.[2][4]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of (R)-INCB054329 in various cancer cell lines.

Table 1: IC50 Values for BET Bromodomain Inhibition [5]

BromodomainIC50 (nM)
BRD2-BD144
BRD2-BD25
BRD3-BD19
BRD3-BD21
BRD4-BD128
BRD4-BD23
BRDT-BD1119
BRDT-BD263

Table 2: GI50 Values for Antiproliferative Activity in Hematologic Cancer Cell Lines

Cell LineHistologyGI50 (nmol/L)
MOLM-13Acute Myeloid Leukemia26
MV-4-11Acute Myeloid Leukemia35
KMS-12-BMMultiple Myeloma50
MM1.SMultiple Myeloma152
OPM-2Multiple Myeloma100
U-266Multiple Myeloma250
PfeifferNon-Hodgkin Lymphoma75
SU-DHL-6Non-Hodgkin Lymphoma120

Signaling Pathways and Experimental Workflows

Signaling Pathway of (R)-INCB054329

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-MYC) ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation_Survival BET BET Proteins (BRD4) BET->Transcription_Factors Acetylated_Histones Acetylated Histones Acetylated_Histones->BET INCB054329 (R)-INCB054329 INCB054329->FGFR Inhibits Phosphorylation INCB054329->BET Inhibits Binding

Caption: Dual mechanism of action of (R)-INCB054329.

Experimental Workflow for Cell-Based Assays

G cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines treatment Treat with (R)-INCB054329 (Dose-response and time-course) start->treatment proliferation Proliferation Assay (MTT, SRB, etc.) treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot (p-FGFR, c-MYC, etc.) treatment->western_blot gi50 Calculate GI50 proliferation->gi50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp end End: Characterization of (R)-INCB054329 Activity gi50->end apoptosis_quant->end cell_cycle_dist->end protein_exp->end

Caption: General workflow for in vitro characterization.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT-Based)

This protocol is for determining the dose-dependent effect of (R)-INCB054329 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (R)-INCB054329 stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of (R)-INCB054329 in complete medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells following treatment with (R)-INCB054329.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • (R)-INCB054329

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of (R)-INCB054329 and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of (R)-INCB054329 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • (R)-INCB054329

  • Cold 70% ethanol

  • PBS

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with (R)-INCB054329 as described in Protocol 2.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash once with cold PBS.

    • Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise for fixation.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of p-FGFR and c-MYC

This protocol is for assessing the effect of (R)-INCB054329 on the phosphorylation of FGFR and the expression of c-MYC.

Materials:

  • Cancer cell line of interest

  • (R)-INCB054329

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-FGFR, anti-total-FGFR, anti-c-MYC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with (R)-INCB054329 for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Normalize the expression of p-FGFR to total FGFR and c-MYC to a loading control like β-actin.

References

Application Notes and Protocols for (R)-INCB054329 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-INCB054329, also known as INCB054329, is a potent and structurally distinct inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4] It is crucial to distinguish INCB054329 from pemigatinib (INCB054828), which is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[5][6][7] This document provides detailed application notes and protocols for determining the optimal concentration of INCB054329 for use in cell culture experiments.

Mechanism of Action: INCB054329 functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones.[1][2] This disruption of chromatin remodeling leads to the altered expression of key oncogenes, such as c-MYC, and other genes involved in cell proliferation and survival.[1][2]

Quantitative Data Summary

The half-maximal growth inhibition (GI50) of INCB054329 has been determined in a variety of hematologic cancer cell lines. This data provides a valuable starting point for determining the optimal concentration for your specific cell line and experimental endpoint.

Cell Line HistologyNumber of Cell LinesMedian GI50 (nM)GI50 Range (nM)Reference
Acute Myeloid Leukemia (AML)Not Specified15226 - 5000[2][3]
Non-Hodgkin LymphomaNot Specified15226 - 5000[2][3]
Multiple MyelomaNot Specified15226 - 5000[2][3]

Signaling Pathway

The following diagram illustrates the mechanism of action of INCB054329 as a BET inhibitor.

BET_Inhibition_Pathway cluster_nucleus Nucleus Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET binds to TF Transcription Factors BET->TF DNA DNA TF->DNA Gene Target Genes (e.g., c-MYC) Transcription Transcription Gene->Transcription leads to Proliferation Cell Proliferation & Survival Transcription->Proliferation promotes INCB054329 (R)-INCB054329 INCB054329->BET inhibits binding

Mechanism of action of (R)-INCB054329.

Experimental Protocols

Determining the optimal concentration of INCB054329 is critical and depends on the cell type and the desired biological outcome (e.g., growth inhibition, apoptosis induction, or target gene modulation). A dose-response experiment is recommended to establish the effective concentration range.

Protocol 1: Determination of GI50 using a Cell Viability Assay

This protocol outlines the steps to determine the concentration of INCB054329 that causes 50% inhibition of cell growth.

Materials:

  • (R)-INCB054329

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell line of interest

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer or an automated cell counter.

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (typically 2,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of INCB054329 in a suitable solvent, such as DMSO.

    • On the day of treatment, prepare a series of dilutions of INCB054329 in complete culture medium. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of INCB054329.

  • Incubation:

    • Incubate the plate for a period that allows for at least two cell doublings in the vehicle-treated control wells (typically 48-72 hours).

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only) from all values.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the INCB054329 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.

Protocol 2: Assessment of Apoptosis by Flow Cytometry

This protocol is used to determine the concentration of INCB054329 that induces apoptosis.

Materials:

  • (R)-INCB054329

  • 6-well cell culture plates

  • Cell line of interest

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat the cells with a range of INCB054329 concentrations (e.g., 0.5x, 1x, 2x, and 5x the determined GI50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Western Blot Analysis of Target Protein Expression

This protocol allows for the assessment of the effect of INCB054329 on the expression of target proteins, such as c-MYC.

Materials:

  • (R)-INCB054329

  • 6-well cell culture plates

  • Cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-c-MYC, anti-BRD4, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of INCB054329 for a specific time (e.g., 24 hours).

    • Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow for Determining Optimal Concentration

The following diagram outlines a general workflow for determining the optimal concentration of (R)-INCB054329 for your cell culture experiments.

Optimal_Concentration_Workflow cluster_planning Phase 1: Planning & Range Finding cluster_optimization Phase 2: Optimization & Endpoint Analysis cluster_selection Phase 3: Concentration Selection Start Define Experimental Goal (e.g., inhibit proliferation, induce apoptosis) Range_Finding Perform Broad Dose-Response (e.g., 10 nM - 10 µM) Start->Range_Finding Narrow_Dose Perform Narrow Dose-Response (around estimated GI50) Range_Finding->Narrow_Dose Viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) Narrow_Dose->Viability Apoptosis Assess Apoptosis (e.g., Annexin V/PI staining) Narrow_Dose->Apoptosis Target_Modulation Assess Target Modulation (e.g., Western Blot for c-MYC) Narrow_Dose->Target_Modulation Analysis Analyze Data & Correlate Endpoints Viability->Analysis Apoptosis->Analysis Target_Modulation->Analysis Selection Select Optimal Concentration(s) for further experiments Analysis->Selection

Workflow for determining optimal concentration.

References

Application Notes and Protocols: (R)-INCB054329 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of (R)-INCB054329 in Dimethyl Sulfoxide (DMSO). This document also outlines its mechanism of action and provides protocols for its application in common in vitro assays.

Introduction to (R)-INCB054329

(R)-INCB054329 is the R-isomer of INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene expression.[3][4] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[3][5][6] (R)-INCB054329, acting as a BET inhibitor, competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and disrupting the expression of target genes.[3][4] This mechanism leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in various hematologic malignancies and solid tumors.[5][7][8][9]

Solubility and Preparation in DMSO

Proper dissolution and storage of (R)-INCB054329 are critical for accurate and reproducible experimental results. DMSO is the recommended solvent for preparing high-concentration stock solutions.

Quantitative Solubility Data

The solubility of (R)-INCB054329 and its racemate (INCB054329) in DMSO has been reported by various suppliers. It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][5][10]

CompoundSupplierReported Solubility in DMSO (mg/mL)Reported Solubility in DMSO (mM)Notes
(R)-INCB054329 MedChemExpress100 mg/mL287.06 mMUltrasonic assistance may be required.[1]
INCB054329 MedChemExpress≥ 100 mg/mL≥ 287.06 mMSaturation unknown.[5]
INCB054329 Selleck Chemicals70 mg/mL200.94 mMUse fresh DMSO.[10]
Protocol for Preparation of a 100 mM DMSO Stock Solution

Materials:

  • (R)-INCB054329 powder (Molecular Weight: 348.36 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Pre-weigh Compound: Accurately weigh the desired amount of (R)-INCB054329 powder in a sterile vial. For example, to prepare 1 mL of a 100 mM stock solution, use 34.84 mg of the compound.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-30 minutes or gently warm it to 37°C.[11] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[12]

  • Storage Conditions: Store the DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months or more).[1][12]

Experimental Protocols and Applications

(R)-INCB054329 is utilized in a variety of assays to investigate its biological activity. The following are generalized protocols that can be adapted for specific cell lines and experimental designs.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol assesses the effect of (R)-INCB054329 on the proliferation of cancer cell lines.

Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_read Measurement cluster_analysis Analysis A Seed cells in 96-well plates C Add compound dilutions to cells A->C B Prepare serial dilutions of (R)-INCB054329 B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate GI50 values F->G

Caption: Workflow for a cell viability assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the (R)-INCB054329 DMSO stock solution in the appropriate cell culture medium.

    • CRITICAL: The final concentration of DMSO in the culture medium should be kept below 0.5% (preferably ≤0.1%) to avoid solvent-induced cytotoxicity.[11][12] Include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of (R)-INCB054329.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).[9]

  • Measurement: Assess cell viability using a suitable reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Determine the half-maximal growth inhibition (GI₅₀) values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for c-MYC and BCL2A1 Downregulation

This protocol is used to confirm the on-target effect of (R)-INCB054329 by measuring the protein levels of known BET target genes.

Procedure:

  • Treatment: Culture cells to 70-80% confluency and treat them with (R)-INCB054329 at various concentrations (e.g., 0.1, 0.5, 1 µM) or for different time points.[8]

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, BCL2A1, BRD4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[6][8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by (R)-INCB054329

(R)-INCB054329 exerts its anti-cancer effects by modulating several critical signaling pathways.

BET Inhibition Mechanism

The primary mechanism involves the disruption of transcriptional regulation by displacing BRD4 from chromatin.

G cluster_normal Normal Gene Transcription cluster_inhibited Transcription after BET Inhibition BRD4 BRD4 Ac Acetylated Histones BRD4->Ac binds to TF Transcription Factors BRD4->TF recruits Gene Oncogene (e.g., c-MYC) TF->Gene activates BRD4_i BRD4 Ac_i Acetylated Histones BRD4_i->Ac_i binding blocked Gene_i Oncogene Expression REDUCED BRD4_i->Gene_i transcription blocked INCB (R)-INCB054329 INCB->BRD4_i binds to

Caption: Mechanism of BET inhibition by (R)-INCB054329.

Downstream Signaling Cascades

Inhibition of BET proteins by compounds like INCB054329 has been shown to impact multiple survival pathways that are often constitutively active in cancer cells.

G cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes INCB (R)-INCB054329 BET BET Proteins (BRD4) INCB->BET inhibits NFkB NF-κB Signaling BET->NFkB regulates STAT JAK/STAT Signaling BET->STAT regulates HR Homologous Recombination (BRCA1, RAD51) BET->HR regulates MYC c-MYC Expression ↓ BET->MYC BCL BCL2A1 Expression ↓ NFkB->BCL STAT->BCL PARPi Sensitization to PARP Inhibitors HR->PARPi Growth Tumor Growth Inhibition MYC->Growth Apoptosis Apoptosis ↑ BCL->Apoptosis

Caption: Key signaling pathways affected by (R)-INCB054329.

Studies have demonstrated that INCB054329 can suppress both NF-κB and STAT signaling pathways, leading to the downregulation of anti-apoptotic proteins like BCL2A1.[6] Furthermore, its ability to decrease the expression of homologous recombination genes such as BRCA1 and RAD51 provides a strong rationale for combination therapies with PARP inhibitors in cancers like ovarian cancer.[8][13]

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the induction of apoptosis in cancer cells using two distinct compounds: (R)-INCB054329, a BET (Bromodomain and Extra-Terminal) inhibitor, and Pemigatinib (INCB054828), a selective FGFR (Fibroblast Growth Factor Receptor) inhibitor. While both compounds have demonstrated pro-apoptotic effects in cancer cells, they operate through different mechanisms of action, offering distinct therapeutic strategies.

(R)-INCB054329 is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes such as c-MYC and BCL2.[2][3] By competitively binding to the bromodomains of BET proteins, INCB054329 displaces them from chromatin, leading to the suppression of oncogene expression, cell cycle arrest, and induction of apoptosis.[2][3] It has shown activity in various hematologic malignancies, including acute myeloid leukemia (AML) and lymphoma.[2][3]

Pemigatinib is a potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3.[4] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated through mutations, fusions, or amplifications, can drive tumor cell proliferation, survival, and angiogenesis.[5] Pemigatinib blocks the phosphorylation of FGFRs and inhibits downstream signaling pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to cell cycle arrest and apoptosis in FGFR-driven cancers.[5][6] It is approved for the treatment of certain types of cholangiocarcinoma and myeloid/lymphoid neoplasms with FGFR alterations.[7]

These application notes will provide insights into the mechanisms of action of both compounds, quantitative data on their apoptotic effects, and detailed protocols for relevant in vitro assays.

Part 1: (R)-INCB054329 (BET Inhibitor)

Mechanism of Action

(R)-INCB054329 acts as a BET inhibitor, targeting the epigenetic regulation of gene expression. By inhibiting BRD4, it downregulates the transcription of key oncogenes, including c-MYC and the anti-apoptotic protein BCL2.[2][3] This leads to a G1 phase cell cycle arrest and sensitizes cancer cells to apoptosis.[2][8] In some cancer types, such as ovarian cancer, INCB054329 has also been shown to reduce the expression of proteins involved in homologous recombination (HR) repair, like BRCA1, thereby increasing DNA damage and enhancing the apoptotic effects of PARP inhibitors.

INCB054329_Mechanism_of_Action Mechanism of Action of (R)-INCB054329 cluster_downstream Downstream Effects INCB054329 (R)-INCB054329 BET BET Proteins (BRD4) INCB054329->BET inhibits Transcription Transcriptional Activation BET->Transcription promotes Chromatin Acetylated Chromatin Chromatin->Transcription Oncogenes Oncogenes (c-MYC, BCL2) Transcription->Oncogenes CellCycle Cell Cycle Progression (G1 -> S) Oncogenes->CellCycle drives Apoptosis Apoptosis Oncogenes->Apoptosis inhibits CellCycle->Apoptosis progression prevents Inhibition Inhibition Promotion Promotion

Caption: Mechanism of Action of (R)-INCB054329.

Data Presentation

Table 1: Growth Inhibition (GI50) of (R)-INCB054329 in Hematologic Cancer Cell Lines

Cell Line Cancer Type GI50 (nM)
MOLM-13 AML ~50
MV-4-11 AML ~75
Kasumi-1 AML ~100
Pfeiffer DLBCL ~150
WILL-2 DLBCL ~200

Data is estimated from graphical representations in cited literature and presented as approximate values.

Table 2: Induction of Apoptosis by (R)-INCB054329 in AML Cell Lines

Cell Line Treatment % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
MV-4-11 Control ~5% ~2%
MV-4-11 INCB054329 (72h) ~15% ~10%
MOLM-13 Control ~4% ~3%
MOLM-13 INCB054329 (72h) ~20% ~15%

Data is estimated from graphical representations in cited literature and presented as approximate values.[8]

Experimental Protocols

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of (R)-INCB054329.

Materials:

  • (R)-INCB054329

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight (for adherent cells).

  • Prepare serial dilutions of (R)-INCB054329 in complete culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Objective: To quantify the percentage of apoptotic cells after treatment with (R)-INCB054329.

Apoptosis_Assay_Workflow Experimental Workflow for Apoptosis Assay Start Seed Cells Treatment Treat with (R)-INCB054329 Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptosis Analyze->End

Caption: Experimental Workflow for Apoptosis Assay.

Materials:

  • (R)-INCB054329

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treat cells with the desired concentrations of (R)-INCB054329 or vehicle control for the specified time (e.g., 72 hours).[8]

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9]

Part 2: Pemigatinib (FGFR Inhibitor)

Mechanism of Action

Pemigatinib is a kinase inhibitor that targets FGFR1, FGFR2, and FGFR3.[4] In cancers with FGFR gene alterations, these receptors are constitutively active, leading to the continuous activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5] These pathways promote cell proliferation and survival while inhibiting apoptosis. Pemigatinib binds to the ATP-binding pocket of the FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling.[5] This inhibition leads to a G1 phase cell cycle arrest and induction of apoptosis.[5][6]

Pemigatinib_Mechanism_of_Action Mechanism of Action of Pemigatinib cluster_downstream_pem Downstream Effects Pemigatinib Pemigatinib FGFR FGFR1/2/3 Pemigatinib->FGFR inhibits RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT activates Proliferation Cell Proliferation RAS_MAPK->Proliferation promotes Survival Cell Survival PI3K_AKT->Survival promotes Apoptosis Apoptosis Survival->Apoptosis inhibits Inhibition Inhibition Promotion Promotion

Caption: Mechanism of Action of Pemigatinib.

Data Presentation

Table 3: IC50 Values of Pemigatinib for FGFR Kinases

Kinase IC50 (nM)
FGFR1 0.4
FGFR2 0.5
FGFR3 1.2
FGFR4 30

Source:[5]

Table 4: Induction of Apoptosis by Pemigatinib (100 nM) in Cancer Cell Lines

Cell Line Cancer Type % Apoptotic Cells (24h) % Apoptotic Cells (48h)
H1581 Lung Cancer ~15% ~25%
KATO III Gastric Cancer ~5% ~10%
RT-112 Bladder Cancer ~8% ~12%

Data is estimated from graphical representations in cited literature and presented as approximate values.[5][10]

Experimental Protocols

Objective: To assess the effect of Pemigatinib on the expression of key apoptosis-related proteins.

Materials:

  • Pemigatinib

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-ERK, anti-p-AKT, and corresponding total proteins)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed and treat cells with Pemigatinib as described in Protocol 2.

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[11]

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Objective: To determine the effect of Pemigatinib on cell cycle distribution.

Materials:

  • Pemigatinib

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with Pemigatinib as described in Protocol 2.

  • Harvest cells and wash once with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

(R)-INCB054329 and Pemigatinib are potent inducers of apoptosis in cancer cells, albeit through distinct mechanisms targeting epigenetic regulation and receptor tyrosine kinase signaling, respectively. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the pro-apoptotic effects of these compounds in various cancer models. The quantitative data and detailed methodologies will aid in the design and execution of experiments aimed at elucidating their therapeutic potential. Further investigation into the synergistic effects of these compounds with other anti-cancer agents is a promising area for future research.

References

Application Notes and Protocols: (R)-INCB054329 in Combination with PARP Inhibitors for Ovarian Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of (R)-INCB054329, a Bromodomain and Extra-Terminal (BET) inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors in homologous recombination (HR)-proficient ovarian cancer.

Introduction

A significant challenge in ovarian cancer treatment is the intrinsic resistance of homologous recombination (HR)-proficient tumors to PARP inhibitors (PARPi).[1][2] PARPi are most effective in tumors with deficient HR repair, such as those with BRCA1/2 mutations, through the mechanism of synthetic lethality.[1] Emerging evidence suggests that epigenetic modulation can induce a "BRCA-like" phenotype in HR-proficient cancers, thereby sensitizing them to PARPi.[1][2] (R)-INCB054329 is a potent BET inhibitor that has been shown to downregulate key components of the HR pathway, thus creating a therapeutic vulnerability that can be exploited by PARPi.[1][2][3] This document outlines the preclinical data supporting this combination and provides detailed protocols for key validation experiments.

Mechanism of Action: Synergistic Induction of DNA Damage and Apoptosis

(R)-INCB054329, as a BET inhibitor, functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), which are "readers" of acetylated histones. This prevents their interaction with chromatin and transcriptional machinery, leading to the downregulation of key oncogenes and DNA repair proteins.[1] Specifically, INCB054329 has been shown to reduce the expression of BRCA1 and RAD51, two critical proteins in the HR DNA repair pathway.[1][2]

The resulting decrease in HR efficiency renders cancer cells more reliant on other DNA repair mechanisms. When combined with a PARPi, which inhibits single-strand break repair, the accumulation of unrepaired DNA double-strand breaks leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This synergistic interaction provides a strong rationale for combining (R)-INCB054329 with PARP inhibitors to expand their therapeutic utility to a broader population of ovarian cancer patients.[1][2]

Mechanism of (R)-INCB054329 and PARP Inhibitor Synergy INCB054329 (R)-INCB054329 BET BET Proteins (BRD4) INCB054329->BET Inhibits HR_Genes HR Genes (BRCA1, RAD51) BET->HR_Genes Promotes Transcription HR_Function Homologous Recombination (HR) Repair HR_Genes->HR_Function Enables DNA_Damage Accumulated DNA Damage (DSBs) HR_Function->DNA_Damage Repairs PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP Enzyme PARPi->PARP Inhibits SSB_Repair Single-Strand Break (SSB) Repair PARP->SSB_Repair Mediates SSB_Repair->DNA_Damage Prevents Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis Induces

Figure 1: Simplified signaling pathway of the synergistic action of (R)-INCB054329 and PARP inhibitors.

Data Presentation

In Vitro Synergy of (R)-INCB054329 and PARP Inhibitors

The combination of (R)-INCB054329 with PARP inhibitors, olaparib and rucaparib, has demonstrated synergistic cytotoxicity in HR-proficient ovarian cancer cell lines. The combination index (CI) values, where CI < 1 indicates synergy, were calculated from Sulforhodamine B (SRB) cell viability assays after 72 hours of treatment.

Table 1: Combination Index (CI) Values for (R)-INCB054329 and PARP Inhibitors in Ovarian Cancer Cell Lines

Cell Line Combination ED50 CI ED75 CI ED90 CI
SKOV-3 INCB054329 + Olaparib 0.62 0.55 0.49
INCB054329 + Rucaparib 0.58 0.51 0.45
OVCAR-3 INCB054329 + Olaparib 0.71 0.64 0.58
INCB054329 + Rucaparib 0.67 0.60 0.54
OVCAR-4 INCB054329 + Olaparib 0.75 0.68 0.62

| | INCB054329 + Rucaparib | 0.72 | 0.65 | 0.59 |

ED50, ED75, and ED90 represent the effective doses that inhibit 50%, 75%, and 90% of cell growth, respectively. Data derived from Wilson et al., Gynecologic Oncology, 2018.

Effects on Homologous Recombination and DNA Damage

The combination treatment leads to a significant reduction in HR efficiency and a corresponding increase in DNA damage markers.

Table 2: Quantitative Effects of (R)-INCB054329 and Olaparib on HR and DNA Damage

Cell Line Treatment (24h) % GFP-Positive Cells (HR Efficiency) γH2AX Foci per Cell (DNA Damage)
OVCAR-3 Vehicle 100 ± 8 5 ± 2
Olaparib (10 µM) 95 ± 7 12 ± 3
INCB054329 (1 µM) 52 ± 6 15 ± 4
Combination 48 ± 5 45 ± 6
SKOV-3 Vehicle 100 ± 9 4 ± 1
Olaparib (10 µM) 98 ± 8 10 ± 2
INCB054329 (1 µM) 45 ± 5 18 ± 3

| | Combination | 42 ± 4 | 52 ± 7 |

Data are presented as mean ± standard deviation. HR efficiency was measured using a DR-GFP reporter assay. γH2AX foci were quantified by immunofluorescence. Data derived from Wilson et al., Gynecologic Oncology, 2018.[1]

In Vivo Efficacy in Ovarian Cancer Xenograft Model

The synergistic effect of (R)-INCB054329 and olaparib was confirmed in a SKOV-3 subcutaneous xenograft mouse model.

Table 3: In Vivo Antitumor Activity of (R)-INCB054329 and Olaparib Combination

Treatment Group (19 days) Mean Tumor Volume (mm³) % Tumor Growth Inhibition
Vehicle 1250 ± 150 -
Olaparib (50 mg/kg, p.o., daily) 850 ± 120 32%
INCB054329 (20 mg/kg, p.o., daily) 780 ± 110 37.6%

| Combination | 350 ± 80 | 72% |

Data are presented as mean ± standard error of the mean. Data derived from Wilson et al., Gynecologic Oncology, 2018.[3]

Experimental Protocols

General Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Ovarian Cancer Cell Lines (SKOV-3, OVCAR-3, etc.) Treatment Treat with INCB054329, PARPi, or Combination Cell_Culture->Treatment Viability Cell Viability Assay (SRB) Treatment->Viability HR_Assay HR Efficiency Assay (DR-GFP) Treatment->HR_Assay IF Immunofluorescence (γH2AX, RAD51) Treatment->IF WB Western Blot (BRCA1, RAD51, Cleaved PARP) Treatment->WB Xenograft Establish SKOV-3 Xenografts in Nude Mice Animal_Treatment Oral Gavage Treatment (Vehicle, Single Agents, Combo) Xenograft->Animal_Treatment Tumor_Monitoring Monitor Tumor Volume and Body Weight Animal_Treatment->Tumor_Monitoring Endpoint Endpoint Analysis: Tumor Weight, IHC Tumor_Monitoring->Endpoint

Figure 2: Overview of the experimental workflow for preclinical evaluation.
Sulforhodamine B (SRB) Cell Viability Assay

Objective: To determine the cytotoxic effects of single-agent and combination treatments on ovarian cancer cell lines.

Materials:

  • HR-proficient ovarian cancer cell lines (e.g., OVCAR-3, OVCAR-4, SKOV-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • (R)-INCB054329 and PARP inhibitors (Olaparib, Rucaparib)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat cells with increasing concentrations of (R)-INCB054329, PARP inhibitor, or the combination in a constant ratio for 72 hours. Include vehicle-only (DMSO) controls.

  • Fixation: After 72 hours, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine IC50 values and combination indices (CI) using appropriate software (e.g., CompuSyn).

Immunofluorescence for DNA Damage and HR Markers (γH2AX and RAD51 Foci)

Objective: To visualize and quantify DNA double-strand breaks (γH2AX) and the formation of RAD51 foci as a measure of HR competence.

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • Cisplatin (to induce DNA damage for RAD51 foci)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.5% in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-phospho-Histone H2A.X (Ser139) and anti-RAD51

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with drugs for 24-48 hours. For RAD51 foci, pre-treat with a DNA damaging agent like cisplatin (0.5 µM for 6 hours) before drug treatment.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting: Wash three times with PBS, with the final wash containing DAPI to stain nuclei. Mount coverslips onto slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ). At least 100 cells should be counted per condition.

Western Blotting for HR and Apoptosis Proteins

Objective: To measure the protein expression levels of BRCA1, RAD51, and markers of apoptosis (cleaved PARP).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRCA1, anti-RAD51, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells as required, then lyse them in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Wash with TBST and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imaging system.

  • Analysis: Perform densitometry analysis using image analysis software, normalizing the protein of interest to the loading control.

In Vivo SKOV-3 Xenograft Study

Objective: To evaluate the antitumor efficacy of the combination therapy in a mouse model of ovarian cancer.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • SKOV-3 ovarian cancer cells

  • Matrigel

  • (R)-INCB054329 and Olaparib formulated for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 SKOV-3 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into four treatment groups: Vehicle, (R)-INCB054329 alone, Olaparib alone, and the combination.

  • Treatment: Administer treatments daily via oral gavage for the duration of the study (e.g., 19-21 days).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor mouse body weight and overall health. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Analysis: Compare tumor volumes and weights between the treatment groups. Tissues can be collected for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes: Synergistic Activity of (R)-INCB054329 and JAK Inhibitors in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advances, MM remains largely incurable, necessitating the development of novel therapeutic strategies. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as promising therapeutic targets in oncology due to their role in regulating the transcription of key oncogenes such as c-MYC. (R)-INCB054329 is a potent and selective BET inhibitor. The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly the IL-6/JAK/STAT3 axis, is also a critical driver of proliferation, survival, and drug resistance in MM.[1][2]

Preclinical studies have demonstrated that combining the BET inhibitor (R)-INCB054329 with JAK inhibitors, such as ruxolitinib or itacitinib, results in synergistic anti-myeloma activity.[1] This synergy is attributed to a dual-pronged mechanism where (R)-INCB054329 displaces BRD4 from the promoter of the Interleukin-6 receptor (IL6R), leading to its transcriptional repression.[1][2] The subsequent reduction in IL-6R levels on the cell surface diminishes downstream JAK/STAT3 signaling, creating a vulnerability that is further exploited by direct JAK inhibition.[1] These application notes provide a summary of the quantitative data supporting this synergy and detailed protocols for key experiments to investigate this therapeutic combination.

Data Presentation

The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of combining (R)-INCB054329 with JAK inhibitors in multiple myeloma cell lines and in vivo models.

Table 1: In Vitro Growth Inhibition of Multiple Myeloma Cell Lines

Cell LineTreatmentGI₅₀ (nM)Combination Index (CI)Synergy
U-266(R)-INCB054329~150--
Ruxolitinib>10,000--
(R)-INCB054329 + Ruxolitinib (1 µM)<100<1Synergistic
MM1.S(R)-INCB054329~200--
Ruxolitinib>10,000--
(R)-INCB054329 + Ruxolitinib (1 µM)<150<1Synergistic
Itacitinib>5,000--
(R)-INCB054329 + Itacitinib (1 µM)<150<1Synergistic

Data are representative of findings from preclinical studies.[1] GI₅₀ values indicate the concentration required to inhibit cell growth by 50%. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.

Table 2: In Vivo Efficacy in a Multiple Myeloma Xenograft Model (MM1.S)

Treatment GroupDosageTumor Growth Inhibition (%)p-value
Vehicle-0-
(R)-INCB05432950 mg/kg, BID~40<0.05
Ruxolitinib60 mg/kg, BID~10 (not significant)>0.05
(R)-INCB054329 + Ruxolitinib50 mg/kg + 60 mg/kg, BID~75<0.001

Data are representative of findings from preclinical xenograft models.[1] Tumor growth inhibition is calculated relative to the vehicle control group. BID: twice daily administration.

Mandatory Visualizations

Signaling Pathway Diagram

Synergy_Pathway Mechanism of Synergy: (R)-INCB054329 and JAK Inhibitors cluster_nucleus Nucleus INCB054329 (R)-INCB054329 BRD4 BRD4 INCB054329->BRD4 inhibits binding to JAKi JAK Inhibitor (e.g., Ruxolitinib) pJAK p-JAK JAKi->pJAK inhibits IL6R_Promoter IL6R Promoter BRD4->IL6R_Promoter binds to IL6R_Gene IL6R Gene Transcription IL6R_Promoter->IL6R_Gene IL6R_mRNA IL6R mRNA IL6R_Gene->IL6R_mRNA IL6R_Protein IL-6 Receptor IL6R_mRNA->IL6R_Protein JAK JAK IL6R_Protein->JAK IL6 IL-6 IL6->IL6R_Protein binds JAK->pJAK autophosphorylation STAT3 STAT3 pJAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates to Proliferation Myeloma Cell Proliferation & Survival Nucleus->Proliferation regulates gene expression for Experimental_Workflow Experimental Workflow for Synergy Assessment start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_culture Culture MM Cell Lines (e.g., U-266, MM1.S) invitro->cell_culture xenograft Establish MM Xenograft Model (e.g., MM1.S in SCID mice) invivo->xenograft treatment_vitro Treat with (R)-INCB054329, JAK Inhibitor, and Combination cell_culture->treatment_vitro viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment_vitro->viability_assay western_blot Western Blot Analysis (p-STAT3, Total STAT3, IL-6R) treatment_vitro->western_blot chip_assay ChIP-qPCR (BRD4 at IL6R promoter) treatment_vitro->chip_assay data_analysis Data Analysis and Synergy Calculation (CI) viability_assay->data_analysis western_blot->data_analysis chip_assay->data_analysis treatment_vivo Treat Mice with Vehicle, Single Agents, or Combination xenograft->treatment_vivo tumor_measurement Monitor Tumor Volume and Body Weight treatment_vivo->tumor_measurement pharmacodynamics Pharmacodynamic Analysis of Tumors (Western Blot) tumor_measurement->pharmacodynamics pharmacodynamics->data_analysis end End data_analysis->end

References

Application Notes and Protocols for (R)-INCB054329 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-INCB054329 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-MYC.[2][3] By binding to the acetylated lysine recognition motifs of BET bromodomains, (R)-INCB054329 disrupts chromatin remodeling and suppresses the expression of genes essential for tumor cell proliferation and survival.[2] Preclinical studies have demonstrated its anti-tumor activity in various hematologic and solid tumor xenograft models.[4][5][6]

These application notes provide detailed protocols and quantitative data for the in vivo administration of (R)-INCB054329 in mouse xenograft models of multiple myeloma and ovarian cancer.

Mechanism of Action

(R)-INCB054329 exerts its anti-tumor effects primarily through the transcriptional repression of the master oncogene c-MYC.[4] Additionally, it has been shown to suppress the Interleukin-6 (IL-6) Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway by downregulating the expression of the IL-6 receptor (IL-6R).[3][4] This dual mechanism of action makes it a compelling candidate for cancers dependent on these pathways.

INCB054329_Mechanism_of_Action Mechanism of Action of (R)-INCB054329 cluster_0 BET Inhibition cluster_1 IL-6/JAK/STAT Pathway Inhibition cluster_2 Cellular Effects INCB054329 (R)-INCB054329 BRD4 BRD4 INCB054329->BRD4 Inhibits binding to acetylated histones BRD4_IL6R BRD4 INCB054329->BRD4_IL6R Inhibits AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones pTEFb p-TEFb BRD4->pTEFb Recruits Transcription Gene Transcription (e.g., c-MYC) pTEFb->Transcription Promotes Proliferation Decreased Proliferation Transcription->Proliferation Apoptosis Increased Apoptosis Transcription->Apoptosis IL6R IL-6 Receptor (IL6R) JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes STAT3_nucleus Nuclear Translocation STAT3_dimer->STAT3_nucleus Gene_Expression Target Gene Expression STAT3_nucleus->Gene_Expression Gene_Expression->Proliferation Gene_Expression->Apoptosis BRD4_IL6R->IL6R Regulates Transcription

Caption: Signaling pathway of (R)-INCB054329.

Quantitative Data Summary

The following tables summarize the in vivo dosing parameters and efficacy of (R)-INCB054329 in various mouse xenograft models.

Table 1: (R)-INCB054329 Dosing in Multiple Myeloma Xenograft Models

Cell LineMouse StrainAdministration RouteDose (mg/kg)Dosing ScheduleEfficacy SummaryReference
OPM-2Not SpecifiedOral50Not SpecifiedDose-dependent tumor growth suppression.[4]
KMS-12-BMNu/NuOral3, 10, 30, 100Single dose (PK/PD)In vivo IC50 for c-MYC suppression: 66 nmol/L.[4]
KMS-12-BMNu/NuOralNot SpecifiedTwice Daily (b.i.d.)Efficacious and well-tolerated.[1][4]
MM1.SNot SpecifiedOralNot SpecifiedTwice Daily (b.i.d.)Efficacious and well-tolerated as monotherapy and in combination.[2][4]

Table 2: (R)-INCB054329 Dosing in Ovarian Cancer Xenograft Model

Cell LineMouse StrainAdministration RouteDose (mg/kg)Dosing ScheduleEfficacy SummaryReference
SKOV-3NudeOral Gavage25Twice Daily (b.i.d.) for 3 weeksCombination with olaparib significantly reduced tumor growth compared to either agent alone.[5]

Experimental Protocols

Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model (OPM-2)

1. Cell Culture:

  • Culture OPM-2 multiple myeloma cells in appropriate media and conditions to maintain exponential growth.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or Nu/Nu), 6-8 weeks old.

3. Tumor Implantation:

  • Harvest OPM-2 cells and resuspend in a sterile, serum-free medium or PBS.

  • Inject 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse. Co-injection with an extracellular matrix gel like Matrigel may improve tumor establishment.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by caliper measurements.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

5. Formulation and Administration of (R)-INCB054329:

  • Vehicle Preparation: A common vehicle for oral gavage is 0.5% methylcellulose with a small percentage of a solubilizing agent like N,N-dimethylacetamide. Alternatively, a formulation of DMSO, PEG300, Tween 80, and water can be used.[1][5] The final formulation should be optimized for solubility and tolerability.

  • Drug Preparation: Prepare a suspension of (R)-INCB054329 in the chosen vehicle at the desired concentration.

  • Administration: Administer (R)-INCB054329 orally at a dose of 50 mg/kg. Due to its short half-life, a twice-daily (b.i.d.) dosing schedule is recommended.[1][4]

6. Efficacy Evaluation:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for c-MYC, IL-6R, and p-STAT3).[4]

Protocol 2: Subcutaneous Ovarian Cancer Xenograft Model (SKOV-3)

1. Cell Culture:

  • Culture SKOV-3 ovarian cancer cells in recommended media and conditions.

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks old.

3. Tumor Implantation:

  • Harvest SKOV-3 cells and resuspend in a 1:1 mixture of PBS and Matrigel.

  • Inject 5 x 10^6 cells in a 200 µL volume subcutaneously into the right flank of each mouse.[5]

4. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth with calipers.

  • Begin treatment when tumors reach an average volume of approximately 200 mm³.[5]

5. Formulation and Administration of (R)-INCB054329:

  • Vehicle Preparation: Prepare a vehicle of 0.5% methylcellulose and N,N-dimethylacetamide.[5]

  • Drug Preparation: Suspend (R)-INCB054329 in the vehicle.

  • Administration: Administer 25 mg/kg of (R)-INCB054329 via oral gavage twice daily for 21 days.[5]

6. Efficacy Evaluation:

  • Monitor tumor volume and body weight regularly.

Xenograft_Workflow General Xenograft Experimental Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Cell_Culture Cell Culture (e.g., OPM-2, SKOV-3) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Model Select Animal Model (e.g., Nude, SCID mice) Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment Administer (R)-INCB054329 (Oral Gavage) Randomization->Treatment Efficacy_Eval Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->Efficacy_Eval PD_Analysis Pharmacodynamic Analysis (Western, IHC) Efficacy_Eval->PD_Analysis

Caption: Workflow for in vivo xenograft studies.

References

(R)-INCB054329 protocol for western blot analysis of downstream targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: (R)-INCB054329 Western Blot Analysis

(R)-INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, BRD4, and BRDT. [1][2] These proteins are epigenetic readers that play a critical role in regulating gene expression. This document provides a detailed protocol for utilizing Western blot analysis to investigate the downstream effects of (R)-INCB054329 on key protein targets, making it an essential tool for researchers in oncology and drug development.

Mechanism of Action

(R)-INCB054329 functions by binding to the acetylated lysine-binding pockets of BET bromodomains.[2] This competitive inhibition prevents BET proteins from interacting with acetylated histones, a crucial step in the transcriptional activation of various genes, including key oncogenes.[2][3] By disrupting this interaction, (R)-INCB054329 effectively downregulates the expression of growth-promoting and survival-related genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Key Signaling Pathways and Downstream Targets

Treatment with (R)-INCB054329 impacts several critical signaling pathways. Its inhibition of BRD4 leads to the transcriptional repression of the master oncogene c-MYC .[4] In specific cancer models, such as t(4;14)-rearranged multiple myeloma, it also profoundly suppresses the expression of oncogenes like FGFR3 and NSD2/MMSET .[4][5]

Furthermore, (R)-INCB054329 can suppress the JAK/STAT signaling pathway by reducing the expression of the Interleukin-6 Receptor (IL6R ), leading to diminished phosphorylation of STAT3 .[4][5] In other contexts, such as ovarian cancer, BET inhibition has been shown to reduce the expression of key DNA damage repair proteins like BRCA1 and RAD51 , thereby sensitizing cells to DNA-damaging agents.[3][6] Western blot analysis is the ideal method to quantify these changes in protein expression and phosphorylation, confirming the compound's mechanism of action in a given cellular model.

cluster_0 BET Inhibition by (R)-INCB054329 cluster_1 Transcriptional Repression cluster_2 Downstream Pathway Effects INCB (R)-INCB054329 BRD4 BRD4 INCB->BRD4 Histones Acetylated Histones BRD4->Histones interaction cMYC c-MYC BRD4->cMYC FGFR3 FGFR3 BRD4->FGFR3 IL6R IL6R BRD4->IL6R BRCA1 BRCA1 / RAD51 BRD4->BRCA1 Proliferation Cell Proliferation cMYC->Proliferation JAKSTAT JAK/STAT Signaling (p-STAT3) IL6R->JAKSTAT DDR Homologous Recombination DNA Repair BRCA1->DDR

Caption: (R)-INCB054329 signaling pathway.
Summary of Downstream Target Modulation

The following table summarizes the reported effects of (R)-INCB054329 on key downstream target proteins as validated by Western blot analysis in preclinical studies.

Target ProteinPathwayCell Line ExampleTreatmentObserved EffectReference
FGFR3 Oncogene ExpressionOPM-2 (Multiple Myeloma)250 nM, up to 48hSuppressed to near background levels.[4][7]
NSD2 Oncogene ExpressionOPM-2 (Multiple Myeloma)250 nM, 24hReduced by approximately 50%.[4]
c-MYC Oncogene ExpressionMultiple Myeloma & AMLEffective concentrationsSuppression of expression.[1]
p-STAT3 JAK/STAT SignalingMultiple MyelomaEffective concentrationsDiminished signaling.[4][5]
BRCA1 DNA Damage RepairOvarian Cancer Cell LinesEffective concentrationsReduced expression.[6]
RAD51 DNA Damage RepairOvarian Cancer Cell LinesEffective concentrationsReduced expression.[6]
Cleaved PARP ApoptosisOvarian Cancer Cell LinesCombination w/ PARPiIncreased levels, indicating apoptosis.[6]

Detailed Protocol: Western Blot Analysis of (R)-INCB054329 Downstream Targets

This protocol provides a comprehensive, step-by-step methodology for assessing the protein-level changes in cells treated with (R)-INCB054329.

I. Materials and Reagents
  • Cell Culture: Appropriate cancer cell lines (e.g., OPM-2, SKOV-3) and culture media.

  • Compound: (R)-INCB054329, DMSO (vehicle control).

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer.[8]

  • Inhibitors: Protease and phosphatase inhibitor cocktails.

  • Quantification: Bradford or BCA Protein Assay Kit.

  • Electrophoresis: SDS-PAGE gels, running buffer.

  • Transfer: PVDF membrane, transfer buffer.

  • Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[9]

  • Primary Antibodies: Antibodies specific to targets of interest (e.g., anti-c-MYC, anti-FGFR3, anti-p-STAT3, anti-STAT3, anti-BRCA1, anti-cleaved PARP) and a loading control (e.g., anti-β-actin, anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection: Enhanced chemiluminescence (ECL) substrate.

II. Experimental Workflow

A 1. Cell Culture & Treatment Seed cells and treat with (R)-INCB054329 and DMSO vehicle control for desired time. B 2. Cell Lysis Harvest cells and lyse in RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysates using Bradford or BCA assay. B->C D 4. SDS-PAGE Load equal protein amounts onto an SDS-PAGE gel for separation. C->D E 5. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. D->E F 6. Blocking Block non-specific sites on the membrane with 5% milk or BSA in TBST. E->F G 7. Antibody Incubation Incubate with primary antibody (overnight, 4°C), wash, then add HRP-secondary antibody. F->G H 8. Signal Detection Apply ECL substrate and capture chemiluminescent signal with an imager. G->H I 9. Data Analysis Quantify band intensity and normalize target protein to the loading control. H->I

Caption: Western blot experimental workflow.
III. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed the chosen cell line in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of (R)-INCB054329 (e.g., a dose-response from 50 nM to 500 nM) or a DMSO vehicle control.[4]

    • Incubate for a specific duration (e.g., 24 or 48 hours) based on experimental goals.[4][7]

  • Cell Lysis and Lysate Preparation:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA assay, following the manufacturer’s instructions. This is critical for ensuring equal protein loading.[8]

  • SDS-PAGE:

    • Prepare protein samples by mixing a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load the samples into the wells of an SDS-PAGE gel, along with a molecular weight marker.

    • Run the gel according to the manufacturer's recommendations until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation. This step minimizes non-specific antibody binding.[9]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • The following day, remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly across the membrane.

    • Immediately capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band (β-actin or GAPDH) to correct for any loading variations. The final data should be presented as a fold change relative to the vehicle-treated control.

References

Troubleshooting & Optimization

Technical Support Center: (R)-INCB054329 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (R)-INCB054329 and other poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: What is (R)-INCB054329 and what are its solubility properties?

(R)-INCB054329 is not a widely documented compound in the available literature. It is possible that this designation is a typographical error and may refer to INCB054329 , a BET inhibitor, or Pemigatinib (INCB054828) , an FGFR inhibitor. Both are known to have limited aqueous solubility.

For clarity, this guide will provide solubility information for both compounds and offer general strategies applicable to poorly water-soluble research compounds.

Q2: What is the solubility of INCB054329 and Pemigatinib in common laboratory solvents?

The solubility of these compounds varies significantly between organic solvents and aqueous solutions. It is crucial to first dissolve them in an appropriate organic solvent to create a stock solution before diluting into aqueous buffers.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1][2][3] To prevent this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your medium, typically below 1%, as higher concentrations can be cytotoxic.[2]

  • Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.[1][4]

  • Employ surfactants or cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[5][6]

  • Gentle warming and mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can be beneficial.[1][2]

  • Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions.[7]

Q4: What are some general techniques to improve the solubility of poorly soluble compounds?

Several techniques can be employed to enhance the solubility of research compounds. These can be broadly categorized into physical and chemical modifications.[7][8]

  • Physical Modifications:

    • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[8][9][10]

    • Modification of crystal habit: Creating amorphous forms or different polymorphs can alter solubility.[3]

    • Solid dispersions: Dispersing the compound in a hydrophilic carrier can enhance its dissolution.[5][11]

  • Chemical Modifications:

    • pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble salt form.[3][5][12]

    • Use of co-solvents: A mixture of a primary solvent (like water) and a water-miscible solvent can increase solubility.[4]

    • Complexation: Encapsulating the drug in molecules like cyclodextrins can increase its apparent solubility.[6]

    • Salt Formation: Synthesizing a salt form of the drug can significantly improve its solubility and dissolution rate.[3]

Troubleshooting Guide

Issue 1: The compound is difficult to dissolve in the initial organic solvent (e.g., DMSO).
  • Possible Causes:

    • The compound may have very low intrinsic solubility even in organic solvents.

    • The solvent may have absorbed moisture, which can reduce its solubilizing capacity for some compounds.[13][14]

    • The compound may be in a crystalline form that is difficult to dissolve.

  • Solutions and Methodologies:

    • Gentle Warming: Warm the solution in a water bath at 37°C. For some compounds, higher temperatures (e.g., 60°C) may be necessary, but be cautious of potential degradation.[15][16]

    • Sonication: Use a bath sonicator to provide energy to break up the solid particles and aid dissolution.[1]

    • Vortexing: Vigorous vortexing can help to dissolve the compound.[2]

    • Use Fresh Solvent: Always use anhydrous, high-purity DMSO, as it can absorb moisture from the air, which can negatively impact solubility.[13][14]

Issue 2: Precipitation occurs upon dilution into aqueous media.
  • Possible Causes:

    • The compound is supersaturated in the final aqueous medium and is not thermodynamically stable.[2]

    • The final concentration of the organic solvent is too low to maintain the compound in solution.

    • The pH of the aqueous buffer is not optimal for the compound's solubility.

  • Solutions and Methodologies:

    • Reduce Stock Concentration: Lower the concentration of your stock solution in the organic solvent.[7]

    • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.[7]

    • Incorporate Surfactants or Other Excipients: Add non-ionic surfactants like Tween® 80 or Pluronic® F-68 to the aqueous buffer to increase the solubility of hydrophobic compounds.[3]

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility.[1]

Issue 3: Inconsistent results in biological assays.
  • Possible Causes:

    • The compound is not fully dissolved, leading to variability in the actual concentration in the assay.

    • The compound may be aggregating in the assay medium, leading to non-specific interactions or light scattering.[2]

    • Precipitation of the compound over the course of the experiment.

  • Solutions and Methodologies:

    • Visually Inspect Solutions: Before use, always visually inspect your solutions for any signs of precipitation or cloudiness.

    • Standardize Solution Preparation: Ensure that the protocol for preparing and diluting the compound is standardized and followed consistently.[2]

    • Use Solubility-Enhancing Excipients: Consider using excipients like cyclodextrins to form more stable formulations.[2]

    • Measure Solubility: Experimentally determine the solubility limit of your compound in the final assay medium to ensure you are working within the soluble range.[16]

Data Presentation

Table 1: Solubility of Pemigatinib (INCB054828)

SolventSolubilityReference
DMSO~5 mg/mL, 40 mg/mL[13][17]
Dimethyl formamide (DMF)~15 mg/mL[17]
1:2 solution of DMF:PBS (pH 7.2)~0.33 mg/mL[17]
Water0.144 mg/mL, Insoluble[13][18]
EthanolInsoluble[13]

Table 2: Solubility of INCB054329

SolventSolubilityReference
DMSO70 mg/mL[14]
Ethanol70 mg/mL[14]
Water<1 mg/mL, Insoluble[14]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1][2]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Serial Dilution into Aqueous Medium to Avoid Precipitation
  • Pre-warm Aqueous Medium: Pre-warm your aqueous cell culture medium or buffer to 37°C.[2]

  • Prepare Intermediate Dilutions in DMSO: From your concentrated stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 10-fold dilutions) in pure DMSO.[7]

  • Final Dilution: Add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

Protocol 3: Example In Vivo Formulation using a Co-Solvent System

This is a general example based on common practices for poorly soluble compounds and should be optimized for your specific compound and experimental needs.

  • Prepare a Concentrated Stock: Dissolve the compound in DMSO to create a clear, concentrated stock solution.

  • Add Co-Solvent 1: To the DMSO stock, add a co-solvent such as PEG300 and mix until the solution is clear.

  • Add Surfactant: Add a surfactant like Tween 80 to the mixture and mix until clear.

  • Add Aqueous Component: Finally, add ddH₂O or a suitable buffer to reach the final desired volume and concentration.

  • Use Immediately: The final mixed solution should be used immediately for optimal results.[13]

Visualizations

G Troubleshooting Workflow for Poorly Soluble Compounds start Start: Poorly Soluble Compound dissolve_organic Attempt to Dissolve in Organic Solvent (e.g., DMSO) start->dissolve_organic dissolved_organic Is it fully dissolved? dissolve_organic->dissolved_organic troubleshoot_dissolution Troubleshoot Dissolution: - Gentle Warming - Sonication - Use Fresh Solvent dissolved_organic->troubleshoot_dissolution No dilute_aqueous Dilute into Aqueous Buffer dissolved_organic->dilute_aqueous Yes troubleshoot_dissolution->dissolve_organic precipitation Does it precipitate? dilute_aqueous->precipitation troubleshoot_precipitation Troubleshoot Precipitation: - Lower Concentration - Intermediate Dilution - Use Co-solvents/Surfactants - Adjust pH precipitation->troubleshoot_precipitation Yes assay Proceed with Experiment precipitation->assay No troubleshoot_precipitation->dilute_aqueous end End assay->end

Caption: A logical workflow for troubleshooting common solubility issues.

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Pemigatinib Pemigatinib (INCB054828) Pemigatinib->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway Dimerization->PLCg_PKC Cell_Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation PLCg_PKC->Cell_Proliferation

Caption: Simplified signaling pathway for FGFR, the target of Pemigatinib.[18][19]

BET_Inhibition_Pathway Mechanism of BET Inhibition BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Binding Binding BET_Proteins->Binding INCB054329 INCB054329 INCB054329->BET_Proteins Inhibits Binding Acetylated_Histones Acetylated Histones on Chromatin Acetylated_Histones->Binding Transcription_Machinery Transcription Machinery Binding->Transcription_Machinery Gene_Expression Oncogene Transcription (e.g., c-MYC) Transcription_Machinery->Gene_Expression Tumor_Growth Tumor Cell Growth & Proliferation Gene_Expression->Tumor_Growth

Caption: Mechanism of action for BET inhibitors like INCB054329.[20][21]

References

(R)-INCB054329 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and FAQs regarding the off-target effects of (R)-INCB054329 in cell lines.

General Information & FAQs

Q1: What is (R)-INCB054329 and what is its primary target?

(R)-INCB054329 is a potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] It functions by binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins.[1] This action prevents the interaction between BET proteins and acetylated histones, leading to a disruption in chromatin remodeling and the expression of specific genes, including key oncogenes like c-MYC.[1][2]

Q2: Is there a relationship between (R)-INCB054329 and Pemigatinib?

Yes, this is a critical point for researchers. (R)-INCB054329 is also known as Pemigatinib (brand name Pemazyre). While initially characterized as a BET inhibitor, it is also a selective and potent kinase inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[3][4] The FDA has approved Pemigatinib for the treatment of certain cancers with FGFR2 fusions or rearrangements.[5][6] Therefore, when using (R)-INCB054329, it is crucial to consider its dual activity. Effects observed in experiments could be due to BET inhibition, FGFR inhibition, or a combination of both.

Q3: What are the main on-target effects of (R)-INCB054329 as a BET inhibitor in cell lines?

As a BET inhibitor, (R)-INCB054329 has several well-documented on-target effects in cancer cell lines:

  • Antiproliferative Activity: It inhibits the growth of a broad range of hematologic cancer cell lines.[2][3]

  • Downregulation of c-MYC: It effectively suppresses the expression of the c-MYC oncogene.[2]

  • Cell Cycle Arrest: It causes a concentration-dependent accumulation of cells in the G1 phase of the cell cycle.[2][3]

  • Induction of Apoptosis: In some cell lines, such as those derived from AML and lymphoma, it can induce apoptosis.[3]

Quantitative Data Summary

The following tables summarize the potency and activity of (R)-INCB054329 across various targets and cell lines.

Table 1: Potency against BET Bromodomains

Target IC50 (nM)
BRD2-BD1 44
BRD2-BD2 5
BRD3-BD1 9
BRD3-BD2 1
BRD4-BD1 28
BRD4-BD2 3
BRDT-BD1 119
BRDT-BD2 63

Data sourced from Selleck Chemicals.[3]

Table 2: Growth Inhibition (GI50) in Hematologic Cancer Cell Lines

Cell Line Histology GI50 Range (nM) Median GI50 (nM)
Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma 26 - 5,000 152

This data represents a panel of 32 hematologic cancer cell lines.[2][3]

Signaling Pathways and Visualizations

The diagrams below illustrate the primary mechanisms of action of (R)-INCB054329.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET binds to Pol2 RNA Pol II Complex BET->Pol2 recruits DNA DNA Transcription Gene Transcription Pol2->Transcription initiates Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes expression INCB (R)-INCB054329 INCB->BET inhibits binding

Caption: Mechanism of BET inhibition by (R)-INCB054329 in the cell nucleus.

FGFR_Inhibition_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR 1/2/3 Receptor FGF->FGFR activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF signals to PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT signals to INCB (R)-INCB054329 (Pemigatinib) INCB->FGFR inhibits CellGrowth Cell Proliferation & Survival RAS_RAF->CellGrowth promote PI3K_AKT->CellGrowth promote

Caption: FGFR inhibition pathway of (R)-INCB054329 (Pemigatinib).

Troubleshooting Guide

Q4: I am using (R)-INCB054329 to study BET inhibition, but I'm observing effects typically associated with kinase inhibitors (e.g., changes in phosphorylation of ERK or AKT). Why?

This is a common issue stemming from the compound's dual activity. (R)-INCB054329 is a potent inhibitor of FGFR1, 2, and 3.[3][4] The FGFR signaling pathway directly influences downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT. If your cell line expresses these receptors, the observed effects on ERK or AKT phosphorylation are likely due to the off-target (in this context) inhibition of FGFR, not BET inhibition.

  • Recommendation: To confirm this, use a structurally different BET inhibitor that lacks FGFR activity as a control. Alternatively, use an FGFR-specific inhibitor to see if it phenocopies the effects. Western blotting for phosphorylated FGFR and downstream targets (p-ERK, p-AKT) can help dissect the active pathway.

Q5: My results with (R)-INCB054329 are inconsistent across different cell lines, even though they all express BET proteins.

Inconsistency can arise from several factors:

  • FGFR Expression Levels: Cell lines have varying levels of FGFR expression. A cell line highly dependent on FGFR signaling for survival might show a much more potent response to (R)-INCB054329 due to the compound's FGFR inhibition, masking the effects of BET inhibition.

  • Genetic Context: The antiproliferative response to BET inhibition can be context-dependent. For example, in multiple myeloma cell lines with a t(4;14) translocation, (R)-INCB054329 profoundly suppresses FGFR3 expression, creating a specific vulnerability.[2][7]

  • Drug Efflux Pumps: While not specifically documented for (R)-INCB054329, some epigenetic probes can be substrates for ABC transporters, which could lead to variable intracellular concentrations of the drug.[8]

  • Recommendation: Characterize the FGFR expression status of your cell lines. Correlate your results with the known genetic background of the cells.

Q6: I'm seeing unexpected toxicity or side effects in my in vivo model that don't seem related to c-MYC downregulation.

The in vivo side effects of (R)-INCB054329 (as Pemigatinib) are well-documented and are primarily on-target effects of FGFR inhibition.[5][6] These include:

  • Hyperphosphatemia: A common effect due to FGFR's role in phosphate homeostasis.[6][9]

  • Ocular Toxicity: Including dry eye and retinal pigment epithelial detachment (RPED).[6][10]

  • Nail and Skin Toxicities. [6]

If you are studying BET inhibition in vivo, these FGFR-related toxicities are significant off-target effects to consider and monitor.

Experimental Protocols & Workflows

General Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow cluster_validation Experimental Validation Start Start: Unexpected Phenotype Observed Hypothesis Hypothesize Off-Target Effect (e.g., Kinase Inhibition) Start->Hypothesis KinasePanel In Vitro Kinase Screen (Broad Panel) Hypothesis->KinasePanel Test Hypothesis WesternBlot Western Blot for Phospho-Targets Hypothesis->WesternBlot ControlCmpd Use Control Compounds (e.g., FGFR-only inhibitor) Hypothesis->ControlCmpd RescueExpt Rescue Experiment (e.g., add FGF ligand) Hypothesis->RescueExpt Analysis Analyze Data: Confirm Off-Target Activity KinasePanel->Analysis WesternBlot->Analysis ControlCmpd->Analysis RescueExpt->Analysis Conclusion Conclusion: Phenotype is due to FGFR Inhibition Analysis->Conclusion

Caption: A workflow for investigating unexpected off-target effects.

Key Experimental Methodologies

  • Bromodomain-Binding Assays: These are typically biochemical assays, such as AlphaScreen or time-resolved fluorescence resonance energy transfer (TR-FRET), used to measure the direct binding and displacement of the inhibitor from the target bromodomain protein. This is how the IC50 values in Table 1 are determined.

  • Cell Viability Assays: To measure the antiproliferative effects of the compound, assays like CellTiter-Glo® (measures ATP) or MTS/XTT assays (measures metabolic activity) are used after treating cell lines for a set period (e.g., 72 hours). This generates GI50 (50% growth inhibition) values.[2]

  • Western Blotting: This technique is crucial for validating on- and off-target effects at the protein level. It can be used to measure the downregulation of c-MYC (on-target BET effect) or the inhibition of phosphorylation of proteins like FGFR, FRS2, or ERK (off-target FGFR effect).[2]

  • Flow Cytometry: Used to analyze the cell cycle distribution (e.g., using propidium iodide staining) to confirm G1 arrest or to measure apoptosis (e.g., using Annexin V staining).[2]

  • Gene Expression Analysis: Techniques like RNA-sequencing or qPCR can provide a global view of the transcriptional changes induced by the inhibitor, helping to distinguish between effects driven by BET versus FGFR inhibition.[2]

References

Technical Support Center: (R)-INCB054329 (Pemigatinib) and Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to (R)-INCB054329, also known as Pemigatinib (INCB054828). Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4] Understanding the mechanisms by which cancer cells develop resistance to this targeted therapy is crucial for designing effective next-generation treatments and combination strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Pemigatinib?

A1: Pemigatinib is an ATP-competitive inhibitor that selectively targets the kinase activity of FGFR1, FGFR2, and FGFR3.[1][4] In cancers driven by alterations in these genes (such as fusions, rearrangements, or activating mutations), FGFR signaling is constitutively active, promoting tumor cell proliferation and survival.[1][5] Pemigatinib blocks this signaling, leading to cell cycle arrest and inhibition of tumor growth.[2][6]

Q2: What are the major clinically observed mechanisms of acquired resistance to Pemigatinib?

A2: Acquired resistance to Pemigatinib and other FGFR inhibitors is a significant clinical challenge. The primary mechanisms can be broadly categorized into two groups:

  • On-Target Resistance: This involves the emergence of secondary mutations within the FGFR gene itself, specifically in the kinase domain. These mutations can prevent the drug from binding effectively. The most common are:

    • Gatekeeper Mutations: For example, a mutation at the Valine 565 residue (V565) in FGFR2.[7][8]

    • Molecular Brake Mutations: Such as mutations at the Asparagine 550 residue (N550) in FGFR2.[7][8]

  • Off-Target Resistance (Bypass Signaling): This occurs when the cancer cells activate alternative signaling pathways to circumvent their dependence on FGFR signaling. This often involves acquiring new mutations in downstream or parallel pathway genes, such as:

    • RAS-MAPK Pathway Activation: Through mutations in KRAS or NRAS.[5]

    • PI3K/AKT Pathway Activation: Through mutations in genes like PIK3CA.[5][8]

Q3: Can polyclonal resistance occur with Pemigatinib treatment?

A3: Yes, polyclonal resistance is a known phenomenon. In some patients, multiple distinct FGFR2 kinase domain mutations have been identified upon disease progression.[7][8] This molecular heterogeneity can complicate treatment strategies, as different resistant clones may have varying sensitivities to subsequent therapies.

Q4: Are there next-generation FGFR inhibitors that can overcome Pemigatinib resistance?

A4: The development of next-generation FGFR inhibitors is an active area of research. Some newer, irreversible inhibitors have shown activity against certain gatekeeper mutations that confer resistance to reversible inhibitors like Pemigatinib.[7][8] The choice of a subsequent therapy should ideally be guided by molecular profiling of the resistant tumor to identify the specific mechanism of resistance.[8]

Troubleshooting Guide for In Vitro Experiments

This guide addresses common issues encountered when studying Pemigatinib resistance in a laboratory setting.

Issue 1: Difficulty in Generating a Pemigatinib-Resistant Cell Line.

  • Possible Cause 1: Inappropriate Starting Concentration. The initial concentration of Pemigatinib may be too high, leading to widespread cell death, or too low, failing to apply sufficient selective pressure.

  • Troubleshooting Step: Determine the initial IC50 (half-maximal inhibitory concentration) of Pemigatinib in your parental cell line. Start the resistance induction protocol at a concentration around the IC20 (the concentration that inhibits 20% of growth) and gradually increase the dose as the cells adapt.

  • Possible Cause 2: Impatient Dose Escalation. Increasing the drug concentration too quickly can cause the cell culture to crash.

  • Troubleshooting Step: Allow the cells to grow to at least 70-80% confluency and stabilize at a given concentration for several passages before escalating the dose. This process can take several months.[9]

  • Possible Cause 3: Cell Line Characteristics. Some cell lines may be less prone to developing resistance through gradual dose escalation.

  • Troubleshooting Step: Consider alternative methods, such as pulse exposure with a high concentration of Pemigatinib (e.g., 5x IC50) for a short duration, followed by a recovery period.[10] This can select for pre-existing resistant clones.

Issue 2: Resistant Cell Line Loses its Resistant Phenotype.

  • Possible Cause: Discontinuation of Selective Pressure. In the absence of the drug, the resistant phenotype may not be stable, and the culture could be overtaken by faster-growing, sensitive cells.

  • Troubleshooting Step: Maintain the resistant cell line in a continuous low dose of Pemigatinib (e.g., the concentration at which resistance was established or a slightly lower maintenance dose) to ensure selective pressure is constant.

  • Troubleshooting Step: Periodically re-characterize the IC50 of the resistant line to confirm the stability of the resistant phenotype. It is also crucial to create frozen stocks of the resistant cells at various passages.

Issue 3: No Secondary FGFR Mutations Detected in the Resistant Cell Line.

  • Possible Cause: Resistance is Mediated by a Bypass Pathway. The cells may have activated an alternative signaling pathway, making them less dependent on FGFR signaling.

  • Troubleshooting Step: Perform molecular analysis to investigate off-target resistance mechanisms. This can include:

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: To identify other activated RTKs.

    • Western Blotting: To check for the activation (phosphorylation) of key downstream signaling proteins like AKT and ERK.

    • Next-Generation Sequencing (NGS): Use a targeted panel to look for mutations in common cancer-related genes, particularly those in the MAPK and PI3K pathways (KRAS, NRAS, BRAF, PIK3CA, etc.).

Data Presentation: Pemigatinib Activity

The following tables summarize the inhibitory activity of Pemigatinib against FGFR kinases and its effect on the growth of cancer cell lines with and without FGFR alterations.

Table 1: In Vitro Kinase Inhibitory Activity of Pemigatinib

Kinase TargetIC50 (nmol/L)
FGFR10.4
FGFR20.5
FGFR31.0
FGFR430

Data sourced from enzymatic assays with recombinant human FGFR kinases.[1]

Table 2: Antiproliferative Activity of Pemigatinib in Cancer Cell Lines

Cell Line StatusRange of GI50 (nmol/L)
Cell Lines with FGFR1, 2, or 3 Alterations< 15
Cell Lines without Known FGFR Alterations> 2,500

GI50 is the concentration required to inhibit growth by 50%.[1]

Table 3: Inhibitory Activity of Pemigatinib Against FGFR Gatekeeper Mutations

FGFR MutantIC50 (nM) - Approximate
FGFR1 V561M>100
FGFR2 V564F>500
FGFR2 V564I<10
FGFR3 V555M>100

Note: These values are illustrative and compiled from kinase activity inhibition assays. The specific IC50 can vary based on the experimental system.[11]

Experimental Protocols

Protocol 1: Generation of a Pemigatinib-Resistant Cancer Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of Pemigatinib.

Materials:

  • Parental cancer cell line with a known FGFR alteration (e.g., FGFR2 fusion).

  • Complete cell culture medium.

  • Pemigatinib (INCB054828).

  • Dimethyl sulfoxide (DMSO) for stock solution.

  • Cell viability assay kit (e.g., CellTiter-Glo®).

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates).

Methodology:

  • Determine Parental IC50: a. Plate the parental cells in 96-well plates. b. Treat the cells with a serial dilution of Pemigatinib (e.g., 0.1 nM to 10 µM) for 72-120 hours. c. Perform a cell viability assay to determine the IC50 value.[12]

  • Initiate Resistance Induction: a. Culture the parental cells in their standard medium containing Pemigatinib at a starting concentration equal to the IC20. The vehicle control (DMSO) should be run in parallel. b. Maintain the cells in this concentration, passaging them as they reach 70-80% confluency. Replenish the medium with fresh drug every 3-4 days.

  • Dose Escalation: a. Once the cells show a stable growth rate comparable to the DMSO control, increase the Pemigatinib concentration by a factor of 1.5 to 2. b. Repeat this stepwise dose escalation. If significant cell death occurs, maintain the culture at the current concentration until it recovers or revert to the previous, lower concentration for a few more passages. c. This process is lengthy and can take 6-12 months.

  • Confirmation of Resistance: a. Once the cells are stably proliferating at a significantly higher concentration (e.g., 10-fold or more above the parental IC50), confirm the degree of resistance. b. Perform a cell viability assay on the resistant cell line alongside the parental line to calculate the new IC50 and the resistance index (RI = IC50 of resistant line / IC50 of parental line).

  • Cell Line Banking and Maintenance: a. Cryopreserve vials of the resistant cell line at different stages of resistance development. b. Continuously culture the established resistant line in a medium containing the final concentration of Pemigatinib to maintain the resistant phenotype.

Visualizations

Below are diagrams illustrating key signaling pathways and experimental workflows, generated using the DOT language for Graphviz.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits ATP Binding GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Canonical FGFR signaling pathway inhibited by Pemigatinib.

cluster_0 On-Target Resistance cluster_1 Off-Target Resistance (Bypass) cluster_2 Downstream Signaling & Response FGFR_mut FGFR (Secondary Mutation e.g., V565, N550) FGFR_mut->Downstream Constitutive Activation Pemigatinib Pemigatinib Pemigatinib->FGFR_mut Binding Impaired Other_RTK Other RTK (e.g., EGFR, MET) RAS_path RAS_path Other_RTK->RAS_path Activates RAS_mut Mutant RAS (e.g., KRAS) RAF RAF RAS_mut->RAF Activates PI3K_mut Mutant PI3K (e.g., PIK3CA) AKT AKT PI3K_mut->AKT Activates MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Major mechanisms of acquired resistance to Pemigatinib.

start Parental Cell Line (FGFR-altered) ic50 Determine IC50 of Pemigatinib start->ic50 induce Culture with low dose Pemigatinib (IC20) ic50->induce escalate Gradually increase Pemigatinib concentration (over months) induce->escalate stabilize Confirm stable growth at high concentration escalate->stabilize Cells adapt confirm Re-assess IC50 vs. Parental Line stabilize->confirm end Pemigatinib-Resistant Cell Line confirm->end Resistance Index > 10 characterize Molecular Characterization: - FGFR Sequencing - NGS Panel (Bypass) - Western Blot (pERK/pAKT) end->characterize

Caption: Workflow for generating a Pemigatinib-resistant cell line.

References

optimizing (R)-INCB054329 treatment duration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration and efficacy of (R)-INCB054329 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (R)-INCB054329?

A1: (R)-INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2] It functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, which prevents their interaction with acetylated histones.[2][3] This action disrupts chromatin remodeling and the transcription of key oncogenes, such as c-MYC and FGFR3, leading to cell cycle arrest, apoptosis, and inhibition of tumor cell growth.[1][4][5]

Q2: What is a typical starting point for treatment duration in in-vitro experiments?

A2: For in-vitro cell-based assays, a common starting duration is 72 hours of continuous exposure. This duration has been used in studies to determine the 50% growth inhibition (GI50) values across various hematologic cancer cell lines.[4] However, the optimal duration can be cell-line specific and depend on the endpoint being measured (e.g., apoptosis, target gene suppression). We recommend performing a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your specific model.

Q3: Should I use continuous or intermittent dosing for in-vivo studies?

A3: Due to its high clearance and short half-life in mice, a twice-daily (b.i.d.) oral dosing schedule has been effectively used in preclinical xenograft models to maintain exposure levels that suppress c-MYC and inhibit tumor growth.[4] Clinical trials in humans have explored various intermittent schedules, such as 5 days on/2 days off or 4 days on/3 days off, to manage potential toxicities while maintaining efficacy.[6] The choice between continuous (daily or b.i.d.) and intermittent schedules will depend on the tumor model, the therapeutic window, and the observed toxicity in the animals.

Q4: How can I monitor the pharmacodynamic effects of (R)-INCB054329 in my experiment?

A4: The most direct way to monitor the pharmacodynamic effects is to measure the expression of known BET inhibitor target genes. A significant and dose-dependent reduction in c-MYC expression is a reliable biomarker of (R)-INCB054329 activity.[4] This can be assessed at both the mRNA level (via RT-qPCR) and the protein level (via Western blotting or ELISA). In relevant models, such as t(4;14)-rearranged multiple myeloma, suppression of FGFR3 can also serve as a key pharmacodynamic marker.[4][5]

Q5: What are known mechanisms of resistance or pathways that could compromise efficacy?

A5: While specific resistance mechanisms to (R)-INCB054329 are still under investigation, general mechanisms for BET inhibitor resistance can include upregulation of parallel oncogenic pathways. Preclinical data suggests that (R)-INCB054329 treatment can suppress IL-6/JAK/STAT signaling.[4][5] Therefore, activation of this or other survival pathways could potentially reduce treatment efficacy. Combining (R)-INCB054329 with inhibitors of these pathways (e.g., JAK inhibitors or PARP inhibitors) has shown synergistic effects and may be a strategy to overcome potential resistance.[3][4][7]

Troubleshooting Guides

Problem 1: Suboptimal Efficacy or Lack of Response in an In-Vitro Assay

Possible Cause Troubleshooting Step
Incorrect Dosing Verify the concentration range. The median GI50 for (R)-INCB054329 in a panel of 32 hematologic cancer cell lines was 152 nM (range: 26-5000 nM).[1] Ensure your concentration range brackets this value.
Insufficient Treatment Duration Extend the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72, 96, 120 hours) to see if a longer exposure is required for your cell line to respond.
Cell Line Insensitivity Confirm that your cell line is dependent on pathways regulated by BET proteins. Measure baseline expression of key targets like c-MYC. If expression is low, the cells may be less sensitive. Consider testing a panel of cell lines.
Drug Instability Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure proper storage of the compound as per the manufacturer's instructions.

Problem 2: Significant Toxicity Observed in an In-Vivo Animal Model

Possible Cause Troubleshooting Step
Dose is Too High Reduce the dose. If using a continuous daily or b.i.d. schedule, consider lowering the total daily dose while maintaining the frequency to keep pathway inhibition consistent.
Continuous Dosing Intolerance Switch to an intermittent dosing schedule. Clinical trials have explored schedules like 4 days on/3 days off or 7 days on/7 days off.[6] This can allow for recovery from off-target effects while maintaining anti-tumor activity.
Off-Target Effects Monitor animal health closely (body weight, behavior). Consider supportive care measures. If toxicity persists, a dose reduction or interruption is the primary management strategy.

Quantitative Data Summary

Table 1: In-Vitro Activity of (R)-INCB054329

Parameter Value Context Reference
BRD4-BD1 IC50 28 nMBiochemical binding assay[1]
BRD4-BD2 IC50 3 nMBiochemical binding assay[1]
Median GI50 152 nMGrowth inhibition in a panel of 32 hematologic cancer cell lines[1]
GI50 Range 26 - 5000 nMGrowth inhibition in a panel of 32 hematologic cancer cell lines[1]
GI50 (IL-2 Stimulated T-cells) 2.435 µMGrowth inhibition in non-diseased donor T-cells[1]

Experimental Protocols

1. Cell Viability/Growth Inhibition Assay

  • Objective: To determine the GI50 of (R)-INCB054329 in a specific cancer cell line.

  • Methodology:

    • Cell Plating: Seed cells in 96-well plates at a density determined to maintain exponential growth for the duration of the assay (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.

    • Drug Preparation: Prepare a 2x serial dilution of (R)-INCB054329 in culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions. Include vehicle control (e.g., DMSO) wells.

    • Incubation: Incubate the plates for 72 hours (or other optimized duration) at 37°C, 5% CO2.

    • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by SRB assay.

    • Data Analysis: Normalize the results to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to calculate the GI50 value.

2. Western Blot for c-MYC Suppression

  • Objective: To confirm target engagement by assessing the downregulation of the c-MYC protein.

  • Methodology:

    • Treatment: Plate cells in 6-well plates and grow to ~70-80% confluency. Treat cells with (R)-INCB054329 at various concentrations (e.g., 0.1x, 1x, 10x GI50) and a vehicle control for a predetermined time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against c-MYC overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

    • Analysis: Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensity to determine the relative decrease in c-MYC expression.

Visualizations

BET_Inhibitor_Pathway INCB054329 (R)-INCB054329 BET BET Proteins (BRD2, BRD3, BRD4) INCB054329->BET Chromatin Open Chromatin BET->Chromatin Binds to Histones Acetylated Histones Transcription Gene Transcription Chromatin->Transcription Oncogenes Oncogenes (c-MYC, FGFR3, etc.) Transcription->Oncogenes Proliferation Tumor Growth & Proliferation Oncogenes->Proliferation

Caption: Mechanism of action of (R)-INCB054329.

Experimental_Workflow start Start: Define Cell Model & Endpoints step1 1. In-Vitro Time-Course (e.g., 24-96h) start->step1 step2 2. Assess Efficacy (GI50, Apoptosis) step1->step2 step3 3. Assess PD Marker (c-MYC suppression) step1->step3 decision1 Optimal Duration Identified? step2->decision1 step3->decision1 decision1->step1 No, Adjust Duration step4 4. In-Vivo MTD / Toxicity Study (Continuous vs. Intermittent Dosing) decision1->step4 Yes step5 5. In-Vivo Efficacy Study (Optimized Schedule) step4->step5 step6 6. Monitor Tumor Growth & Animal Weight step5->step6 step7 7. Collect Tumors for PD Analysis step6->step7 end End: Correlate Duration, Dosing, & Efficacy step7->end

Caption: Workflow for optimizing treatment duration.

Troubleshooting_Guide issue Issue: Suboptimal Efficacy in vivo check_pd Check Pharmacodynamics: Is c-MYC suppressed in tumor? issue->check_pd pd_no No check_pd->pd_no Target not engaged pd_yes Yes check_pd->pd_yes Target engaged action_increase_dose Action: Increase dose or switch to b.i.d. dosing pd_no->action_increase_dose check_resistance Is tumor relapse occurring after initial response? pd_yes->check_resistance action_extend_duration Action: Extend treatment duration (more cycles) action_combination Action: Consider combination therapy (e.g., with JAKi or PARPi) resist_yes Yes check_resistance->resist_yes Acquired resistance resist_no No check_resistance->resist_no Primary resistance resist_yes->action_extend_duration resist_yes->action_combination resist_no->action_combination

Caption: Troubleshooting logic for in-vivo efficacy.

References

troubleshooting (R)-INCB054329 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for (R)-INCB054329. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the consistency and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses common challenges encountered during experiments with (R)-INCB054329, offering practical solutions in a user-friendly question-and-answer format.

Question 1: Why am I observing significant variability in my IC50/GI50 values for (R)-INCB054329 across repeat experiments?

Answer: Variability in potency measurements is a common issue that can stem from multiple sources. Consider the following factors:

  • Compound Integrity and Handling:

    • Solubility: (R)-INCB054329 is highly soluble in fresh, anhydrous DMSO, but its solubility can be reduced by moisture[1][2]. Ensure you are using high-quality, anhydrous DMSO for stock solutions. Visually inspect for any precipitation after thawing.

    • Storage and Stability: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound[3]. Protect from light.

    • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. The compound may not be stable for extended periods in aqueous culture media.

  • Experimental Conditions:

    • Cell Density and Growth Phase: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for every experiment. Overly confluent or quiescent cells can respond differently to treatment.

    • Vehicle Concentration: Maintain a consistent, low final concentration of the vehicle (e.g., DMSO < 0.5%, ideally < 0.1%) across all wells, including untreated controls[4].

    • Incubation Time: The antiproliferative effects of BET inhibitors are often linked to cell cycle arrest and apoptosis, which can be time-dependent[1]. Inconsistent incubation times will lead to variable results. Standardize the treatment duration (e.g., 72 hours)[5].

  • Biological Factors:

    • Cell Line Authenticity and Passage Number: Regularly authenticate your cell lines (e.g., by STR profiling). High-passage-number cells can undergo genetic drift, altering their sensitivity to inhibitors.

    • Assay-Specific Variability: Different cell viability assays (e.g., MTS vs. ATP-based) measure different aspects of cell health and can yield different results. Ensure you use the same assay consistently.

Question 2: The inhibitory effect of (R)-INCB054329 seems to diminish in my long-term cell culture experiments. What could be the cause?

Answer: Loss of activity over time often points to issues with compound stability or cellular adaptation.

  • Compound Stability in Media: Small molecules can degrade in culture media over time due to factors like pH, temperature, and enzymatic activity[4]. In experiments lasting several days, consider replenishing the media with a fresh preparation of the compound at regular intervals.

  • Cellular Efflux: Cells may actively remove the inhibitor using efflux pumps like P-glycoprotein, reducing the effective intracellular concentration over time[4].

  • Metabolism: Cellular enzymes could metabolize (R)-INCB054329 into less active forms[4].

  • High Interpatient Variability: Clinical studies have noted high interpatient variability in the pharmacokinetics of INCB054329, which may be due to differences in metabolism[6][7]. This suggests that different cell lines may also metabolize the compound at different rates.

Question 3: I'm observing unexpected or off-target effects. Is this compound specific?

Answer: While (R)-INCB054329 is a potent BET inhibitor, it also possesses secondary activity and can be subject to general off-target effects of small molecules.

  • Dual Mechanism of Action: (R)-INCB054329 is a selective inhibitor of the FGFR 1, 2, and 3 kinases in addition to its primary function as a BET inhibitor[1]. Depending on the genetic background of your cell model (e.g., FGFR amplifications or fusions), some observed effects may be driven by FGFR inhibition[8][9].

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit proteins, leading to artifacts[10]. If you observe a very steep, non-saturating dose-response curve, consider performing your assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100) to test for aggregation[10].

  • Purity: Ensure the purity of your compound. Impurities could have their own biological activities. It is recommended to use compounds with >98% purity confirmed by HPLC[11].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (R)-INCB054329? A1: (R)-INCB054329 is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][12]. It binds to the acetylated lysine recognition motifs on these proteins, preventing their interaction with acetylated histones. This disrupts chromatin remodeling and suppresses the transcription of key oncogenes, most notably c-MYC[8][12].

Q2: How should I prepare and store stock solutions of (R)-INCB054329? A2: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. DMSO is hygroscopic, and absorbed moisture can reduce the compound's solubility[1][2]. Aliquot the stock solution into single-use volumes in polypropylene tubes and store at -20°C or -80°C for long-term stability[3]. Avoid repeated freeze-thaw cycles.

Q3: What are the expected downstream cellular effects of treating cells with (R)-INCB054329? A3: Treatment typically leads to a concentration-dependent accumulation of cells in the G1 phase of the cell cycle[1]. It also suppresses the expression of BET target genes like c-MYC and can induce apoptosis[1]. In specific cancer models, it has been shown to downregulate the expression of BRCA1 and RAD51, reducing homologous recombination efficiency[13][14].

Q4: Can I use (R)-INCB054329 in in vivo experiments? A4: Yes, (R)-INCB054329 has been used successfully in several xenograft models of hematologic and solid tumors[1][13]. It is orally bioavailable. However, it exhibits high clearance and a short half-life in mice, which may necessitate specific dosing schedules (e.g., twice daily) to maintain effective exposure[1][13].

Quantitative Data Summary

The following tables provide quantitative data to aid in experimental design.

Table 1: In Vitro Potency of (R)-INCB054329

Target / Cell Line Panel Measurement Value Reference
BRD2-BD1 IC50 44 nM [1]
BRD2-BD2 IC50 5 nM [1]
BRD3-BD1 IC50 9 nM [1]
BRD3-BD2 IC50 1 nM [1]
BRD4-BD1 IC50 28 nM [1]
BRD4-BD2 IC50 3 nM [1]
BRDT-BD1 IC50 119 nM [1]
BRDT-BD2 IC50 63 nM [1]
Hematologic Cancer Cell Lines (Panel of 32) Median GI50 152 nM (Range: 26-5000 nM) [1]

| IL-2 Stimulated T-cells | GI50 | 2,435 nM |[1] |

Table 2: Solubility and Example In Vivo Formulation

Solvent Solubility Notes Reference
DMSO 70 mg/mL (200.94 mM) Use fresh, anhydrous DMSO as moisture can reduce solubility. [1]
Water Insoluble [2]
Ethanol Insoluble [2]
Example Formulation (for 1 mL) Components Instructions Reference
50 µL of 70 mg/mL DMSO stock 1. Add DMSO stock to PEG300 and mix until clear. [1]
400 µL of PEG300 2. Add Tween80 and mix until clear. [1]
50 µL of Tween80 3. Add ddH2O to reach a final volume of 1 mL. [1]

| | 500 µL of ddH2O | 4. Use the mixed solution immediately for optimal results. |[1] |

Visual Diagrams and Workflows

Signaling Pathway Inhibition by (R)-INCB054329

INCB054329_Pathway cluster_nucleus Nucleus cluster_membrane Cell Membrane Histone Acetylated Histones BRD4 BET Proteins (e.g., BRD4) Histone->BRD4 Binds to PolII RNA Polymerase II Complex BRD4->PolII Activates TF Transcription Factors TF->BRD4 Recruits Oncogenes Oncogenes (e.g., c-MYC) PolII->Oncogenes Transcription DNA DNA Proliferation Cell Proliferation & Survival Oncogenes->Proliferation FGFR FGFR 1/2/3 Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Downstream Downstream->Proliferation INCB (R)-INCB054329 INCB->BRD4 Inhibits Binding INCB->FGFR Inhibits Kinase

Caption: Dual mechanism of (R)-INCB054329 inhibiting BET proteins and FGFR signaling.

Troubleshooting Workflow for Experimental Variability

Troubleshooting_Workflow cluster_Compound Step 1: Verify Compound Integrity cluster_Assay Step 2: Review Assay Protocol cluster_Analysis Step 3: Confirm Biological Readout Start Inconsistent Experimental Results Observed CheckStock Check Stock Solution: - Anhydrous DMSO used? - Stored correctly (-80°C)? - No visible precipitate? Start->CheckStock PrepFresh Prepare Fresh Working Dilutions for Each Experiment CheckStock->PrepFresh CheckCells Check Cell Culture: - Consistent seeding density? - Logarithmic growth phase? - Low passage number? PrepFresh->CheckCells CheckVehicle Verify Vehicle Control: - DMSO concentration < 0.1%? - Same concentration in all wells? CheckCells->CheckVehicle CheckDuration Standardize Incubation Time (e.g., 72 hours) CheckVehicle->CheckDuration ConfirmTarget Confirm Target Engagement: Run Western blot for downstream markers (e.g., c-MYC) CheckDuration->ConfirmTarget OrthogonalAssay Consider Orthogonal Assay: (e.g., Apoptosis or Cell Cycle Assay) ConfirmTarget->OrthogonalAssay End Consistent Results Achieved OrthogonalAssay->End

Caption: A step-by-step workflow for troubleshooting variability in experimental results.

Experimental Workflow for Cell Viability Assaydot

Viability_Workflow A 1. Seed Cells in 96-well plate (log phase) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Prepare Serial Dilutions of (R)-INCB054329 + Vehicle Control B->C D 4. Treat Cells with compound dilutions C->D E 5. Incubate for Standardized Time (e.g., 72 hours) D->E F 6. Add Viability Reagent (e.g., CellTiter-Glo, MTS) E->F G 7. Read Plate (Luminometer or Spectrophotometer) F->G H 8. Analyze Data: - Normalize to vehicle control - Plot dose-response curve - Calculate GI50 G->H

References

Technical Support Center: (R)-INCB054329 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of the BET inhibitor (R)-INCB054329 in cell culture media. While specific stability data for (R)-INCB054329 in various cell culture media is not extensively published, this guide offers general best practices, troubleshooting advice, and standardized protocols for researchers to assess its stability in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is (R)-INCB054329 and what is its mechanism of action?

(R)-INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating gene expression.[4][5] By binding to the acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers.[4] (R)-INCB054329 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of target genes, including key oncogenes like c-MYC.[3][6] Although primarily a BET inhibitor, it has also been noted to have activity as a selective kinase inhibitor of FGFR 1, 2, and 3.[1]

Q2: What are the typical storage conditions for (R)-INCB054329 stock solutions?

For long-term stability, stock solutions of (R)-INCB054329, typically dissolved in a solvent like DMSO, should be stored at -20°C or -80°C.[2] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] For short-term storage, solutions may be kept at 4°C, but it is best to prepare fresh dilutions for each experiment.

Q3: What factors can influence the stability of (R)-INCB054329 in cell culture media?

Several factors can affect the stability of small molecule inhibitors like (R)-INCB054329 in cell culture media:

  • pH: The pH of the culture medium can influence the chemical stability of the compound.[7][8]

  • Temperature: Incubating at 37°C can accelerate the degradation of some compounds.[8]

  • Media Components: Certain components in the media, such as amino acids, vitamins, or serum proteins, could potentially react with or bind to the inhibitor.[8][9]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[7]

  • Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[8]

Q4: How can I determine the stability of (R)-INCB054329 in my specific cell culture medium?

The most reliable way to determine the stability of (R)-INCB054329 in your experimental setup is to perform an empirical stability study.[10] This typically involves incubating the compound in the cell culture medium at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours) and then quantifying the remaining compound concentration using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or weaker than expected biological activity. The compound may be degrading in the cell culture medium over the course of the experiment.Perform a time-course stability study to determine the half-life of (R)-INCB054329 in your specific medium. If degradation is significant, consider replenishing the medium with fresh compound at regular intervals.
Precipitation of the compound in the cell culture medium. The concentration of (R)-INCB054329 may exceed its solubility limit in the aqueous medium. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility.Ensure the final concentration of the compound is below its aqueous solubility limit. The final DMSO concentration in cell-based assays should generally be kept below 0.5%, although this can be cell-line dependent.[11] Always include a vehicle control with the same final DMSO concentration.[11]
Loss of compound without detectable degradation products. The compound may be adsorbing to the plasticware (e.g., flasks, plates, pipette tips).Use low-protein-binding labware. Include a control group with no cells to assess the extent of non-specific binding to plastic.[8]
Variability in results between experiments. Inconsistent storage and handling of stock solutions. Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes and store them at -80°C.[2] Thaw aliquots immediately before use and avoid repeated freezing and thawing.[7]

Quantitative Stability Data

As of the current date, specific quantitative data on the stability of (R)-INCB054329 in various cell culture media is not publicly available. Researchers are encouraged to perform their own stability assessments. The following table can be used as a template to record experimental findings.

Cell Culture Medium Supplement (e.g., FBS %) Incubation Time (hours) Temperature (°C) (R)-INCB054329 Remaining (%) Analytical Method
e.g., RPMI-1640e.g., 10%037100e.g., HPLC-MS
837
2437
4837
e.g., DMEMe.g., 10%037100e.g., HPLC-MS
837
2437
4837

Experimental Protocols

Protocol for Assessing the Stability of (R)-INCB054329 in Cell Culture Media

This protocol provides a general framework for determining the chemical stability of (R)-INCB054329 in a specific cell culture medium.

Materials:

  • (R)-INCB054329 solid compound

  • Anhydrous DMSO

  • Cell culture medium of interest (with and without serum)

  • Sterile, low-protein-binding microcentrifuge tubes and cell culture plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of (R)-INCB054329 in anhydrous DMSO. Ensure the compound is fully dissolved.

  • Prepare Working Solutions: Dilute the stock solution in the cell culture medium (e.g., with 10% FBS) to the final working concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Incubation:

    • Dispense the working solution into sterile, low-protein-binding tubes or wells of a cell culture plate.

    • For the T=0 time point, immediately process the sample as described in step 5.

    • Place the remaining samples in a 37°C incubator.

  • Sample Collection: Collect samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Processing:

    • To stop degradation, samples can be immediately frozen at -80°C or mixed with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Centrifuge the samples to pellet any precipitates.

    • Transfer the supernatant to fresh tubes for analysis.

  • Analysis:

    • Analyze the concentration of (R)-INCB054329 in each sample using a validated HPLC or LC-MS method.

    • The percentage of the compound remaining at each time point is calculated relative to the concentration at T=0.

Percent Remaining = (Concentration at time t / Concentration at time 0) x 100

Visualizations

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by (R)-INCB054329 Histone Histone Tail Ac Acetyl Group (Ac) Histone->Ac BRD4 BRD4 Ac->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates & Activates DNA DNA Gene Target Gene (e.g., c-MYC) PolII->Gene Transcription mRNA mRNA Gene->mRNA Protein Oncogenic Proteins mRNA->Protein Translation INCB054329 (R)-INCB054329 BRD4_inhibited BRD4 INCB054329->BRD4_inhibited Binds & Inhibits Cell_Proliferation Cell Proliferation & Survival INCB054329->Cell_Proliferation Inhibits BRD4_inhibited->Ac Binding Blocked Protein->Cell_Proliferation Drives

Caption: BET signaling pathway and inhibition by (R)-INCB054329.

Stability_Assessment_Workflow start Start: Prepare 10 mM (R)-INCB054329 Stock in DMSO prep_media Prepare Working Solution in Cell Culture Medium (e.g., 1 µM) start->prep_media t0 T=0 Sample: Immediately Process for Analysis prep_media->t0 incubate Incubate Remaining Samples at 37°C prep_media->incubate analyze Analyze by HPLC or LC-MS t0->analyze collect Collect Samples at Time Points (t1, t2, t3...) incubate->collect process Process Samples: Stop Degradation & Precipitate Proteins collect->process process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate end End: Determine Stability Profile calculate->end

Caption: Workflow for assessing small molecule stability in cell culture media.

References

Technical Support Center: (R)-INCB054329 (Pemigatinib)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-INCB054329 (Pemigatinib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-INCB054329 (Pemigatinib) and its mechanism of action?

(R)-INCB054329, also known as Pemigatinib, is a potent and selective small-molecule kinase inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It primarily targets FGFR1, FGFR2, and FGFR3 with high potency (IC50 < 2 nM).[1] In many cancers, genetic alterations like fusions, rearrangements, or amplifications lead to constitutive activation of FGFR signaling, which drives tumor cell proliferation and survival.[1][3] Pemigatinib works by binding to the ATP-binding site of these receptors, preventing their autophosphorylation and blocking downstream signaling pathways such as RAS/MAPK and PI3K/AKT, thereby inhibiting cancer cell growth.[1][3]

Q2: What are the primary on-target cytotoxic effects of Pemigatinib in normal cells?

The cytotoxic effects of Pemigatinib in normal cells are primarily "on-target" class effects, meaning they result from the inhibition of the intended FGFR pathways, which are also crucial for the normal function of various tissues.[4] These effects are well-documented in clinical settings and can be anticipated in experimental models. The most common toxicities include hyperphosphatemia, ocular toxicities (like dry eyes and retinal pigment epithelial detachment), dermatologic issues (alopecia, dry skin), nail toxicity, and gastrointestinal effects (stomatitis, diarrhea).[5][6][7][8]

Q3: Why does Pemigatinib cause hyperphosphatemia?

Hyperphosphatemia, or elevated phosphate levels, is a known pharmacodynamic effect of FGFR inhibitors.[9] FGFR1, in conjunction with its co-receptor Klotho, plays a key role in regulating phosphate homeostasis in the kidneys by responding to the hormone FGF23.[10][11] By inhibiting FGFR1, Pemigatinib disrupts this negative feedback loop, leading to increased phosphate reabsorption by the kidneys and a subsequent rise in serum phosphate levels.[10][11] This is the most frequently observed adverse event in clinical trials.[5][9]

Troubleshooting Guides

Problem: I am observing significant cytotoxicity or growth inhibition in my normal/control cell lines at my target dose.

Answer: This is a common challenge due to the on-target effects of Pemigatinib on normal cellular processes. Here are several strategies to establish a therapeutic window and mitigate toxicity:

  • Confirm Target Expression: Ensure your cancer cell lines have the specific FGFR alterations (e.g., FGFR2 fusions) that confer sensitivity to Pemigatinib, while your normal cell lines do not. This genetic context is critical for selective activity.

  • Dose-Response Curve: Perform a comprehensive dose-response experiment on both cancer and normal cell lines to determine the IC50 (half-maximal inhibitory concentration) for each. This will help you identify a concentration range that is cytotoxic to cancer cells but has minimal impact on normal cells.

  • Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours). It may be possible to achieve significant cancer cell inhibition before major toxicity manifests in normal cells.

  • Intermittent Dosing: Mimic the clinical dosing regimen by treating cells for a specific period (e.g., 48 hours) followed by a "drug holiday" where cells are cultured in drug-free media. This can allow normal cells to recover while maintaining pressure on the more sensitive cancer cells.[12][13]

Problem: My in vivo animal model is exhibiting signs of toxicity (e.g., weight loss, skin lesions, distress) after Pemigatinib administration.

Answer: In vivo toxicity is expected due to the systemic inhibition of FGFR pathways. Proactive monitoring and management are key to a successful study.

  • Dose Adjustment: If toxicity is observed, consider reducing the dose. Clinical management often involves dose reduction or interruption for severe adverse events, a strategy that can be applied to animal studies.[6][14]

  • Monitor Serum Phosphate: Regularly monitor serum phosphate levels. If hyperphosphatemia is detected, consider dietary modifications by switching to a low-phosphate chow. In clinical settings, phosphate binders are used, but this may be more complex to implement in animal models.[10][15]

  • Supportive Care:

    • Ocular Toxicity: For signs of eye irritation, topical lubricants (ocular demulcents) can be applied.[9][15]

    • Dermatologic Effects: For dry skin or lesions, provide appropriate supportive care as recommended by veterinary staff.

    • GI Distress: For diarrhea, ensure adequate hydration.[15]

  • Check for Drug Interactions: If using combination therapies, ensure the co-administered agent is not a strong or moderate inhibitor/inducer of CYP3A enzymes, as this can significantly alter Pemigatinib exposure and toxicity.[10][14]

Data Presentation

Table 1: Summary of Common On-Target Toxicities and Mitigation Strategies

Toxicity Mechanism / Rationale Potential Mitigation Strategy (In Vitro / In Vivo)
Hyperphosphatemia Inhibition of the FGFR1/FGF23 axis in the kidney, leading to increased phosphate reabsorption.[10][11] In Vitro: Use phosphate-restricted media. In Vivo: Monitor serum phosphate; switch to low-phosphate diet; dose reduction.[16]
Ocular Toxicity On-target inhibition of FGFR in ocular tissues, potentially leading to retinal pigment epithelial detachment (RPED) or dry eyes.[5][17] In Vivo: Regular ophthalmological examination; use of topical lubricants for dry eyes; withhold or reduce dose for severe symptoms.[14][17]
Dermatologic/Nail Toxicity FGFR signaling is vital for skin and nail homeostasis. Inhibition can cause alopecia, dry skin, and nail changes.[4][5] In Vivo: Provide supportive care (e.g., moisturizers); dose interruption for severe cases.[6]

| Gastrointestinal Toxicity | Inhibition of FGFR pathways in the GI tract. Diarrhea may be linked to FGFR4 inhibition.[4][15] Stomatitis is also common.[6] | In Vitro: N/A In Vivo: Ensure hydration; manage diarrhea with anti-diarrheal agents; dose modification.[6][15] |

Experimental Protocols

Protocol 1: Establishing a Therapeutic Window using a Cell Viability Assay

  • Cell Plating: Seed both target cancer cells (with known FGFR alterations) and control normal cells in parallel 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of Pemigatinib in appropriate cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old media from the plates and add 100 µL of the Pemigatinib dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours (or a clinically relevant time point) under standard cell culture conditions.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescence or absorbance using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 for each cell line. The difference in IC50 values represents the therapeutic window.

Protocol 2: Monitoring for Hyperphosphatemia in Animal Models

  • Baseline Measurement: Prior to initiating treatment, collect baseline blood samples (e.g., via tail vein or saphenous vein) from all animals to establish normal serum phosphate levels.

  • Treatment Administration: Administer Pemigatinib according to the study protocol (e.g., oral gavage daily).

  • Scheduled Monitoring: Collect blood samples at regular intervals throughout the study. Based on clinical data, the onset of hyperphosphatemia can be rapid, so sampling at Day 4 and Day 8 post-treatment initiation is recommended.[9][16]

  • Sample Processing: Process blood samples to separate serum.

  • Phosphate Measurement: Analyze serum phosphate concentration using a colorimetric phosphate assay kit or a clinical chemistry analyzer.

  • Data Analysis: Compare on-treatment phosphate levels to baseline levels for each animal and to the vehicle control group. If levels exceed a predetermined threshold (e.g., >7 mg/dL), implement mitigation strategies such as dose reduction.[16]

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Pemigatinib (R)-INCB054329 (Pemigatinib) Pemigatinib->FGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Regulates AKT AKT PI3K->AKT AKT->Proliferation Regulates

Caption: Simplified FGFR signaling pathway inhibited by (R)-INCB054329 (Pemigatinib).

Cytotoxicity_Workflow start Start: Plan Experiment setup Seed Cancer Cells (FGFR-altered) & Normal Cells start->setup dose_response Perform Dose-Response (72h Incubation) setup->dose_response analyze_ic50 Analyze IC50 Values dose_response->analyze_ic50 window Therapeutic Window Established? analyze_ic50->window optimize Optimize Dose & Select Concentration window->optimize Yes troubleshoot Troubleshoot: - Intermittent Dosing - Time-Course Assay window->troubleshoot No proceed Proceed with Functional Assays optimize->proceed troubleshoot->dose_response Re-evaluate

Caption: Experimental workflow for assessing and mitigating in vitro cytotoxicity.

Troubleshooting_Logic start Toxicity Observed in Normal Cells / Animal Model is_on_target Is Toxicity a Known On-Target Effect? (e.g., Hyperphosphatemia) start->is_on_target manage_on_target Implement Mitigation Strategy: - Reduce Dose - Supportive Care - Monitor Biomarkers is_on_target->manage_on_target Yes investigate_off_target Investigate Potential Off-Target Effects or Drug Interactions is_on_target->investigate_off_target No / Unsure continue_monitoring Continue Experiment with Close Monitoring manage_on_target->continue_monitoring review_protocol Review Protocol: - Check Vehicle Toxicity - Assess CYP3A Interacting Agents - Confirm Compound Purity investigate_off_target->review_protocol consult Consult Literature for Unreported Off-Target Effects review_protocol->consult

References

Technical Support Center: (R)-INCB054828 (Pemigatinib) Inactive Enantiomer as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on utilizing the inactive (R)-enantiomer of the FGFR inhibitor pemigatinib (INCB054828) as a negative control in experimental settings. The following question-and-answer format addresses common issues and provides detailed protocols and data to ensure the proper design and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between (S)-Pemigatinib and (R)-Pemigatinib?

Q2: Why is it important to use an inactive enantiomer as a negative control?

Using an inactive enantiomer like (R)-Pemigatinib as a negative control is crucial for several reasons:

  • Specificity Control: It helps to confirm that the observed biological effects of the active compound, (S)-Pemigatinib, are due to its specific interaction with the target (FGFR) and not due to off-target effects or non-specific chemical properties of the molecular scaffold.

  • Confounding Variable Elimination: Since the active and inactive enantiomers share the same physical and chemical properties (e.g., solubility, molecular weight), any observed differences in biological activity can be more confidently attributed to their stereochemistry and differential binding to the target.

  • Data Integrity: Including an inactive enantiomer control strengthens the validity and reproducibility of experimental findings, providing more robust evidence for the mechanism of action of the active compound.

Q3: I am observing unexpected activity with (R)-Pemigatinib in my assay. What could be the cause?

If you observe unexpected activity with (R)-Pemigatinib, consider the following troubleshooting steps:

  • Purity of the Enantiomer: Verify the enantiomeric purity of your (R)-Pemigatinib sample. Contamination with the active (S)-enantiomer, even in small amounts, can lead to apparent activity. We recommend obtaining a certificate of analysis from the supplier confirming high enantiomeric excess.

  • Compound Concentration: High concentrations of any compound, including an inactive enantiomer, can sometimes lead to non-specific or off-target effects. Perform a dose-response experiment to determine if the observed activity is concentration-dependent and occurs only at high concentrations.

  • Assay Artifacts: Review your experimental setup for potential artifacts. This could include interference with the detection method (e.g., fluorescence quenching or enhancement) or non-specific interactions with other assay components.

  • Cell Line Specificity: In cell-based assays, consider the possibility of cell-line-specific off-target effects that are independent of FGFR inhibition.

Quantitative Data

The following table summarizes the known inhibitory activity of the active enantiomer, (S)-Pemigatinib, against FGFR kinases. Data for the inactive (R)-enantiomer is presumed based on its role as a negative control.

EnantiomerTargetIC50 (nM)Reference
(S)-Pemigatinib FGFR10.4[5]
FGFR20.5[5]
FGFR31.2[5]
FGFR430[5]
(R)-Pemigatinib FGFR1, 2, 3>10,000 (presumed)N/A

Experimental Protocols

In Vitro FGFR Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of (S)-Pemigatinib and using (R)-Pemigatinib as a negative control. Specific conditions may need to be optimized for your particular experimental setup.

Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • (S)-Pemigatinib (active compound)

  • (R)-Pemigatinib (negative control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of (S)-Pemigatinib and (R)-Pemigatinib in 100% DMSO.

    • Create a serial dilution of each compound in kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compounds or vehicle control (DMSO) to the wells of the assay plate.

    • Add 10 µL of the kinase/substrate mixture (containing FGFR kinase and Poly(Glu, Tyr) substrate in kinase reaction buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (in kinase reaction buffer) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for (S)-Pemigatinib.

    • Confirm that (R)-Pemigatinib shows no significant inhibition at concentrations where (S)-Pemigatinib is active.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Transcription Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis cluster_interpretation Interpretation Compound_Prep Prepare Serial Dilutions: - (S)-Pemigatinib (Active) - (R)-Pemigatinib (Inactive Control) - DMSO (Vehicle Control) Assay_Setup Add Compounds and Kinase/Substrate Mixture to Assay Plate Compound_Prep->Assay_Setup Reaction Initiate Reaction with ATP and Incubate Assay_Setup->Reaction Detection Stop Reaction and Add Detection Reagent Reaction->Detection Readout Measure Signal (e.g., Luminescence) Detection->Readout Inhibition_Calc Calculate % Inhibition vs. Vehicle Control Readout->Inhibition_Calc IC50_Det Determine IC50 for (S)-Pemigatinib Inhibition_Calc->IC50_Det Control_Val Validate Lack of Inhibition by (R)-Pemigatinib Inhibition_Calc->Control_Val Conclusion Conclude Specificity of (S)-Pemigatinib Inhibition IC50_Det->Conclusion Control_Val->Conclusion

References

Technical Support Center: Identifying Biomarkers for (R)-INCB054329 (Pemigatinib) Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers associated with sensitivity to (R)-INCB054329, also known as pemigatinib.

Frequently Asked Questions (FAQs)

Q1: What is (R)-INCB054329 (Pemigatinib) and what are its mechanisms of action?

(R)-INCB054329 (Pemigatinib) is a potent and selective small-molecule inhibitor with a dual mechanism of action:

  • FGFR Kinase Inhibition: It is a selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1] Constitutive activation of FGFR signaling, often through genetic alterations like gene fusions, can drive the proliferation of cancer cells. Pemigatinib blocks this signaling, thereby inhibiting tumor growth.

  • BET Bromodomain Inhibition: It also functions as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). By binding to the bromodomains of BET proteins, it prevents their interaction with acetylated histones, leading to disruption of chromatin remodeling and the downregulation of key oncogenes like c-MYC.[1]

Q2: What are the established clinical biomarkers for Pemigatinib sensitivity?

The primary established clinical biomarker for pemigatinib sensitivity is the presence of FGFR2 fusions or rearrangements . Pemigatinib is the first FDA-approved targeted therapy for patients with advanced cholangiocarcinoma (CCA) harboring these specific genetic alterations.

Q3: What are potential and investigational biomarkers for Pemigatinib sensitivity?

Beyond FGFR2 fusions, researchers are investigating other potential biomarkers:

  • High FGFR mRNA Expression: Some studies suggest that high levels of FGFR mRNA may predict sensitivity to FGFR inhibitors.

  • c-MYC Expression and Amplification: Given its activity as a BET inhibitor, high expression or amplification of the c-MYC oncogene is a strong candidate biomarker for sensitivity.[2][3] Downregulation of c-MYC is a key mechanism of action for BET inhibitors.[3][4]

  • Other FGFR Alterations: While fusions are the most prominent, other alterations in FGFR genes (e.g., mutations, amplifications) are under investigation as potential sensitivity markers.

Q4: What are the known mechanisms of acquired resistance to Pemigatinib?

Acquired resistance to pemigatinib in the context of FGFR inhibition is an emerging area of study. The primary mechanisms identified so far include:

  • Secondary Mutations in the FGFR2 Kinase Domain: Mutations in the "gatekeeper" residue (V565) and the "molecular brake" residues (e.g., N550) of the FGFR2 kinase domain can prevent the binding of pemigatinib.[5][6]

  • Activation of Bypass Signaling Pathways: Upregulation of downstream signaling pathways, such as the RAS-MAPK pathway, can allow cancer cells to circumvent the effects of FGFR inhibition.[7][8]

Troubleshooting Guides

This section addresses common issues that may arise during experiments to identify and validate biomarkers for (R)-INCB054329 sensitivity.

Issue 1: Inconsistent results in cell viability assays.

  • Question: We are seeing high variability in our GI50 values for (R)-INCB054329 across different batches of the same cell line. What could be the cause?

  • Answer:

    • Cell Line Authenticity and Passage Number: Ensure you are using a validated, low-passage cell line. Genetic drift can occur at high passage numbers, leading to altered drug sensitivity. Regularly perform cell line authentication.

    • Drug Stability and Storage: (R)-INCB054329 is a small molecule and should be stored under appropriate conditions (as recommended by the supplier) to prevent degradation. Prepare fresh dilutions for each experiment from a stock solution.

    • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation time, and the type of viability reagent used. Ensure even cell distribution in multi-well plates to avoid edge effects.

Issue 2: Difficulty in detecting FGFR2 fusions by FISH.

  • Question: Our Fluorescence In Situ Hybridization (FISH) results for FGFR2 fusions are ambiguous, with weak or inconsistent signals. How can we improve the assay?

  • Answer:

    • Tissue/Cell Preparation: Proper fixation and permeabilization of the cells or tissue sections are critical. Follow a validated protocol for preparing your samples for FISH.

    • Probe Quality: Use high-quality, commercially available FGFR2 break-apart probes. Ensure the probe is stored correctly and has not expired.

    • Hybridization and Washing Conditions: Optimize hybridization temperature and time, as well as the stringency of the post-hybridization washes, to maximize signal-to-noise ratio.

Issue 3: Observing acquired resistance in in vitro models.

  • Question: Our initially sensitive cell line has developed resistance to (R)-INCB054329 after prolonged exposure. How can we investigate the mechanism of resistance?

  • Answer:

    • Sequence the FGFR2 Kinase Domain: The most common mechanism of acquired resistance to FGFR inhibitors is the development of secondary mutations in the FGFR2 kinase domain. Perform Sanger or next-generation sequencing of the FGFR2 gene in the resistant cells to identify potential mutations.

    • Analyze Bypass Pathways: Investigate the activation status of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways using techniques like Western blotting or phospho-protein arrays.

    • Perform RNA-Sequencing: Compare the gene expression profiles of the sensitive and resistant cell lines using RNA-seq to identify upregulated genes or pathways that may be compensating for FGFR inhibition.

Quantitative Data

Table 1: In Vitro Antiproliferative Activity of (R)-INCB054329 in Hematologic Cancer Cell Lines

The following table summarizes the 50% growth inhibition (GI50) values of (R)-INCB054329 in a panel of 32 hematologic cancer cell lines.

Cell Line HistologyNumber of Cell LinesGI50 Range (nM)Median GI50 (nM)
Acute Myeloid LeukemiaNot Specified26 - 5000152[9][10]
Non-Hodgkin LymphomaNot Specified26 - 5000152[9][10]
Multiple MyelomaNot Specified26 - 5000152[9][10]

Experimental Protocols

Protocol 1: Detection of FGFR2 Fusions by Fluorescence In Situ Hybridization (FISH)

This protocol provides a general framework for detecting FGFR2 gene rearrangements in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm thick) on positively charged slides

  • Xylene and ethanol series (100%, 85%, 70%)

  • Pretreatment solution (e.g., citrate buffer, pH 6.0)

  • Protease solution (e.g., pepsin)

  • FGFR2 break-apart FISH probe

  • Hybridization buffer

  • Wash buffers (e.g., 2x SSC, 0.3% NP-40)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.

    • Rehydrate the sections through a series of decreasing ethanol concentrations.

  • Pretreatment:

    • Perform heat-induced epitope retrieval using a pretreatment solution.

    • Digest the sections with a protease solution to permeabilize the cells.

  • Denaturation:

    • Denature the cellular DNA and the FISH probe separately according to the probe manufacturer's instructions.

  • Hybridization:

    • Apply the denatured FGFR2 break-apart probe to the tissue section.

    • Cover with a coverslip and seal to prevent evaporation.

    • Incubate overnight in a humidified chamber at 37°C.[1]

  • Post-Hybridization Washes:

    • Wash the slides in a series of stringent wash buffers to remove unbound probe.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the signals using a fluorescence microscope.

    • In a normal cell, the red and green signals from the break-apart probe will appear as a single fused (or yellow) signal.

    • In a cell with an FGFR2 rearrangement, the red and green signals will be separated.

Protocol 2: Analysis of c-MYC Gene Expression by Quantitative PCR (qPCR)

This protocol outlines the steps for measuring the relative expression of the c-MYC gene in cancer cell lines treated with (R)-INCB054329.

Materials:

  • Cancer cell lines of interest

  • (R)-INCB054329

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for c-MYC and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere.

    • Treat the cells with various concentrations of (R)-INCB054329 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for c-MYC and the reference gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for c-MYC and the reference gene in each sample.

    • Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

Visualizations

BET_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Acetylated_Histones Acetylated Histones BET_Proteins->Acetylated_Histones Binds to Chromatin Chromatin Acetylated_Histones->Chromatin Remodels cMYC_Gene c-MYC Gene Chromatin->cMYC_Gene Enables Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Promotes INCB054329 (R)-INCB054329 INCB054329->BET_Proteins Inhibits Binding

Caption: Mechanism of action of (R)-INCB054329 as a BET inhibitor.

FGFR_Inhibitor_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR2_Fusion FGFR2 Fusion Protein Extracellular Domain Transmembrane Domain Kinase Domain RAS RAS FGFR2_Fusion:p3->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes INCB054329 (R)-INCB054329 INCB054329->FGFR2_Fusion:p3 Inhibits Kinase Activity

Caption: Mechanism of action of (R)-INCB054329 as an FGFR inhibitor.

Experimental_Workflow cluster_biomarker_id Biomarker Identification cluster_molecular_profiling Molecular Profiling of Sensitive vs. Resistant Lines cluster_biomarker_validation Biomarker Validation Start Start: Cancer Cell Line Panel Treatment Treat with (R)-INCB054329 Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay GI50 Determine GI50 Values Viability_Assay->GI50 Genomic_Analysis Genomic Analysis (e.g., NGS for FGFR fusions) GI50->Genomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (e.g., RNA-Seq for gene expression) GI50->Transcriptomic_Analysis Candidate_Biomarkers Identify Candidate Biomarkers (e.g., FGFR2 fusion, high c-MYC) Genomic_Analysis->Candidate_Biomarkers Transcriptomic_Analysis->Candidate_Biomarkers In_Vivo In Vivo Validation (Xenograft Models) Candidate_Biomarkers->In_Vivo End End: Validated Biomarker In_Vivo->End

Caption: Experimental workflow for identifying and validating biomarkers.

References

Validation & Comparative

A Comparative Guide to the Specificity of (R)-INCB054329 (Pelabresib) and Other BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity of (R)-INCB054329 (also known as Pelabresib or CPI-0610) with other prominent Bromodomain and Extra-Terminal (BET) family inhibitors, including JQ1, OTX015 (Birabresib), and INCB057643. The information is compiled from various preclinical studies and presented to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Executive Summary

(R)-INCB054329 (Pelabresib) is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are key regulators of gene transcription. Dysregulation of these proteins is implicated in various cancers and inflammatory diseases. This guide summarizes the available quantitative data on the binding affinity and specificity of Pelabresib in comparison to other well-characterized BET inhibitors. While direct head-to-head comparative studies across a comprehensive panel of off-target proteins are limited, the existing data provides valuable insights into the selectivity profiles of these compounds.

Data Presentation

The following tables summarize the inhibitory constants (IC50) and dissociation constants (Kd) of Pelabresib and other BET inhibitors against the bromodomains of the BET family. It is important to note that these values are derived from different studies and experimental assays, which can influence the absolute numbers. Therefore, the assay method is provided for each data point to allow for a more nuanced comparison.

Table 1: Inhibitory Potency (IC50) of BET Inhibitors Against BET Family Bromodomains (in nM)

InhibitorTargetIC50 (nM)Assay MethodReference
(R)-INCB054329 (Pelabresib) BRD2-BD144AlphaScreen[cite: ]
BRD2-BD25AlphaScreen[cite: ]
BRD3-BD19AlphaScreen[cite: ]
BRD3-BD21AlphaScreen[cite: ]
BRD4-BD128AlphaScreen[cite: ]
BRD4-BD23AlphaScreen[cite: ]
BRDT-BD1119AlphaScreen[cite: ]
BRDT-BD263Fluorescence Polarization[cite: ]
JQ1 BRD2 (BD1)59AlphaScreen
BRD4 (BD1)77AlphaScreen[cite: ]
BRD4 (BD2)33AlphaScreen[cite: ]
OTX015 (Birabresib) BRD219 (EC50)TR-FRET[cite: ]
BRD311 (EC50)TR-FRET[cite: ]
BRD411 (EC50)TR-FRET[cite: ]
INCB057643 BRD4 (BD1)39Not Specified
BRD4 (BD2)6Not Specified

Table 2: Binding Affinity (Kd) of BET Inhibitors for BET Family Bromodomains (in nM)

InhibitorTargetKd (nM)Assay MethodReference
JQ1 BRD2 (BD1)128ITC
BRD3 (BD1)59.5ITC
BRD4 (BD1)~50ITC[cite: ]
BRD4 (BD2)~90ITC[cite: ]
BRDT (BD1)190ITC

Table 3: Off-Target Specificity of BET Inhibitors

InhibitorOff-Target InformationReference
(R)-INCB054329 (Pelabresib) No significant inhibitory activity against 16 non-BET bromodomains at a concentration of 3 µM, as determined by the BROMOscan assay. The specific list of tested bromodomains is not publicly available.
JQ1 Showed no significant interaction with a panel of non-BET bromodomains in a Differential Scanning Fluorimetry (DSF) assay. Specifically, the IC50 against CREBBP was >10,000 nM.[cite: ]
OTX015 (Birabresib) Data on broad off-target bromodomain screening is not readily available in the public domain.
INCB057643 Stated to be selective against other bromodomain-containing proteins, but specific quantitative data from broad panel screening is not detailed in the available sources.

Experimental Protocols

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is commonly used to study biomolecular interactions in a high-throughput format.

  • Principle: The assay utilizes two types of beads: a "Donor" bead and an "Acceptor" bead. In a competitive binding assay for BET inhibitors, a biotinylated histone peptide is bound to a streptavidin-coated Donor bead, and a GST-tagged BET bromodomain protein is bound to an anti-GST antibody-coated Acceptor bead. When the bromodomain binds to the histone peptide, the beads are brought into close proximity. Upon excitation of the Donor bead with a laser at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A BET inhibitor competes with the histone peptide for binding to the bromodomain, thus preventing the proximity of the beads and leading to a decrease in the signal.

  • General Protocol:

    • A mixture of the BET bromodomain protein and the biotinylated histone peptide is prepared in an appropriate assay buffer.

    • Serial dilutions of the test inhibitor (e.g., Pelabresib) are added to the wells of a microplate.

    • The protein-peptide mixture is added to the wells.

    • Streptavidin-coated Donor beads and anti-GST Acceptor beads are added.

    • The plate is incubated in the dark to allow the binding reaction to reach equilibrium.

    • The luminescent signal is read using an AlphaScreen-compatible plate reader.

    • IC50 values are calculated from the dose-response curves.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay used to measure binding interactions.

  • Principle: The assay involves a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In a competitive binding assay, a tagged BET bromodomain is labeled with the donor, and a biotinylated histone peptide is labeled with the acceptor (via streptavidin). When the bromodomain and peptide interact, FRET occurs upon excitation of the donor, leading to a specific emission from the acceptor. A BET inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • General Protocol:

    • The donor-labeled BET bromodomain and the acceptor-labeled histone peptide are incubated together in an assay buffer.

    • Serial dilutions of the inhibitor are added.

    • After an incubation period, the fluorescence is measured at the emission wavelengths of both the donor and acceptor using a TR-FRET-capable plate reader.

    • The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.

  • Principle: A solution of the inhibitor is titrated into a solution containing the BET bromodomain protein in a microcalorimeter. The heat released or absorbed upon binding is measured.

  • General Protocol:

    • The BET bromodomain protein is dialyzed into a specific buffer, and the inhibitor is dissolved in the same buffer.

    • The protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

    • Small aliquots of the inhibitor are injected into the protein solution at regular intervals.

    • The heat change after each injection is measured and integrated.

    • The resulting data is fitted to a binding model to determine the Kd and other thermodynamic parameters.

BROMOscan®

BROMOscan® is a competitive binding assay platform from DiscoverX (now part of Eurofins) used to determine the selectivity of compounds against a large panel of bromodomains.

  • Principle: The assay uses DNA-tagged bromodomains and an immobilized ligand. The test compound is competed against the immobilized ligand for binding to the bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.

  • General Protocol:

    • The test compound is incubated with a panel of DNA-tagged bromodomains and an immobilized ligand.

    • After equilibrium is reached, the unbound proteins are washed away.

    • The amount of bound protein is quantified by qPCR.

    • The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

Signaling Pathways and Experimental Workflows

BET inhibitors exert their effects by displacing BET proteins from chromatin, leading to the downregulation of key oncogenes and inflammatory genes. The following diagrams illustrate the key signaling pathways affected by BET inhibition and a general workflow for evaluating BET inhibitor specificity.

BET_Inhibition_Pathway cluster_nucleus Nucleus BET BET Proteins (BRD2, BRD3, BRD4) PolII RNA Pol II BET->PolII Recruits Ac_Histone Acetylated Histones Ac_Histone->BET Binds to TF Transcription Factors (e.g., NF-κB) TF->BET Oncogenes Oncogenes (c-MYC, BCL2) PolII->Oncogenes Transcribes Inflammatory_Genes Inflammatory Genes (IL-6, etc.) PolII->Inflammatory_Genes Transcribes BET_Inhibitor (R)-INCB054329 & other BETi BET_Inhibitor->BET Inhibits binding Cytokines Cytokines (e.g., IL-6) Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT->Inflammatory_Genes NFkB_complex NF-κB Complex NFkB_complex->Inflammatory_Genes

Caption: Mechanism of BET Inhibition.

BETi_Specificity_Workflow cluster_workflow Experimental Workflow for Specificity Profiling start Select BET Inhibitor ((R)-INCB054329, JQ1, etc.) primary_assay Primary Biochemical Assay (e.g., AlphaScreen, TR-FRET) start->primary_assay Determine on-target potency secondary_assay Orthogonal Binding Assay (e.g., ITC, DSF) primary_assay->secondary_assay Confirm binding affinity selectivity_panel Broad Selectivity Profiling (e.g., BROMOscan) secondary_assay->selectivity_panel Assess off-target binding cellular_assays Cellular Target Engagement & Phenotypic Assays selectivity_panel->cellular_assays Validate in cellular context data_analysis Data Analysis & Comparison (IC50, Kd, Selectivity Score) cellular_assays->data_analysis

Caption: BETi Specificity Profiling Workflow.

BET_Downstream_Signaling cluster_myc c-MYC Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway BET_Inhibitor (R)-INCB054329 & other BETi BRD4 BRD4 BET_Inhibitor->BRD4 cMYC c-MYC Gene BRD4->cMYC Regulates Transcription RELA RELA (p65) BRD4->RELA Interacts with Acetylated RELA STAT_Target_Genes STAT Target Genes BRD4->STAT_Target_Genes Co-activates cMYC_protein c-MYC Protein cMYC->cMYC_protein Transcription & Translation Cell_Cycle Cell Cycle Progression cMYC_protein->Cell_Cycle Promotes NFkB_Target_Genes NF-κB Target Genes (e.g., IL-6, BCL2) RELA->NFkB_Target_Genes Activates Transcription Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylates STAT->STAT_Target_Genes Activates Transcription

Caption: Downstream Signaling Pathways.

Conclusion

(R)-INCB054329 (Pelabresib) is a potent inhibitor of the BET family of bromodomains with low nanomolar IC50 values. The available data suggests a high degree of selectivity for the BET family over other bromodomain-containing proteins. When comparing Pelabresib to other BET inhibitors such as JQ1 and OTX015, it is crucial to consider the specific experimental conditions under which the data were generated. While this guide provides a summary of the available quantitative data, researchers are encouraged to consult the primary literature for detailed experimental protocols and context. The choice of a BET inhibitor for a particular study should be guided by a comprehensive evaluation of its on-target potency, off-target selectivity, and cellular activity in the specific biological system of interest.

Validating Target Engagement in Cells: A Comparative Guide for (R)-INCB054329 and Pemigatinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent is interacting with its intended molecular target within a cell is a critical step in preclinical development. This guide provides a comparative overview of experimental approaches to validate the target engagement of two distinct inhibitors from Incyte: (R)-INCB054329, a Bromodomain and Extra-Terminal (BET) protein inhibitor, and Pemigatinib (INCB054828), a Fibroblast Growth Factor Receptor (FGFR) inhibitor.

This document outlines key methodologies, presents comparative data in structured tables, and includes detailed experimental protocols and pathway diagrams to facilitate the design and execution of target engagement studies.

Section 1: (R)-INCB054329 - A BET Bromodomain Inhibitor

(R)-INCB054329 is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial transcriptional regulators.[1][2][3] These proteins use their bromodomains to bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters, including those of key oncogenes like c-MYC.[2][3][4] (R)-INCB054329 competitively binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins, disrupting this interaction and leading to the downregulation of target gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][2][3][4]

Comparative Analysis of Target Engagement Methods for (R)-INCB054329
Method Principle Endpoint Measured Typical IC50/GI50 Advantages Disadvantages
Bromodomain Binding Assay In vitro assay measuring the direct binding of the inhibitor to isolated BET bromodomains.IC50 (concentration for 50% inhibition of binding)BRD2-BD1: 44 nM, BRD2-BD2: 5 nM, BRD3-BD1: 9 nM, BRD3-BD2: 1 nM, BRD4-BD1: 28 nM, BRD4-BD2: 3 nM[1]Directly measures target affinity and selectivity.Does not confirm cellular permeability or target engagement in a cellular context.
c-MYC Expression Analysis (Western Blot or qPCR) Measures the downstream effect of BET inhibition on the expression of the c-MYC oncogene, a well-established BET target.Reduction in c-MYC protein or mRNA levels.Concentration-dependent downregulation observed.[1][3]Directly assesses a key pharmacodynamic biomarker of BET inhibition in cells.Indirect measure of target binding; can be affected by other cellular pathways.
Chromatin Immunoprecipitation (ChIP) Quantifies the displacement of BRD4 from specific gene promoters (e.g., c-MYC or IL6R) upon inhibitor treatment.Reduction in BRD4 occupancy at target gene promoters.Demonstrated displacement of BRD4 from the IL6R promoter.[5]Provides direct evidence of target engagement at the chromatin level.Technically demanding and can have high variability.
Cell Proliferation/Viability Assay Measures the overall effect of the inhibitor on cancer cell growth and survival.GI50 (concentration for 50% growth inhibition)Median GI50 of 152 nM across a panel of hematologic cancer cell lines.[1]Simple, high-throughput method to assess the functional consequence of target engagement.Non-specific; does not confirm that the observed effect is due to on-target activity.
Cell Cycle Analysis Determines the effect of the inhibitor on cell cycle progression.Accumulation of cells in the G1 phase.Concentration-dependent G1 arrest observed.[1][3]Provides insight into the mechanism of action downstream of target engagement.Indirect measure of target engagement.
Apoptosis Assay Measures the induction of programmed cell death upon inhibitor treatment.Increase in markers of apoptosis (e.g., cleaved PARP, Annexin V staining).Induction of apoptosis observed in AML and lymphoma cell lines.[1][3]Confirms a key desired downstream effect of the inhibitor.Indirect measure of target engagement.

Section 2: Pemigatinib (INCB054828) - An FGFR Inhibitor

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with high activity against FGFR1, 2, and 3.[6][7][8] Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers.[6][9][10] Pemigatinib binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby suppressing tumor cell growth.[6][10]

Comparative Analysis of Target Engagement Methods for Pemigatinib
Method Principle Endpoint Measured Typical IC50 Advantages Disadvantages
Kinase Activity Assay In vitro assay measuring the inhibition of recombinant FGFR kinase activity.IC50FGFR1: 0.4 nM, FGFR2: 0.5 nM, FGFR3: 1.0 nM, FGFR4: 30 nM[6][8]Directly measures potency and selectivity against the kinase domain.Does not reflect cellular activity.
Phospho-FGFR Western Blot Measures the phosphorylation status of FGFR in cell lysates following inhibitor treatment.Reduction in phospho-FGFR levels.IC50 of 3 nM for phospho-FGFR2 in KATO III cells.[6]Direct and widely used method to confirm target engagement in cells.Requires specific and validated phospho-antibodies.
Downstream Signaling Pathway Analysis (Western Blot) Measures the phosphorylation status of key downstream signaling molecules like ERK, FRS2, and STAT5.Reduction in phosphorylation of downstream effectors.Concentration-dependent inhibition of p-ERK, p-FRS2, and p-STAT5 observed.[6]Confirms functional blockade of the signaling pathway.Can be influenced by pathway crosstalk.
Proximity Ligation Assay (PLA) In situ detection of protein phosphorylation (e.g., FGFR3) within intact cells.Reduction in PLA signal for phospho-FGFR3.Concentration-dependent inhibition of phospho-FGFR3 observed in RT-112 cells.[6]Highly sensitive and provides spatial information on target engagement.More complex and lower throughput than Western blotting.
Cell Proliferation/Viability Assay Measures the effect of the inhibitor on the growth of cancer cell lines with known FGFR alterations.IC50Potent inhibition of growth in FGFR-dependent cell lines.[6][8]Assesses the functional outcome of target inhibition in a relevant cellular context.Susceptible to off-target effects influencing cell viability.
Cell Cycle Analysis Determines the effect of the inhibitor on cell cycle progression.G1 phase cell cycle arrest.Induction of G1 arrest in various cancer cell lines.[9][11]Provides mechanistic insight into the antiproliferative effects.Indirect measure of direct target engagement.

Section 3: Experimental Protocols

Protocol 1: Western Blot for Phospho-FGFR and Downstream Signaling
  • Cell Treatment: Plate cancer cells with known FGFR alterations (e.g., KATO III for FGFR2, RT-4 for FGFR1/3) and allow them to adhere overnight. Treat cells with a serial dilution of Pemigatinib or vehicle control for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-FRS2, and total FRS2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
  • Cell Treatment and Crosslinking: Treat cells (e.g., OPM-2 myeloma cells) with (R)-INCB054329 or vehicle control for the desired time. Crosslink proteins to DNA with formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or an IgG control overnight.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of a target gene (e.g., c-MYC) to quantify the amount of immunoprecipitated DNA.

Section 4: Visualizing Cellular Pathways and Workflows

Signaling Pathway of BET Inhibition by (R)-INCB054329

BET_Inhibition_Pathway cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones BET_Proteins BET Proteins (BRD2/3/4) Acetylated_Histones->BET_Proteins binds to Transcription_Machinery Transcription Machinery BET_Proteins->Transcription_Machinery recruits Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes promotes transcription of Cell_Proliferation Tumor Cell Proliferation Oncogenes->Cell_Proliferation drives INCB054329 (R)-INCB054329 INCB054329->BET_Proteins inhibits binding

Caption: Mechanism of (R)-INCB054329 action in the nucleus.

FGFR Signaling and Inhibition by Pemigatinib

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates STAT STAT Pathway FGFR->STAT FGF FGF Ligand FGF->FGFR binds & activates Pemigatinib Pemigatinib Pemigatinib->FGFR inhibits kinase activity RAS_MAPK_Pathway RAS-MAPK Pathway (ERK) FRS2->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway FRS2->PI3K_AKT_Pathway Cell_Proliferation Cell Proliferation & Survival RAS_MAPK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation STAT->Cell_Proliferation

Caption: Pemigatinib inhibits FGFR signaling pathways.

Experimental Workflow for Target Engagement Validation

Experimental_Workflow cluster_assays Target Engagement Assays start Start: Select appropriate cancer cell line treat_cells Treat cells with (R)-INCB054329 or Pemigatinib start->treat_cells direct_assays Direct Target Binding (e.g., pFGFR Western, ChIP) treat_cells->direct_assays downstream_assays Downstream Pathway Modulation (e.g., c-MYC expression, pERK) treat_cells->downstream_assays functional_assays Functional Cellular Outcomes (e.g., Proliferation, Apoptosis) treat_cells->functional_assays analyze_data Data Analysis: Determine IC50/GI50, quantify changes direct_assays->analyze_data downstream_assays->analyze_data functional_assays->analyze_data conclusion Conclusion: Validate on-target cellular activity analyze_data->conclusion

Caption: Workflow for validating cellular target engagement.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity Profile of (R)-INCB054329

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-INCB054329, a potent and structurally distinct small molecule inhibitor, has garnered significant interest in the field of oncology. Its unique pharmacological profile, characterized by dual inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins and Fibroblast Growth Factor Receptors (FGFR), presents both therapeutic opportunities and the need for a thorough understanding of its target selectivity. This guide provides a comprehensive comparison of the cross-reactivity profile of (R)-INCB054329 against other relevant inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

(R)-INCB054329 is a potent inhibitor of the BET family members BRD2, BRD3, and BRD4, displaying low nanomolar IC50 values. It exhibits high selectivity against a panel of non-BET bromodomains. Concurrently, it functions as a selective inhibitor of FGFR1, FGFR2, and FGFR3, with significantly weaker activity against FGFR4. This dual-action profile distinguishes it from other well-characterized BET inhibitors such as JQ1 and OTX015, and positions it uniquely among FGFR inhibitors.

I. BET Bromodomain Inhibition Profile

(R)-INCB054329 demonstrates potent inhibition of the two bromodomains (BD1 and BD2) across the BET family. The inhibitory activity has been quantified using biochemical assays, with the resulting IC50 values summarized in the table below.

Table 1: Comparative IC50 Values of (R)-INCB054329 against BET Bromodomains

Target(R)-INCB054329 IC50 (nM)
BRD2-BD144[1]
BRD2-BD25[1]
BRD3-BD19[1]
BRD3-BD21[1]
BRD4-BD128[1]
BRD4-BD23[1]
BRDT-BD1119[1]
BRDT-BD263[1]

In a broader screening context, (R)-INCB054329 was tested at a concentration of 3 µM against a panel of 16 non-BET bromodomains and showed no significant inhibitory activity, highlighting its selectivity for the BET family[1].

II. Fibroblast Growth Factor Receptor (FGFR) Inhibition Profile

Beyond its activity as a BET inhibitor, (R)-INCB054329 is also a selective kinase inhibitor of the FGFR family. This dual activity is a key characteristic of the compound.

Table 2: Comparative IC50 Values of (R)-INCB054329 against FGFR Kinases

Target(R)-INCB054329 IC50 (nM)
FGFR1Potent inhibition (specific IC50 not provided in the search results)[1]
FGFR2Potent inhibition (specific IC50 not provided in the search results)[1]
FGFR3Potent inhibition (specific IC50 not provided in the search results)[1]
FGFR4Weaker activity compared to FGFR1/2/3[2]

This profile indicates a therapeutic window for targeting cancers driven by aberrant FGFR1, 2, or 3 signaling while potentially sparing FGFR4-mediated physiological functions.

III. Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the methods used to characterize (R)-INCB054329, the following diagrams have been generated.

BET_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tail Ac Acetyl Lysine (Ac) BET BET Protein (BRD2/3/4) Ac->BET recognizes TF Transcription Factors BET->TF recruits PolII RNA Pol II TF->PolII recruits DNA DNA PolII->DNA binds Gene Oncogene Transcription DNA->Gene leads to INCB054329 (R)-INCB054329 INCB054329->BET inhibits binding caption BET Protein Signaling Pathway and Inhibition by (R)-INCB054329

Caption: BET Protein Signaling Pathway and Inhibition by (R)-INCB054329.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR (1/2/3) FGF->FGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation INCB054329 (R)-INCB054329 INCB054329->FGFR inhibits caption FGFR Signaling Pathway and Inhibition by (R)-INCB054329

Caption: FGFR Signaling Pathway and Inhibition by (R)-INCB054329.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays AlphaScreen AlphaScreen/AlphaLISA Assay IC50_BET IC50_BET AlphaScreen->IC50_BET IC50 Determination (BET Bromodomains) TR_FRET TR-FRET Assay TR_FRET->IC50_BET FP Fluorescence Polarization Assay FP->IC50_BET CellViability Cell Viability Assay (e.g., MTS) GI50 GI50 CellViability->GI50 GI50 Determination WesternBlot Western Blot (Target Modulation) ChIP Chromatin Immunoprecipitation (ChIP) Inhibitor Test Inhibitor ((R)-INCB054329) Inhibitor->AlphaScreen Inhibitor->TR_FRET Inhibitor->FP Inhibitor->CellViability GI50->WesternBlot Correlate with GI50->ChIP caption Experimental Workflow for Inhibitor Characterization

Caption: Experimental Workflow for Inhibitor Characterization.

IV. Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of (R)-INCB054329's cross-reactivity profile.

A. BET Bromodomain Binding Assays (AlphaScreen/AlphaLISA)

The inhibitory activity of (R)-INCB054329 on BET bromodomains was assessed using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology[3].

  • Principle: This bead-based assay measures the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. Streptavidin-coated donor beads bind the biotinylated peptide, and anti-GST antibody-conjugated acceptor beads bind the bromodomain. When in close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead. A competitive inhibitor disrupts this interaction, leading to a decrease in signal.

  • Protocol Outline:

    • Reagent Preparation: Recombinant GST-tagged bromodomain proteins (BRD2, BRD3, BRD4, BRDT) and a biotinylated tetra-acetylated histone H4 peptide are diluted in assay buffer.

    • Compound Dispensing: Serial dilutions of (R)-INCB054329 are dispensed into a 384-well microplate.

    • Incubation: The bromodomain protein and histone peptide are added to the wells and incubated with the compound to allow for binding equilibrium to be reached.

    • Bead Addition: A mixture of streptavidin-donor and anti-GST acceptor beads is added to each well.

    • Signal Detection: The plate is incubated in the dark, and the AlphaScreen signal is read on a compatible plate reader.

    • Data Analysis: IC50 values are calculated by fitting the dose-response curves using non-linear regression.

B. Kinase Inhibition Assays (e.g., TR-FRET)

The selectivity of (R)-INCB054329 against FGFR kinases can be determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

  • Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody detects the phosphorylated substrate, and a ULight™-labeled peptide serves as the substrate. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and ULight™ acceptor into close proximity, resulting in a FRET signal. An inhibitor prevents phosphorylation, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Reagent Preparation: Recombinant FGFR kinases, ULight™-labeled peptide substrate, and ATP are prepared in kinase assay buffer.

    • Compound Dispensing: Serial dilutions of (R)-INCB054329 are added to a microplate.

    • Kinase Reaction: The kinase and substrate/ATP mixture are added to the wells to initiate the phosphorylation reaction.

    • Detection: A solution containing a europium-labeled anti-phospho-substrate antibody in detection buffer is added to stop the reaction and allow for antibody binding.

    • Signal Detection: The plate is incubated, and the TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection.

    • Data Analysis: IC50 values are determined from the dose-response curves.

C. Cellular Viability Assays

To assess the functional consequence of target inhibition, cell viability assays are performed on various cancer cell lines.

  • Principle: Assays such as the MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of (R)-INCB054329 for a specified period (e.g., 72 hours).

    • MTS Reagent Addition: The MTS reagent is added to each well and incubated.

    • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

    • Data Analysis: The 50% growth inhibition (GI50) values are calculated from the resulting dose-response curves.

V. Conclusion

(R)-INCB054329 exhibits a distinct cross-reactivity profile, potently and selectively inhibiting BET bromodomains while also targeting the FGFR1, 2, and 3 kinases. This dual mechanism of action provides a strong rationale for its investigation in malignancies dependent on either or both of these signaling pathways. The high selectivity against non-BET bromodomains and the differential activity against FGFR4 suggest a favorable therapeutic window. Further comparative studies with other dual BET/kinase inhibitors will be valuable in fully elucidating its unique position in the landscape of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel inhibitors.

References

Confirming On-Target Effects of (R)-INCB054329 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally demonstrating that a compound's biological effects stem from its intended target is a cornerstone of preclinical validation. This guide provides a comparative analysis of two key methodologies for confirming the on-target effects of (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on BRD4. By juxtaposing the effects of (R)-INCB054329 with those of small interfering RNA (siRNA) mediated knockdown of BRD4, this guide offers a framework for robust on-target validation.

Mechanism of Action: Small Molecule Inhibition vs. Genetic Knockdown

(R)-INCB054329 is a small molecule that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, primarily BRD2, BRD3, and BRD4. This prevents the interaction of BET proteins with acetylated histones, thereby disrupting the transcription of key oncogenes such as c-MYC. In contrast, siRNA-mediated knockdown of BRD4 operates at the post-transcriptional level. A synthetic double-stranded RNA molecule, complementary to the BRD4 mRNA sequence, is introduced into cells. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target BRD4 mRNA, leading to a reduction in BRD4 protein synthesis.

Data Presentation: A Comparative Look at Performance

To objectively assess the on-target effects of (R)-INCB054329, its phenotypic and molecular consequences should mirror those induced by the specific genetic knockdown of its primary target, BRD4. The following tables summarize experimental data comparing the effects of (R)-INCB054329 and BRD4-targeting siRNA on key cellular processes and downstream signaling molecules in ovarian cancer cell lines.

Table 1: Comparison of Effects on Downstream Target Protein Expression in Ovarian Cancer Cells

TreatmentTarget ProteinCell LineMethodResultCitation
(R)-INCB054329 (1µM)BRCA1OVCAR-3, SKOV-3Western BlotReduced expression[1]
(R)-INCB054329 (1µM)RAD51OVCAR-3, SKOV-3Western BlotReduced expression[1]
BRD4 siRNABRCA1OVCAR-3, SKOV-3Western BlotReduced expression[1]
BRD4 siRNARAD51OVCAR-3, SKOV-3Western BlotReduced expression[1]

Table 2: Comparison of Effects on Cell Viability

TreatmentMetricCell LineValueCitation
OPT-0139 (BRD4 Inhibitor)IC50SKOV31.568 µM[2]
OPT-0139 (BRD4 Inhibitor)IC50OVCAR31.823 µM[2]
BRD4 siRNACell ViabilitySKOV3Significant Reduction[3]

Note: While direct IC50 values for (R)-INCB054329 in SKOV3 and OVCAR3 cells were not available in the searched literature, data for another potent BRD4 inhibitor, OPT-0139, in the same cell lines are provided as a representative comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments cited in this guide.

siRNA Transfection Protocol for Ovarian Cancer Cells (SKOV-3, OVCAR-3)

This protocol is adapted for the transfection of siRNA into ovarian cancer cell lines.

  • Cell Seeding: The day before transfection, seed SKOV-3 or OVCAR-3 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. Use antibiotic-free growth medium.

  • siRNA-Lipid Complex Formation:

    • In a sterile microcentrifuge tube, dilute the BRD4-targeting siRNA (or a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM®) to the desired final concentration (typically 10-50 nM).

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Aspirate the growth medium from the cells and replace it with fresh, antibiotic-free complete growth medium.

    • Add the siRNA-lipid complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After the incubation period, harvest the cells for downstream analysis, such as Western blotting or cell viability assays.

Western Blot Protocol for BRD4 and c-MYC

This protocol outlines the steps for detecting BRD4 and its downstream target c-MYC via Western blotting.

  • Cell Lysis:

    • After treatment with (R)-INCB054329 or transfection with siRNA, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for BRD4 and c-MYC overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Mandatory Visualization

Diagrams illustrating the signaling pathway and experimental workflow are provided below.

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_intervention Intervention Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Gene Target Gene (e.g., c-MYC) RNA_Pol_II->Gene Transcribes mRNA mRNA Gene->mRNA mRNA_cyto mRNA Protein Oncogenic Protein (e.g., c-MYC) mRNA_cyto->Protein Translates Proliferation Cell Proliferation & Survival Protein->Proliferation Apoptosis Apoptosis Protein->Apoptosis Inhibits INCB054329 (R)-INCB054329 INCB054329->BRD4 Inhibits Binding siRNA BRD4 siRNA siRNA->mRNA Degrades Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_analysis Data Analysis & Comparison Control Vehicle Control (e.g., DMSO) WB Western Blot (BRD4, c-MYC, etc.) Control->WB Viability Cell Viability Assay (e.g., MTT) Control->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Control->Apoptosis INCB (R)-INCB054329 INCB->WB INCB->Viability INCB->Apoptosis siRNA_control Control siRNA siRNA_control->WB siRNA_control->Viability siRNA_control->Apoptosis siRNA_BRD4 BRD4 siRNA siRNA_BRD4->WB siRNA_BRD4->Viability siRNA_BRD4->Apoptosis Quantification Quantify Protein Levels & Cell Viability WB->Quantification Viability->Quantification Apoptosis->Quantification Comparison Compare Effects of (R)-INCB054329 vs. BRD4 siRNA Quantification->Comparison Conclusion Confirm On-Target Effect Comparison->Conclusion

References

A Comparative Analysis of the Pharmacokinetic Profiles of Leading BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profiles of several Bromodomain and Extra-Terminal (BET) inhibitors currently in clinical development. This guide provides a synthesis of available experimental data to aid in the evaluation and selection of these promising epigenetic modulators for further investigation.

The development of BET inhibitors represents a significant advancement in the field of oncology and beyond, targeting the epigenetic regulation of gene expression that is often dysregulated in cancer and other diseases. A thorough understanding of the pharmacokinetic (PK) properties of these inhibitors is crucial for optimizing dosing strategies, predicting efficacy, and ensuring patient safety. This guide provides a comparative overview of the PK profiles of several prominent BET inhibitors, supported by data from clinical trials.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a selection of BET inhibitors. These values have been compiled from various clinical studies and are presented to facilitate a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.

BET InhibitorDoseCmax (ng/mL)AUC (ng·h/mL)Tmax (h)Half-life (t½) (h)
ZEN-3694 48 mg~150 (Day 15)~1000 (Day 15, AUC0-24)25-6
72 mg~200 (Day 15)~1500 (Day 15, AUC0-24)25-6
Mivebresib (ABBV-075) N/AN/AN/AN/AN/A
Molibresib (GSK525762) 80 mgN/AN/A23-7
OTX015 (MK-8628) 120 mg1813 ± 270 (nM)7984 ± 443 (µg/L*h, AUC0-24)1-43.9 ± 0.4
Pelabresib (CPI-0610) N/AN/AN/ARapid~15
INCB054329 N/AN/AN/ARapid2.24 ± 2.03
INCB057643 4 mg92.4 (nM)1260 (h·nM)Rapid11.1 ± 8.27
BMS-986158 0.75-4.5 mgN/AN/A1-4~60

Experimental Protocols

The pharmacokinetic parameters presented in this guide were primarily determined through Phase I, open-label, dose-escalation clinical trials in patients with advanced malignancies. A generalized experimental protocol for such studies is outlined below.

Generalized Protocol for a Phase I, First-in-Human, Dose-Escalation Study of an Oral BET Inhibitor:

  • Patient Population: Adult patients with histologically or cytologically confirmed advanced solid tumors or hematologic malignancies who have exhausted standard therapeutic options.

  • Study Design: A 3+3 dose-escalation design is typically employed. Cohorts of 3-6 patients receive escalating doses of the investigational BET inhibitor. The maximum tolerated dose (MTD) is determined based on the incidence of dose-limiting toxicities (DLTs).

  • Drug Administration: The BET inhibitor is administered orally, typically once daily, in continuous or intermittent dosing schedules (e.g., 21-day or 28-day cycles).

  • Pharmacokinetic Sampling:

    • Single-Dose PK: On Day 1 of the first cycle, serial blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Steady-State PK: Additional blood samples are collected at pre-dose and various time points on a later day of the cycle (e.g., Day 15 or Day 22) to assess steady-state pharmacokinetics.

  • Bioanalytical Method: Plasma concentrations of the BET inhibitor and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[1][2][3]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key PK parameters, including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and terminal half-life (t½). Population pharmacokinetic (PopPK) modeling may also be employed to identify covariates that influence the drug's PK profile.

Visualizing the Mechanism and Workflow

To better understand the context of these pharmacokinetic studies, the following diagrams illustrate the general signaling pathway of BET inhibitors and a typical experimental workflow for a pharmacokinetic study.

BET_Inhibitor_Signaling_Pathway BET Inhibitor Signaling Pathway cluster_nucleus Nucleus Histone Histone Tail Ac_Lysine Acetylated Lysine Histone->Ac_Lysine HATs BET_Protein BET Protein (e.g., BRD4) Ac_Lysine->BET_Protein Binds TF Transcription Factors (e.g., c-MYC, NF-κB) BET_Protein->TF Recruits Pol_II RNA Polymerase II TF->Pol_II Activates Gene_Expression Oncogene Transcription Pol_II->Gene_Expression Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation BET_Inhibitor BET Inhibitor BET_Inhibitor->BET_Protein Competitively Binds & Displaces from Chromatin

Caption: Mechanism of action of BET inhibitors in suppressing oncogene transcription.

PK_Study_Workflow Experimental Workflow for a Clinical Pharmacokinetic Study cluster_patient Patient Enrollment & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing Patient_Screening Patient Screening Informed_Consent Informed Consent Patient_Screening->Informed_Consent Dose_Administration Oral BET Inhibitor Administration Informed_Consent->Dose_Administration Blood_Sampling Serial Blood Sampling (Pre- and Post-Dose) Dose_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis

Caption: A typical workflow for a clinical pharmacokinetic study of an oral drug.

Discussion

The pharmacokinetic profiles of the compared BET inhibitors reveal notable differences in their absorption rates, exposure levels, and elimination half-lives. For instance, BMS-986158 exhibits a significantly longer half-life (approximately 60 hours) compared to other inhibitors like ZEN-3694 (5-6 hours) and INCB054329 (2.24 hours).[4][5] This variation in half-life has important implications for dosing frequency and the potential for drug accumulation.

Inhibitors with shorter half-lives, such as molibresib (GSK525762) and OTX015 (MK-8628), may require more frequent administration to maintain therapeutic concentrations, while those with longer half-lives, like pelabresib (CPI-0610) and INCB057643, could potentially be dosed once daily.[5][6][7] The rapid absorption (Tmax of 1-4 hours) observed for several of these compounds, including OTX015 and BMS-986158, is a favorable characteristic for oral drug candidates.[8][9]

It is important to note that the development of some BET inhibitors has been associated with dose-limiting toxicities, such as thrombocytopenia.[6][10] Therefore, a comprehensive understanding of the exposure-response relationship is critical for defining a therapeutic window that maximizes anti-tumor activity while minimizing adverse effects.

Conclusion

The landscape of BET inhibitors is rapidly evolving, with several candidates demonstrating promising preclinical and early clinical activity. The pharmacokinetic profiles of these agents are a key determinant of their clinical utility. This guide provides a comparative summary of the available PK data to assist researchers in navigating this complex field. As more data from ongoing and future clinical trials become available, a more complete picture of the therapeutic potential of each of these inhibitors will emerge, ultimately guiding the development of more effective and safer epigenetic therapies for a range of diseases.

References

Unlocking Synergistic Vulnerabilities: A Comparative Guide to (R)-INCB054329 in Combination with Epigenetic and Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-INCB054329, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising epigenetic therapeutic agent. Its mechanism of action involves the reversible binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4, thereby disrupting their chromatin-dependent signaling and downregulating the transcription of key oncogenes, such as c-MYC. While demonstrating notable single-agent activity in various preclinical models of hematologic malignancies and solid tumors, the full therapeutic potential of (R)-INCB054329 may be realized through strategic combination therapies that exploit the synergistic vulnerabilities it induces in cancer cells.

This guide provides a comprehensive comparison of the synergistic effects of (R)-INCB054329 with other therapeutic agents, supported by experimental data. We delve into the molecular rationale behind these combinations, present quantitative data in easily digestible formats, and provide detailed experimental protocols for the cited studies.

Synergy with PARP Inhibitors in Ovarian Cancer

A significant area of investigation has been the combination of (R)-INCB054329 with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, particularly in homologous recombination (HR)-proficient ovarian cancer.[1][2] Preclinical studies have demonstrated that BET inhibition by (R)-INCB054329 can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibition.[1][2]

Quantitative Data Summary
Cell LineDrug CombinationCombination Index (CI) at ED50Fold SensitizationReference
SKOV-3 (Ovarian Cancer)(R)-INCB054329 + Olaparib< 1.0 (Synergistic)Not explicitly stated[1][2]
OVCAR-3 (Ovarian Cancer)(R)-INCB054329 + Olaparib< 1.0 (Synergistic)Not explicitly stated[1][2]
OVCAR-4 (Ovarian Cancer)(R)-INCB054329 + Olaparib< 1.0 (Synergistic)Not explicitly stated[1][2]

Note: A Combination Index (CI) less than 1.0 indicates a synergistic interaction between the two drugs.

Mechanistic Insights

The synergy between (R)-INCB054329 and PARP inhibitors is underpinned by the downregulation of key proteins involved in the HR DNA repair pathway. Specifically, (R)-INCB054329 has been shown to reduce the expression of BRCA1 and RAD51, critical components of HR.[1][2] This impairment of HR function creates a synthetic lethal relationship with PARP inhibition, where the cancer cells become reliant on the error-prone non-homologous end joining (NHEJ) pathway for DNA repair, leading to increased genomic instability and apoptosis.

Synergy_PARPi INCB054329 (R)-INCB054329 BET BET Proteins (BRD2/3/4) INCB054329->BET Inhibits HR_genes BRCA1, RAD51 Gene Transcription BET->HR_genes Promotes HR_protein BRCA1, RAD51 Proteins HR_genes->HR_protein HR_pathway Homologous Recombination Repair HR_protein->HR_pathway Mediates DSB Double-Strand DNA Breaks HR_pathway->DSB Repairs PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP Enzyme PARPi->PARP Inhibits SSB Single-Strand DNA Breaks PARP->SSB Repairs SSB->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Signaling pathway of (R)-INCB054329 and PARP inhibitor synergy.

Experimental Protocols

Cell Viability and Synergy Analysis:

  • Cell Lines: HR-proficient ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3, OVCAR-4).

  • Method: Cells were seeded in 96-well plates and treated with a dose matrix of (R)-INCB054329 and olaparib for 72 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay.

  • Data Analysis: Combination Index (CI) values were calculated using the Chou-Talalay method with CompuSyn software. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for HR Proteins:

  • Method: Cells were treated with (R)-INCB054329 for 24-48 hours. Whole-cell lysates were prepared and subjected to SDS-PAGE.

  • Antibodies: Primary antibodies against BRCA1, RAD51, and a loading control (e.g., β-actin) were used.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) were used for detection.

Synergy with JAK Inhibitors in Multiple Myeloma

In the context of multiple myeloma, (R)-INCB054329 has demonstrated synergistic anti-tumor activity when combined with Janus kinase (JAK) inhibitors, such as ruxolitinib and itacitinib.[3] This combination targets both the epigenetic regulation of oncogenes and critical cytokine signaling pathways that promote myeloma cell survival.

Quantitative Data Summary
Cell LineDrug CombinationEffectIn Vivo ModelReference
MM.1S (Multiple Myeloma)(R)-INCB054329 + RuxolitinibSynergistic inhibition of cell growthXenograft[3]
H929 (Multiple Myeloma)(R)-INCB054329 + RuxolitinibSynergistic inhibition of cell growthNot specified[3]
OPM-2 (Multiple Myeloma)(R)-INCB054329 + ItacitinibPotentiated tumor growth inhibitionXenograft[3]
Mechanistic Insights

The synergistic effect of combining (R)-INCB054329 with JAK inhibitors stems from the dual targeting of two interconnected pathways crucial for multiple myeloma pathogenesis. (R)-INCB054329 downregulates the expression of the c-MYC oncogene. Concurrently, it also suppresses the expression of the IL-6 receptor (IL-6R). The subsequent inhibition of the JAK/STAT signaling pathway by ruxolitinib or itacitinib further blocks the pro-survival signals mediated by cytokines like IL-6, leading to enhanced apoptosis of myeloma cells.[3]

Synergy_JAKi INCB054329 (R)-INCB054329 BET BET Proteins INCB054329->BET Inhibits IL6R_gene IL-6R Gene Transcription BET->IL6R_gene cMYC_gene c-MYC Gene Transcription BET->cMYC_gene IL6R IL-6 Receptor IL6R_gene->IL6R cMYC c-MYC Oncoprotein cMYC_gene->cMYC JAK JAK IL6R->JAK Activates Proliferation Cell Proliferation & Survival cMYC->Proliferation Promotes IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Proliferation Promotes JAKi JAK Inhibitor (e.g., Ruxolitinib) JAKi->JAK Inhibits

Caption: Signaling pathway of (R)-INCB054329 and JAK inhibitor synergy.

Experimental Protocols

In Vitro Cell Proliferation Assay:

  • Cell Lines: Multiple myeloma cell lines (e.g., MM.1S, H929, OPM-2).

  • Method: Cells were treated with a dose range of (R)-INCB054329 and a JAK inhibitor (ruxolitinib or itacitinib) for 72 hours. Cell proliferation was measured using a CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: Synergy was determined by comparing the effects of the combination to those of the single agents.

In Vivo Xenograft Studies:

  • Animal Model: Immunocompromised mice bearing multiple myeloma xenografts (e.g., MM.1S).

  • Treatment: Mice were treated with vehicle, (R)-INCB054329, a JAK inhibitor, or the combination.

  • Endpoint: Tumor growth was monitored over time, and at the end of the study, tumors were excised and weighed.

Broader Synergistic Potential with Other Epigenetic Drugs

While specific data for (R)-INCB054329 in combination with other classes of epigenetic drugs like Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors is still emerging, preclinical studies with other BET inhibitors provide a strong rationale for such combinations.

BET and HDAC Inhibitors: The combination of BET inhibitors (e.g., JQ1, OTX015) with HDAC inhibitors (e.g., vorinostat, panobinostat) has shown synergistic anti-cancer effects in various malignancies, including lymphoma, neuroblastoma, and glioblastoma. The proposed mechanism involves the dual disruption of transcriptional regulation, leading to enhanced apoptosis and cell cycle arrest.

BET and DNMT Inhibitors: The interplay between DNA methylation and histone acetylation is a cornerstone of epigenetic regulation. Combining BET inhibitors with DNMT inhibitors is a rational approach to co-target these interconnected pathways and potentially overcome resistance mechanisms.

Conclusion

The preclinical data strongly support the synergistic potential of (R)-INCB054329 when combined with targeted therapies like PARP inhibitors and JAK inhibitors. These combinations leverage the unique ability of (R)-INCB054329 to induce specific vulnerabilities in cancer cells, leading to enhanced therapeutic efficacy. Further exploration of combinations with other epigenetic modifiers, such as HDAC and DNMT inhibitors, holds promise for developing novel and effective cancer treatment strategies. The experimental frameworks provided in this guide offer a foundation for researchers to design and interpret studies aimed at further validating and expanding upon these synergistic interactions.

References

Safety Operating Guide

Proper Disposal of (R)-INCB054329 (Pemigatinib): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and compliant disposal of (R)-INCB054329, a potent BET inhibitor also known as Pemigatinib.

(R)-INCB054329 is a chemical compound used in laboratory research.[1][2] Due to conflicting information regarding its hazard classification, with some safety data sheets (SDS) indicating it as hazardous while others do not, a conservative approach to handling and disposal is strongly recommended.[3][4][5] This guide synthesizes available safety information to provide a clear, step-by-step procedure for the disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Safety Precautions

The most comprehensive safety data indicates that (R)-INCB054329 should be treated as a hazardous substance.[3] The following table summarizes the potential hazards as classified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation
Table 1: GHS Hazard Classification for (R)-INCB054329. [3]

Given these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling (R)-INCB054329. This includes:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Skin and Body Protection: Impervious clothing and a lab coat.[3]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An accessible safety shower and eye wash station are essential.[3]

Step-by-Step Disposal Procedure

The disposal of (R)-INCB054329 must be carried out in accordance with all applicable federal, state, and local regulations.[3][6] The following procedure outlines the recommended steps for safe disposal:

  • Waste Identification and Segregation:

    • All waste materials containing (R)-INCB054329, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials, must be segregated as hazardous chemical waste.

    • Do not mix this waste with non-hazardous laboratory trash.

  • Waste Collection and Storage:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste (e.g., solutions of the compound) in a separate, compatible, and clearly labeled waste container.

    • The waste containers should be stored in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.[3]

    • Wear full PPE, including respiratory protection.[3]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.[3]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • Collect the spilled material and absorbent into a designated hazardous waste container.[3]

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

    • Prevent the spilled material from entering drains or water courses.[3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[6]

    • The recommended method of disposal for this type of chemical waste is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances into the environment.[6]

    • Ensure that all documentation and labeling for the waste transfer comply with regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-INCB054329 waste.

G start Start: (R)-INCB054329 Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid spill_waste Spill Debris (Absorbent material) waste_type->spill_waste Spill collect_solid Collect in a labeled, sealed container for solid hazardous waste solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste liquid_waste->collect_liquid spill_waste->collect_solid store_waste Store in a designated hazardous waste accumulation area collect_solid->store_waste collect_liquid->store_waste licensed_disposal Arrange for pickup by a licensed hazardous waste disposal company store_waste->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Figure 1. A flowchart outlining the key steps for the proper disposal of (R)-INCB054329 waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of (R)-INCB054329, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all local and national regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.